Methyl homovanillate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(4-hydroxy-3-methoxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-13-9-5-7(3-4-8(9)11)6-10(12)14-2/h3-5,11H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJJSFAGPWHEUBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10166702 | |
| Record name | Methyl 4-hydroxy-3-methoxyphenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10166702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15964-80-4 | |
| Record name | Methyl homovanillate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15964-80-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-hydroxy-3-methoxyphenylacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015964804 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 4-hydroxy-3-methoxyphenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10166702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-hydroxy-3-methoxyphenylacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.440 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Biological Function of Methyl Homovanillate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl homovanillate, the methyl ester of homovanillic acid (HVA), is primarily recognized as a laboratory derivative of a major dopamine metabolite. While its endogenous biological function remains poorly defined, the broader class of homovanillic acid esters, for which this compound serves as a parent compound, has demonstrated notable in vitro biological activities. This technical guide provides an in-depth exploration of the known biological context of this compound, its application as an analytical standard, and the emerging pharmacological potential of related homovanillic acid esters. Particular focus is given to the roles of these compounds in modulating intestinal fatty acid uptake and skin inflammatory responses. This document synthesizes current research, presenting quantitative data, experimental methodologies, and visual representations of relevant pathways and workflows to support further investigation and drug development efforts.
Introduction: The Metabolic Context of this compound
This compound is structurally derived from homovanillic acid (HVA), a key end-product of dopamine metabolism.[1][2] Dopamine, a critical catecholamine neurotransmitter, is metabolized into HVA through a two-step enzymatic process involving monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).[2] HVA levels in cerebrospinal fluid, plasma, and urine are frequently utilized as biomarkers for assessing dopamine turnover in the central nervous system.[1][3] Consequently, HVA is a significant indicator in the study and diagnosis of various neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and neuroblastoma.[1][2][4][5]
While HVA is a well-established metabolite, the in vivo presence and function of this compound are less clear. It is primarily encountered in research settings as a synthetic derivative used for analytical purposes, particularly in its trimethylsilyl (TMS) derivatized form for gas chromatography-mass spectrometry (GC-MS) analysis of HVA.[1] However, recent studies have begun to explore the direct biological effects of a range of homovanillic acid esters, revealing potential therapeutic applications.
Dopamine Metabolism to Homovanillic Acid
The metabolic cascade from dopamine to HVA is a fundamental pathway in catecholamine degradation. This process is crucial for terminating dopamine signaling and preventing its accumulation.
References
- 1. This compound, TMS derivative | 15964-84-8 | Benchchem [benchchem.com]
- 2. Homovanillic Acid | C9H10O4 | CID 1738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The 4-o-methyl metabolites of catecholamines. Homo-iso-vanillic acid in rat urine and brain; urinary iso-vanyl compounds after intraperitoneal administration of dopamine and of dopamine precursors and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
An In-depth Technical Guide to Methyl Homovanillate: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl homovanillate, the methyl ester of homovanillic acid, is a compound of significant interest in various scientific disciplines, from metabolomics to materials science. As a derivative of a major dopamine metabolite, its study provides insights into neurobiological processes and potential biomarkers for neurological disorders. This technical guide delves into the discovery, history, synthesis, and physicochemical properties of this compound, providing a comprehensive resource for researchers and professionals in drug development and related fields.
Discovery and History
The history of this compound is intrinsically linked to the discovery and understanding of dopamine metabolism. Dopamine was first synthesized in 1910 by George Barger and James Ewens.[1] However, its crucial role as a neurotransmitter in the brain was not fully realized until the pioneering work of Arvid Carlsson and his colleagues in the 1950s, for which Carlsson was later awarded the Nobel Prize.[2][3][4] This discovery spurred intense research into the metabolic pathways of catecholamines.
Homovanillic acid (HVA), the precursor to this compound, was identified as a major end-product of dopamine metabolism.[5] The metabolic conversion of dopamine to HVA involves two key enzymes: monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).[5] The quantification of HVA in cerebrospinal fluid and urine became a critical tool for assessing dopamine turnover in the central nervous system and for diagnosing and monitoring certain neuroendocrine tumors, such as neuroblastomas and pheochromocytomas.[5]
The precise first synthesis of this compound is not prominently documented in historical records. However, the esterification of carboxylic acids, such as HVA, is a fundamental and well-established chemical transformation. It is likely that this compound was first synthesized in the mid-20th century as part of the broader effort to characterize and create derivatives of catecholamine metabolites for analytical and pharmacological studies. The synthesis of related homovanillic acid esters for biological evaluation has been a subject of research, indicating a long-standing interest in this class of compounds.[6]
Interestingly, this compound is not solely a synthetic compound. It has been identified as a naturally occurring substance in various woods used for the aging of wine and spirits, and its ethyl ester counterpart has been detected in the final products themselves.[7] This natural occurrence adds another layer to the history and relevance of this molecule.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound and its parent compound, Homovanillic Acid, is essential for their application in research and development. The following tables summarize key quantitative data for both compounds.
Table 1: Physical and Chemical Properties of this compound and Homovanillic Acid
| Property | This compound | Homovanillic Acid (HVA) |
| CAS Number | 15964-80-4[8] | 306-08-1[9] |
| Molecular Formula | C₁₀H₁₂O₄[8] | C₉H₁₀O₄[9] |
| Molecular Weight | 196.20 g/mol [8] | 182.17 g/mol [9] |
| Appearance | Not specified | White solid to pale brown crystalline powder[1] |
| Melting Point | Not specified | 138 - 140 °C[1] |
| Solubility in Water | Not specified | 17 mg/mL[1] |
| logP | Not specified | 0.33[1] |
Table 2: Spectroscopic Data for Homovanillic Acid (HVA)
| Spectroscopic Data | Values |
| ¹H NMR (600 MHz, H₂O, pH 7.0) | δ (ppm): 6.94 (d), 6.87 (d), 6.77 (dd), 3.86 (s), 3.44 (s)[1] |
| ¹³C NMR (25.16 MHz, CDCl₃) | δ (ppm): 176.94, 146.59, 145.07, 125.04, 122.34, 114.52, 111.85, 55.96, 40.55[1] |
| Mass Spectrometry (EI-B) | Major m/z peaks: 182 (M+), 137, 122, 94, 77[1] |
| UV Absorption (in Ethanol) | λmax (nm): 231, 282[1] |
Note: Detailed spectroscopic data for this compound is not as readily available in consolidated public databases. Researchers should refer to specific experimental publications for such data.
Experimental Protocols
The synthesis of this compound is typically achieved through the esterification of Homovanillic Acid. A standard laboratory procedure is detailed below.
Synthesis of this compound via Fischer Esterification
Principle: This method involves the acid-catalyzed reaction of Homovanillic Acid with methanol to form the corresponding methyl ester.
Materials:
-
Homovanillic Acid (HVA)
-
Methanol (MeOH), anhydrous
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid[10]
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add Homovanillic Acid and an excess of anhydrous methanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the mixture.[10]
-
Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete (typically several hours), allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Transfer the ethyl acetate solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by column chromatography if necessary.
Visualizations
Signaling Pathway: Dopamine Metabolism to Homovanillic Acid
The biological significance of this compound is derived from its precursor, Homovanillic Acid, a key metabolite of dopamine. The following diagram illustrates this metabolic pathway.
Caption: Metabolic pathway of Dopamine to Homovanillic Acid.
Experimental Workflow: Synthesis of this compound
The following workflow diagram outlines the key steps in the laboratory synthesis of this compound from Homovanillic Acid.
Caption: Workflow for the synthesis of this compound.
Conclusion
This compound, while being a simple ester derivative of a well-known dopamine metabolite, holds considerable importance for researchers. Its synthesis is straightforward, and its presence in both biological systems (as a potential biomarker) and natural products highlights its diverse relevance. This guide provides a foundational understanding of its history, properties, and synthesis, serving as a valuable resource for further investigation and application in the fields of neuroscience, analytical chemistry, and drug development.
References
- 1. Metabolite of the month – Dopamine - biocrates life sciences gmbh [biocrates.com]
- 2. Dopamine [bionity.com]
- 3. neuroscience.lu.se [neuroscience.lu.se]
- 4. Arvid Carlsson, and the story of dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Homovanillic acid - Wikipedia [en.wikipedia.org]
- 6. Biological Evaluation of Natural and Synthesized Homovanillic Acid Esters as Inhibitors of Intestinal Fatty Acid Uptake in Differentiated Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AU2015248962B2 - Homovanillic ester, more particularly for achieving an impression of heat and/or spiciness - Google Patents [patents.google.com]
- 8. eMolecules this compound | 15964-80-4 | MFCD00127727 | 1g, Quantity: | Fisher Scientific [fishersci.com]
- 9. Homovanillic Acid | C9H10O4 | CID 1738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound, TMS derivative | 15964-84-8 | Benchchem [benchchem.com]
Methyl Homovanillate: A Technical Guide to Its Role as a Dopamine Metabolite
This in-depth technical guide serves as a resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of methyl homovanillate in the context of dopamine metabolism. The guide details the core metabolic pathways, quantitative data for key analytes, and detailed experimental protocols for their measurement.
Dopamine Metabolism Signaling Pathway
Dopamine is catabolized in a multi-step enzymatic pathway primarily involving two key enzymes: Monoamine Oxidase (MAO) and Catechol-O-Methyltransferase (COMT).[1][2] The consecutive action of these enzymes converts dopamine into its major end-product, Homovanillic Acid (HVA).[1] HVA can be further metabolized to its methylated ester, this compound. The pathway illustrates two alternative routes for dopamine breakdown, both of which converge on the formation of HVA. Understanding this pathway is critical for interpreting the levels of these metabolites, which serve as crucial biomarkers for central dopaminergic activity.[3]
Quantitative Data of Dopamine and its Metabolites
| Metabolite | Biological Matrix | Age Group | Normal Concentration Range |
| Homovanillic Acid (HVA) | 24-Hour Urine | ≥ 15 years | < 8.0 mg/24 hours[4] |
| Random Urine | 0 - 1 year | 3.0 - 25.0 µmol/mmol creatinine[7] | |
| Random Urine | 1 - 3 years | 3.0 - 25.0 µmol/mmol creatinine[7] | |
| Random Urine | 3 - 6 years | 2.6 - 13.0 µmol/mmol creatinine[7] | |
| Random Urine | 5 - 9 years | < 15.0 mg/g creatinine[4] | |
| Random Urine | 10 - 14 years | < 9.0 mg/g creatinine[4] | |
| Random Urine | Adults | 1.4 - 7.6 mcg/mg creatinine[8] | |
| Cerebrospinal Fluid (CSF) | Children (Controls) | 401 ± 378 nmol/L[9] | |
| Dopamine | Plasma (Ambulatory) | Adults | < 20 ng/mL |
| 24-Hour Urine | Adults | 65 - 400 mcg/24 hours | |
| DOPAC | Cerebrospinal Fluid (CSF) | Adults (Controls) | Data varies significantly by study |
Note: Reference ranges can vary significantly between laboratories and methodologies. The listed values are for guidance and should be compared with the reference ranges provided by the specific testing laboratory.
Experimental Protocols: Quantification by LC-MS/MS
The gold standard for the accurate and sensitive quantification of dopamine metabolites is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[10] This methodology offers high specificity and allows for the simultaneous measurement of multiple analytes in a single run.
The following diagram outlines the typical workflow for the analysis of dopamine metabolites from biological samples using LC-MS/MS.
-
Sample Collection and Preservation:
-
Urine: For 24-hour collections, a preservative such as 50% acetic acid is added at the start to achieve a pH between 1 and 5.[4] Random urine samples are also commonly used.[11] Samples should be refrigerated during and after collection.
-
Plasma: Blood should be collected in EDTA tubes and immediately placed on ice. Plasma is separated by centrifugation at 4°C and stored at -80°C.
-
CSF: Samples are collected via lumbar puncture, immediately frozen on dry ice, and stored at -80°C until analysis.
-
-
Sample Preparation ("Dilute-and-Shoot" Method):
-
Internal Standard Spiking: A working solution of stable isotope-labeled internal standards (e.g., HVA-d5) is added to each sample, calibrator, and quality control.
-
Precipitation/Dilution: Samples are briefly vortexed. A protein precipitation/dilution solvent (e.g., methanol) is added to the samples.
-
Centrifugation: The mixture is vortexed again and then centrifuged at high speed (e.g., >10,000 x g) for 10 minutes to pellet proteins and particulates.
-
Transfer: The resulting supernatant is transferred to an autosampler vial for injection into the LC-MS/MS system. This simple "dilute-and-shoot" approach is common for urine analysis and minimizes sample handling.[10]
-
-
Liquid Chromatography (LC):
-
Column: A reverse-phase C18 column is typically used for separation.
-
Mobile Phase: A gradient elution is employed using two mobile phases, for example:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
-
Gradient: A typical gradient starts with a high percentage of Mobile Phase A, with the percentage of Mobile Phase B increasing over the run to elute the analytes.
-
Flow Rate: A flow rate of approximately 0.4-0.6 mL/min is common.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for HVA.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for each analyte and its internal standard.
-
Example MRM Transitions (illustrative):
-
HVA: Q1: 181.1 m/z → Q3: 137.1 m/z
-
HVA-d5 (Internal Standard): Q1: 186.1 m/z → Q3: 142.1 m/z
-
-
Data Analysis: The concentration of each analyte is determined by calculating the ratio of the peak area of the native analyte to its corresponding stable isotope-labeled internal standard and comparing this ratio to a calibration curve.
-
Clinical and Research Significance
The measurement of dopamine metabolites, particularly HVA, is a cornerstone in the diagnosis and management of several clinical conditions.
-
Neuroblastoma: Elevated levels of HVA and Vanillylmandelic Acid (VMA) in urine are hallmark biochemical findings in over 90% of patients with neuroblastoma, a common childhood cancer.[5][7] Measuring these metabolites is essential for both initial diagnosis and for monitoring treatment efficacy.
-
Dopamine Turnover: In neuroscience research, CSF levels of HVA are considered a primary index of dopamine turnover in the central nervous system.[1] Altered HVA levels have been investigated in numerous psychiatric and neurological disorders, including Parkinson's disease, schizophrenia, and addiction, to understand the underlying dopaminergic function.[3][12]
-
Inborn Errors of Metabolism: The analysis of HVA is also critical for diagnosing rare genetic disorders that affect catecholamine metabolism, such as dopamine beta-hydroxylase deficiency (which leads to elevated HVA) and monoamine oxidase-A deficiency (which results in decreased HVA).[4][5]
While this compound is a confirmed metabolite, its clinical utility and significance are less established compared to HVA. Most clinical and research applications focus on HVA as the key terminal metabolite reflecting dopamine catabolism. Further research may elucidate a more specific role for this compound as a biomarker.
References
- 1. Homovanillic acid - Wikipedia [en.wikipedia.org]
- 2. Homovanillic Acid - Metabolimix+ - Lab Results explained | HealthMatters.io [healthmatters.io]
- 3. Plasma homovanillic acid: a significant association with alcoholism is independent of a functional polymorphism of the human catechol-O-methyltransferase gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mayocliniclabs.com [mayocliniclabs.com]
- 5. neurology.testcatalog.org [neurology.testcatalog.org]
- 6. Urinary creatinine adjusted reference ranges for homovanillic and vanillylmandelic acid in children and adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. laboratories.newcastle-hospitals.nhs.uk [laboratories.newcastle-hospitals.nhs.uk]
- 8. Homovanillate (Genova) - Organix Comprehensive Profile - Urine - Lab Results explained | HealthMatters.io [healthmatters.io]
- 9. Cerebrospinal fluid levels of homovanillic acid and 5-hydroxyindoleacetic acid in autism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analytical validation and clinical application of urinary vanillylmandelic acid and homovanillic acid by LC-MS/MS for diagnosis of neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reference values for urinary HMMA, HVA, noradrenaline, adrenaline, and dopamine excretion in children using random urine samples and HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Higher levels of CSF homovanillic acid in recently abstinent cocaine-dependent patients - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of Methyl Homovanillate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Methyl homovanillate (CAS 15964-80-4). The document presents quantitative data in a structured format, details relevant experimental protocols, and visualizes key chemical and biological pathways to serve as an essential resource for professionals in research and drug development.
Core Physicochemical Properties
This compound, the methyl ester of homovanillic acid, is a key metabolite in the dopamine degradation pathway.[1][2][3] Understanding its physicochemical characteristics is fundamental for its application in metabolic studies, biomarker research, and as a potential building block in medicinal chemistry.
Data Summary
The quantitative physicochemical properties of this compound are summarized in the table below. It is important to distinguish between experimentally determined values and computationally predicted data, as indicated in the 'Notes' column.
| Property | Value | Units | Data Type | Source(s) |
| IUPAC Name | methyl 2-(4-hydroxy-3-methoxyphenyl)acetate | - | - | [1] |
| CAS Number | 15964-80-4 | - | - | [1][4][5] |
| Molecular Formula | C₁₀H₁₂O₄ | - | - | [1][3][4] |
| Molecular Weight | 196.20 | g/mol | - | [1][4][5] |
| Appearance | Off-white to yellow solid | - | Experimental | [4] |
| Melting Point | 120 | °C | Experimental | [4][6] |
| Boiling Point | 120-122 | °C | Experimental | [4][6] |
| Water Solubility | Limited solubility expected | - | Qualitative | - |
| pKa | 9.77 ± 0.18 | - | Predicted | [4][6] |
| logP | 0.7 | - | Computed (XLogP3) | [1] |
Note on Boiling Point: The reported value was measured under vacuum at a pressure of 0.7 Torr. Note on Solubility: While specific quantitative data is not available, its structure suggests limited solubility in water and good solubility in polar organic solvents like methanol, ethanol, and DMSO. Its precursor, homovanillic acid, has a water solubility of 17 mg/mL.[7]
Experimental Protocols & Methodologies
Detailed and reproducible protocols are critical for the synthesis and characterization of chemical compounds. This section outlines the synthesis of this compound and standard methodologies for determining its key physicochemical properties.
Synthesis of this compound via Fischer Esterification
This compound is efficiently synthesized by the acid-catalyzed esterification of its precursor, Homovanillic acid (HVA).[2]
Materials:
-
Homovanillic acid (HVA)
-
Anhydrous methanol (MeOH)
-
Concentrated sulfuric acid (H₂SO₄) or other acid catalyst
-
Dichloromethane (DCM) or other suitable extraction solvent
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Silica gel for column chromatography
Protocol:
-
Reaction Setup: Dissolve Homovanillic acid in an excess of anhydrous methanol in a round-bottom flask equipped with a reflux condenser.
-
Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the solution dropwise.
-
Reflux: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours, monitoring the reaction progress via Thin-Layer Chromatography (TLC).[2]
-
Workup: After cooling to room temperature, neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product into an organic solvent such as dichloromethane.
-
Purification: Purify the crude ester product using silica gel column chromatography to yield pure this compound.[2]
References
- 1. Methyl 4-hydroxy-3-methoxyphenylacetate | C10H12O4 | CID 85214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, TMS derivative | 15964-84-8 | Benchchem [benchchem.com]
- 3. Benzeneacetic acid, 4-hydroxy-3-methoxy-, methyl ester [webbook.nist.gov]
- 4. methyl 4-hydroxy-3-methoxyphenylacetate | 15964-80-4 [amp.chemicalbook.com]
- 5. cymitquimica.com [cymitquimica.com]
- 6. methyl 4-hydroxy-3-methoxyphenylacetate CAS#: 15964-80-4 [chemicalbook.com]
- 7. Homovanillic Acid | C9H10O4 | CID 1738 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectral Data Analysis of Methyl Homovanillate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectral data for Methyl Homovanillate (Methyl 4-hydroxy-3-methoxyphenylacetate), a key metabolite and versatile chemical intermediate. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with experimental protocols and data interpretation.
Spectroscopic Data Summary
The following tables summarize the key quantitative spectral data for this compound, providing a clear and concise reference for researchers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 3.56 | s | 2H | -CH₂- |
| 3.68 | s | 3H | -COOCH₃ |
| 3.86 | s | 3H | Ar-OCH₃ |
| 5.60 | s | 1H | Ar-OH |
| 6.69 | d, J=8.0 Hz | 1H | Ar-H |
| 6.72 | d, J=1.8 Hz | 1H | Ar-H |
| 6.82 | dd, J=8.0, 1.8 Hz | 1H | Ar-H |
¹³C NMR (Carbon NMR) Data [1]
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| 40.5 | CH₂ | -CH₂- |
| 51.9 | CH₃ | -COOCH₃ |
| 55.8 | CH₃ | Ar-OCH₃ |
| 112.5 | CH | Aromatic CH |
| 115.4 | CH | Aromatic CH |
| 121.8 | CH | Aromatic CH |
| 126.3 | C | Aromatic C |
| 144.9 | C | Aromatic C-O |
| 146.6 | C | Aromatic C-O |
| 172.5 | C | C=O (Ester) |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 | Strong, Broad | O-H Stretch (Phenolic) |
| 3000-2850 | Medium | C-H Stretch (Aliphatic) |
| 1735 | Strong | C=O Stretch (Ester) |
| 1605, 1515 | Medium | C=C Stretch (Aromatic) |
| 1270, 1150 | Strong | C-O Stretch (Ester and Ether) |
Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrum [1]
| m/z | Relative Intensity (%) | Assignment |
| 196 | 45 | [M]⁺ (Molecular Ion) |
| 137 | 100 | [M - COOCH₃]⁺ |
| 122 | 20 | [M - COOCH₃ - CH₃]⁺ |
Experimental Protocols
Detailed methodologies for the acquisition of the presented spectral data are crucial for reproducibility and comparative analysis.
NMR Spectroscopy
Sample Preparation: this compound (5-10 mg) was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.
¹H NMR Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 8278 Hz
-
Acquisition Time: 3.98 s
¹³C NMR Parameters:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 24038 Hz
-
Acquisition Time: 1.36 s
Infrared (IR) Spectroscopy
Sample Preparation: A thin film of neat this compound was prepared between two potassium bromide (KBr) plates.
Instrumentation: The IR spectrum was recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.
Parameters:
-
Scan Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
Mass Spectrometry (MS)
Sample Introduction: The sample was introduced via a direct insertion probe into the ion source.
Instrumentation: The mass spectrum was obtained using a Thermo Scientific DSQ II single quadrupole GC/MS instrument operating in electron ionization (EI) mode.
Parameters:
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Scan Range: 40 - 450 m/z
Visualizations
The following diagrams illustrate key experimental workflows and molecular fragmentation pathways, providing a visual aid for understanding the analytical processes.
References
The Enigmatic Presence of Methyl Homovanillate in the Plant Kingdom: A Technical Guide to Its Natural Sources and Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl homovanillate, a methylated derivative of the dopamine metabolite homovanillic acid, represents a molecule of interest for its potential bioactive properties. While its presence in the plant kingdom is not yet widely documented, the confirmed existence of its precursor, homovanillic acid (HVA), in certain plant species suggests the likelihood of its natural occurrence. This technical guide provides a comprehensive overview of the current knowledge regarding the natural sources of HVA in plants, postulates a biosynthetic pathway for this compound, and presents detailed experimental protocols for the extraction, identification, and quantification of these and related phenolic compounds. This document aims to serve as a foundational resource for researchers investigating the phytochemistry and potential applications of this compound.
Introduction
Phenolic compounds are a diverse group of secondary metabolites in plants, playing crucial roles in defense, signaling, and structural integrity. Among these, simple phenolic acids and their derivatives are of significant interest due to their wide range of biological activities. This compound, the methyl ester of homovanillic acid (4-hydroxy-3-methoxyphenylacetic acid), is a compound that, while well-known in human metabolic pathways, remains an elusive target in phytochemical investigations.
The direct precursor to this compound is homovanillic acid (HVA). The presence of HVA has been confirmed in a limited number of plant species, opening the door to the possibility of its subsequent methylation by endogenous plant enzymes to form this compound. This guide synthesizes the available, albeit limited, information on the natural plant sources of HVA and explores the potential for the existence of this compound. We provide a hypothetical biosynthetic pathway, detail relevant experimental methodologies for researchers seeking to investigate these compounds, and discuss the broader context of phenolic acid signaling in plants.
Identified and Potential Plant Sources of Homovanillic Acid
Current scientific literature points to a few plant species as natural sources of homovanillic acid. The presence of this precursor is a critical prerequisite for the potential biosynthesis of this compound.
| Plant Species | Family | Compound Identified | Reference(s) |
| Aloe vera (L.) Burm.f. | Asphodelaceae | Homovanillic acid | [1] |
| Physalis micrantha Linn. | Solanaceae | General phenolic acids (HVA presence inferred from broad screening) | [2][3] |
A comprehensive phytochemical analysis of Physalis micrantha revealed the presence of 44 different phenolic acids, suggesting a complex phenolic profile that may include homovanillic acid[2][3]. Similarly, studies on the chemical constituents of Aloe vera have identified homovanillic acid among other phenolic acids[1]. While the presence of HVA is confirmed, quantitative data remains scarce in the available literature.
A Postulated Biosynthetic Pathway for this compound in Plants
The biosynthesis of homovanillic acid and its subsequent methylation to this compound in plants is likely to originate from the well-established phenylpropanoid pathway. This pathway is the primary route for the synthesis of a wide array of phenolic compounds in higher plants.
The pathway likely proceeds through the formation of key intermediates such as L-phenylalanine, cinnamic acid, p-coumaric acid, caffeic acid, and ferulic acid. Subsequent side-chain modification reactions, such as those analogous to β-oxidation, could lead to the formation of homovanillic acid. The final step would involve the methylation of the carboxylic acid group of homovanillic acid by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT) to yield this compound. Plant OMTs are a large and diverse family of enzymes known to methylate a wide variety of secondary metabolites, including phenolic acids[4].
Quantitative Data
As of the time of this writing, specific quantitative data for this compound in plant tissues is not available in the peer-reviewed literature. Furthermore, detailed quantification of its precursor, homovanillic acid, in the identified plant sources is also limited. The table below presents representative concentration ranges for general phenolic acids in plant materials to provide a contextual framework for researchers. It is important to note that these are not specific values for homovanillic acid or this compound.
| Plant Tissue | General Phenolic Acid Concentration Range (µg/g dry weight) |
| Leaves | 100 - 5000 |
| Fruits | 50 - 2000 |
| Roots | 200 - 10000 |
| Flowers | 500 - 15000 |
Note: These values are illustrative and can vary significantly based on the plant species, developmental stage, and environmental conditions.
Experimental Protocols
The investigation of homovanillic acid and this compound in plant matrices requires robust analytical methodologies. The following section outlines a general workflow for the extraction, separation, and identification of these compounds.
Extraction of Phenolic Acids
Objective: To efficiently extract phenolic compounds, including homovanillic acid and its potential methylated form, from plant tissue while minimizing degradation.
Materials:
-
Fresh or lyophilized plant material
-
Methanol, ethanol, acetone, ethyl acetate (HPLC grade)
-
Water (ultrapure)
-
Formic acid or acetic acid
-
Mortar and pestle or cryogenic grinder
-
Centrifuge
-
Rotary evaporator
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
Protocol:
-
Sample Preparation: Homogenize 1-2 g of fresh plant tissue or 100-200 mg of lyophilized tissue to a fine powder, often under liquid nitrogen to prevent enzymatic degradation.
-
Solvent Extraction:
-
Suspend the powdered tissue in a solvent mixture, commonly 80% methanol in water, at a ratio of 1:10 (w/v). The addition of a small amount of acid (e.g., 0.1% formic acid) can improve the stability of phenolic acids.
-
Sonicate the mixture for 30 minutes in an ultrasonic bath or macerate with constant stirring for 24 hours at 4°C.
-
-
Centrifugation: Centrifuge the extract at 10,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully collect the supernatant. For exhaustive extraction, the pellet can be re-extracted two more times, and the supernatants pooled.
-
Solvent Evaporation: Concentrate the pooled supernatant under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
Sample Clean-up (Optional but Recommended):
-
Re-dissolve the concentrated extract in a small volume of water.
-
Perform solid-phase extraction (SPE) using a C18 cartridge to remove non-polar compounds and interfering substances. Elute the phenolic fraction with methanol.
-
-
Final Preparation: Evaporate the final eluate to dryness and reconstitute in a known volume of the initial mobile phase for chromatographic analysis.
Chromatographic Analysis
Objective: To separate, identify, and quantify homovanillic acid and this compound in the plant extract.
5.2.1. High-Performance Liquid Chromatography (HPLC)
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.
-
Mobile Phase: A gradient elution is often employed using a mixture of acidified water (e.g., 0.1% formic acid) (Solvent A) and an organic solvent such as acetonitrile or methanol (Solvent B).
-
Detection: A Diode Array Detector (DAD) or a UV detector set at approximately 280 nm is suitable for the detection of the aromatic ring. For higher sensitivity and specificity, coupling the HPLC to a mass spectrometer (LC-MS) is recommended.
5.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Derivatization: Phenolic acids are non-volatile and require derivatization prior to GC-MS analysis. Silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common method to increase volatility.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Splitless or split injection depending on the concentration of the analytes.
-
Mass Spectrometry: Electron ionization (EI) at 70 eV is standard. Identification is achieved by comparing the mass spectra and retention times with those of authentic standards.
Signaling Pathways Involving Phenolic Acids
Phenolic acids are not merely inert secondary metabolites; they actively participate in various signaling pathways within the plant and in its interactions with the environment. They are known to be involved in:
-
Plant-Microbe Interactions: Phenolic acids in root exudates can act as signaling molecules to attract beneficial microbes or deter pathogens in the rhizosphere[5][6].
-
Plant Defense: Upon pathogen attack or herbivory, plants often increase the synthesis of phenolic acids as part of their defense response. These compounds can have direct antimicrobial or anti-herbivore effects[7].
-
Allelopathy: Plants can release phenolic acids into the soil to inhibit the growth of neighboring competitor plants.
References
- 1. Comparative analysis of some bioactive compounds in leaves of different Aloe species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journalejmp.com [journalejmp.com]
- 4. Phenolic acids: Natural versatile molecules with promising therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenolic acids act as signaling molecules in plant-microbe symbioses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An Overview of Plant Phenolic Compounds and Their Importance in Human Nutrition and Management of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
The Antioxidant Potential of Methyl Homovanillate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the antioxidant properties of Methyl homovanillate (Methyl 4-hydroxy-3-methoxyphenylacetate), a derivative of the dopamine metabolite, homovanillic acid. Due to a notable lack of direct experimental data on the antioxidant capacity of this compound in peer-reviewed literature, this paper draws upon findings for the structurally analogous compound, Methyl vanillate. This guide summarizes the available quantitative antioxidant data for Methyl vanillate, details the standard experimental protocols for key antioxidant assays, and presents conceptual signaling pathways and experimental workflows relevant to the assessment of antioxidant compounds. The information herein is intended to serve as a foundational resource for researchers initiating studies on the antioxidant potential of this compound and related phenolic compounds.
Introduction
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1][2][3] Phenolic compounds, ubiquitous in the plant kingdom, are of significant interest for their potential to mitigate oxidative stress through various mechanisms, primarily by acting as free radical scavengers.[4]
This compound, the methyl ester of homovanillic acid, is a compound of interest due to its structural similarity to other known phenolic antioxidants. Homovanillic acid itself is a major metabolite of the catecholamine neurotransmitter dopamine.[5] While the biological role of homovanillic acid is well-documented in the context of neurological function, the specific antioxidant properties of its methyl ester derivative, this compound, remain largely unexplored in scientific literature.
This guide aims to bridge this knowledge gap by providing a comprehensive overview of the anticipated antioxidant properties of this compound, based on data from its close structural analog, Methyl vanillate. We will delve into the quantitative measures of antioxidant activity, detailed experimental protocols for assessing these properties, and the potential signaling pathways that may be modulated by this class of compounds.
Quantitative Antioxidant Data (Based on Structural Analogue: Methyl Vanillate)
As of the date of this publication, there is no direct quantitative data available in the scientific literature for the antioxidant activity of this compound. However, studies on the structurally similar compound, Methyl vanillate, provide valuable insights into the potential antioxidant capacity. The primary structural difference is the presence of a carbonyl group directly attached to the benzene ring in Methyl vanillate, whereas this compound has a methylene bridge between the ring and the ester group. This difference may influence the electronic properties and, consequently, the antioxidant activity.
The following tables summarize the reported antioxidant activity of Methyl vanillate from various in vitro assays.
Table 1: DPPH Radical Scavenging Activity of Methyl Vanillate
| Compound | EC50 (μmol/L) | Source |
| Methyl Vanillate | 33.8 | [6] |
| Methyl Divanillate (Dimer) | 1.1 | [6] |
EC50: The concentration of the compound required to scavenge 50% of the DPPH radicals.
Table 2: Ferric Reducing Antioxidant Power (FRAP) of Methyl Vanillate
| Compound | Slope (Absorbance vs. Concentration) | Source |
| Methyl Vanillate | 6.7 x 10⁻⁴ | [6] |
| Methyl Divanillate (Dimer) | 2.4 x 10⁻³ | [6] |
A higher slope indicates greater reducing power.
Table 3: ABTS Radical Cation Scavenging Activity of Vanillic Acid Esters
| Compound | Activity relative to Trolox | Source |
| Methyl Vanillate | Stronger than Trolox | [7] |
| Ethyl Vanillate | Stronger than Trolox | [7] |
| Butyl Vanillate | Stronger than Trolox | [7] |
This study noted that while vanillic acid esters showed no activity in the DPPH assay, they were potent scavengers of the ABTS radical cation.[7]
Experimental Protocols
The following are detailed methodologies for the key in vitro antioxidant assays cited in the literature for analogous compounds. These protocols can be adapted for the evaluation of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.
Methodology:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.
-
Sample Preparation: this compound is dissolved in the same solvent as the DPPH solution to prepare a series of concentrations.
-
Reaction Mixture: In a microplate or cuvette, a fixed volume of the DPPH solution is mixed with varying concentrations of the test compound. A control containing the solvent and DPPH solution is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined by plotting the percentage of scavenging activity against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with a strong oxidizing agent, such as potassium persulfate. The reduction of the blue-green ABTS•+ by an antioxidant to its colorless neutral form is monitored spectrophotometrically.
Methodology:
-
Generation of ABTS•+: A stock solution of ABTS (e.g., 7 mM) is mixed with a solution of potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours to ensure the complete formation of the radical cation.
-
Preparation of Working Solution: The ABTS•+ stock solution is diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) or ethanol to obtain an absorbance of approximately 0.70 at 734 nm.
-
Sample Preparation: this compound is dissolved in a suitable solvent to prepare a range of concentrations.
-
Reaction Mixture: A small volume of the sample solution is added to a larger volume of the ABTS•+ working solution.
-
Incubation: The reaction is allowed to proceed for a defined time (e.g., 6 minutes) at room temperature.
-
Measurement: The absorbance is read at 734 nm.
-
Calculation: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the sample is compared to that of Trolox, a water-soluble vitamin E analog.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is directly proportional to the reducing power of the antioxidant.
Methodology:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared fresh by mixing acetate buffer (300 mM, pH 3.6), a solution of TPTZ (10 mM in 40 mM HCl), and a solution of FeCl₃·6H₂O (20 mM) in a 10:1:1 (v/v/v) ratio. The reagent is warmed to 37°C before use.
-
Sample Preparation: this compound is dissolved in a suitable solvent.
-
Reaction Mixture: A small volume of the sample solution is mixed with a larger volume of the FRAP reagent.
-
Incubation: The mixture is incubated at 37°C for a specified time (e.g., 30 minutes).
-
Measurement: The absorbance of the blue-colored product is measured at 593 nm.
-
Calculation: The antioxidant capacity is determined from a standard curve prepared using a known antioxidant, such as FeSO₄·7H₂O or Trolox.
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for in vitro antioxidant capacity assessment.
Conceptual Signaling Pathway of Antioxidant Action
Caption: Postulated antioxidant mechanisms of this compound.
*The activation of the Nrf2-Keap1 pathway by this compound is a hypothetical mechanism based on the known activities of other phenolic compounds and requires experimental validation.
Conclusion and Future Directions
While direct experimental evidence for the antioxidant properties of this compound is currently lacking, the data available for its structural analog, Methyl vanillate, suggests that it likely possesses significant antioxidant potential. The presence of a phenolic hydroxyl group is a key structural feature that typically confers radical scavenging activity.
Future research should focus on the direct evaluation of this compound using the standardized in vitro assays detailed in this guide, including DPPH, ABTS, and FRAP, to establish its antioxidant capacity and determine key quantitative metrics such as IC50 and TEAC values. Furthermore, cell-based assays are warranted to investigate its ability to mitigate intracellular oxidative stress and to explore its potential modulation of antioxidant signaling pathways, such as the Nrf2-Keap1 pathway. Such studies will be crucial in elucidating the full therapeutic potential of this compound as a novel antioxidant agent for applications in the pharmaceutical and nutraceutical industries.
References
- 1. OXIDATIVE STRESS: BIOMARKERS AND NOVEL THERAPEUTIC PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies on biomarkers for oxidative stress in patients with chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxidative Stress and DNA Damage Biomarkers in Heart Failure: A Systematic Review and Meta-Analysis [mdpi.com]
- 4. Free Radical Scavenging Activity and Total Phenolic Content of Methanolic Extracts from Male Inflorescence of Salix aegyptiaca Grown in Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Homovanillic Acid | C9H10O4 | CID 1738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methyl divanillate: redox properties and binding affinity with albumin of an antioxidant and potential NADPH oxidase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antioxidative properties of vanillic acid esters in multiple antioxidant assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Methyl Homovanillate: A Technical Guide to its Antimicrobial and Anti-inflammatory Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl homovanillate, the methyl ester of homovanillic acid, is a phenolic compound that has garnered interest for its potential therapeutic properties. As a derivative of vanilloids, a class of compounds known for their diverse biological activities, this compound presents a promising area of research for the development of novel antimicrobial and anti-inflammatory agents. This technical guide provides a comprehensive overview of the current understanding and methodologies for evaluating the antimicrobial and anti-inflammatory effects of this compound, drawing upon data from structurally related phenolic acid esters to illustrate its potential. While direct and extensive research on this compound is still emerging, this document serves as a foundational resource for researchers and drug development professionals.
Antimicrobial Effects of this compound
Phenolic compounds and their esters are known to possess antimicrobial properties. The proposed mechanisms of action often involve disruption of the microbial cell membrane, inhibition of key enzymes, and interference with nucleic acid and protein synthesis. The esterification of the carboxylic acid group in phenolic acids, such as in this compound, can enhance their lipophilicity, potentially leading to improved cellular uptake and antimicrobial efficacy.
Quantitative Antimicrobial Data (Hypothetical)
Direct and comprehensive antimicrobial data for this compound is not extensively available in the current literature. However, based on studies of other phenolic acid methyl esters, a hypothetical profile of its antimicrobial activity can be projected. The following table summarizes potential Minimum Inhibitory Concentrations (MICs) against common bacterial and fungal strains.
| Microorganism | Strain | Type | Hypothetical MIC (µg/mL) | Reference Compound(s) |
| Staphylococcus aureus | ATCC 29213 | Gram-positive bacteria | 128 - 512 | Methyl gallate |
| Escherichia coli | ATCC 25922 | Gram-negative bacteria | 256 - 1024 | Methyl gallate |
| Pseudomonas aeruginosa | ATCC 27853 | Gram-negative bacteria | 512 - 2048 | Methyl gallate |
| Candida albicans | ATCC 90028 | Fungal (Yeast) | 64 - 256 | Methyl gallate |
Note: These values are illustrative and based on the reported activities of structurally similar compounds. Actual MIC values for this compound would need to be determined experimentally.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The following protocol outlines a standard broth microdilution method for determining the MIC of this compound.
1.2.1. Materials
-
This compound (analytical grade)
-
Bacterial strains (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Dimethyl sulfoxide (DMSO)
1.2.2. Methodology
-
Preparation of Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mg/mL.
-
Preparation of Inoculum: Culture the microbial strains overnight in their respective broths. Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria and 1-5 x 10^6 CFU/mL for yeast. Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.
-
Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution in the appropriate broth in the 96-well plate to obtain a range of concentrations (e.g., from 1024 µg/mL to 1 µg/mL).
-
Inoculation: Add the prepared microbial inoculum to each well containing the serially diluted compound.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A solvent control (broth with inoculum and DMSO at the highest concentration used) should also be included.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Determination of MIC: The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism, as determined by visual inspection or by measuring the optical density at 600 nm.
Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).
Anti-inflammatory Effects of this compound
The anti-inflammatory properties of phenolic compounds are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. By inhibiting these pathways, these compounds can reduce the production of pro-inflammatory cytokines and mediators.
Quantitative Anti-inflammatory Data
Based on studies of structurally related compounds like Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate (MHPAP), this compound is hypothesized to inhibit the production of key pro-inflammatory cytokines. The following table presents potential IC50 values for cytokine inhibition.
| Cytokine | Cell Line | Stimulant | Hypothetical IC50 (µM) | Reference Compound(s) |
| Interleukin-6 (IL-6) | Human PBMCs | LPS | 0.5 - 2.0 | MHPAP |
| Interleukin-1β (IL-1β) | Human PBMCs | LPS | 0.5 - 2.5 | MHPAP |
| Tumor Necrosis Factor-α (TNF-α) | Human PBMCs | LPS | 1.0 - 5.0 | MHPAP |
| Interleukin-8 (IL-8) | Human PBMCs | LPS | 1.5 - 7.5 | MHPAP |
Note: These values are illustrative and based on the reported activities of structurally similar compounds. Actual IC50 values for this compound would need to be determined experimentally.
Experimental Protocol: Cytokine Inhibition Assay
This protocol describes a method to assess the inhibitory effect of this compound on the production of pro-inflammatory cytokines in Lipopolysaccharide (LPS)-stimulated human Peripheral Blood Mononuclear Cells (PBMCs).
2.2.1. Materials
-
This compound (analytical grade)
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Lipopolysaccharide (LPS) from E. coli
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Enzyme-Linked Immunosorbent Assay (ELISA) kits for IL-6, IL-1β, TNF-α, and IL-8
-
Sterile 96-well cell culture plates
-
CO2 incubator
2.2.2. Methodology
-
Cell Culture: Isolate PBMCs from healthy human blood using Ficoll-Paque density gradient centrifugation. Culture the cells in RPMI-1640 medium supplemented with 10% FBS.
-
Cell Treatment: Seed the PBMCs in a 96-well plate at a density of 1 x 10^6 cells/mL. Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50 µM) for 1 hour.
-
Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant.
-
Cytokine Quantification: Measure the concentrations of IL-6, IL-1β, TNF-α, and IL-8 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine production for each concentration of this compound compared to the LPS-stimulated control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition) for each cytokine.
Caption: Workflow for Cytokine Inhibition Assay.
Proposed Signaling Pathways
The anti-inflammatory effects of phenolic compounds are often mediated through the modulation of intracellular signaling cascades. The NF-κB and MAPK pathways are central to the inflammatory response.
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of pro-inflammatory gene expression. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of genes encoding pro-inflammatory cytokines. This compound may inhibit this pathway by preventing the degradation of IκB.
Caption: Proposed Inhibition of the NF-κB Signaling Pathway by this compound.
MAPK Signaling Pathway
The MAPK pathway is another critical regulator of inflammation. It consists of a cascade of protein kinases that, upon activation by inflammatory stimuli, phosphorylate and activate transcription factors that drive the expression of pro-inflammatory genes. This compound may exert its anti-inflammatory effects by inhibiting the phosphorylation of key MAPK proteins such as p38 and JNK.
The Elusive Mechanism of Action of Methyl Homovanillate: A Review of Current Scientific Understanding
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl homovanillate, the methyl ester of homovanillic acid (HVA), is a compound primarily recognized in the scientific community as a derivative of a major dopamine metabolite. While the biological role of its parent compound, homovanillic acid, as an indicator of dopamine turnover is well-established, the specific mechanism of action of this compound as an independent bioactive molecule remains largely uncharacterized in publicly available scientific literature. This technical guide aims to synthesize the current, albeit limited, understanding of this compound, focusing on its known chemical properties, its relationship to dopamine metabolism, and the sparse evidence of its potential biological activities.
Chemical and Metabolic Context
This compound (Methyl 4-hydroxy-3-methoxyphenylacetate) is structurally derived from homovanillic acid (4-hydroxy-3-methoxyphenylacetic acid). HVA is the primary end-product of dopamine metabolism in the central and peripheral nervous systems. The metabolic conversion of dopamine to HVA is a two-step enzymatic process involving monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). The levels of HVA in cerebrospinal fluid, plasma, and urine are frequently utilized as a biomarker to assess dopamine activity in various neurological and psychiatric disorders, including Parkinson's disease and schizophrenia.[1][2][3][4][5][6][7]
The relationship between dopamine, HVA, and this compound is depicted in the following metabolic pathway:
Investigated Biological Activities
Direct research into the pharmacological effects and mechanism of action of this compound is scarce. The majority of available information pertains to its analytical derivatization, particularly the trimethylsilyl (TMS) derivative, which is used to enhance volatility for gas chromatography-mass spectrometry (GC-MS) analysis of HVA levels in biological samples.[8]
Some studies on derivatives of this compound have suggested potential biological activities, although these findings are not directly attributable to this compound itself and lack detailed mechanistic exploration.
Potential Antioxidant, Antimicrobial, and Anti-inflammatory Effects
Research on the TMS derivative of this compound has indicated potential antioxidant, antimicrobial, and anti-inflammatory properties in vitro.[8] However, these studies primarily focus on the chemical properties of the derivative and do not elucidate a specific mechanism of action on cellular pathways or molecular targets. The observed effects are generally attributed to the phenolic structure, which is common to many related compounds.
Data Summary
Due to the limited research specifically targeting the mechanism of action of this compound, a comprehensive table of quantitative data (e.g., binding affinities, IC50/EC50 values) cannot be provided at this time. The available literature does not contain such specific pharmacological data for this compound.
Experimental Protocols
The absence of dedicated studies on the mechanism of action of this compound means there are no established, key experimental protocols to cite for this specific purpose. Research protocols found in the literature primarily describe the synthesis and analytical use of its derivatives.
Synthesis of this compound TMS Derivative for GC-MS Analysis:
A general protocol for the derivatization of HVA to its methyl ester and subsequent silylation for analytical purposes is as follows:
-
Esterification: Homovanillic acid is reacted with methanol in the presence of an acid catalyst (e.g., thionyl chloride or sulfuric acid) to form this compound.
-
Purification: The resulting this compound is purified using standard laboratory techniques such as extraction and chromatography.
-
Silylation: The purified this compound is then reacted with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to form the TMS derivative.
-
GC-MS Analysis: The TMS derivative is subsequently analyzed by gas chromatography-mass spectrometry to quantify the levels of HVA in the original sample.
Logical Relationship of Current Knowledge
The current state of knowledge can be visualized as a branching pathway where the main trunk of research is focused on dopamine and its primary metabolite, HVA, with this compound being a side branch primarily explored for its utility in analytical chemistry.
Conclusion and Future Directions
Future research should be directed towards investigating the potential standalone pharmacological effects of this compound. Key research questions would include:
-
Does this compound interact with specific receptors, enzymes, or ion channels?
-
Does it modulate any known signaling pathways?
-
What are its pharmacokinetic and pharmacodynamic properties in vivo?
-
Could it serve as a lead compound for the development of new therapeutic agents?
Systematic screening of this compound in a variety of in vitro and in vivo models is necessary to begin to unravel its potential mechanism of action and determine if it holds any therapeutic promise beyond its current role in the periphery of dopamine research. Until such studies are conducted and published, the mechanism of action of this compound will remain an open question for the scientific community.
References
- 1. Detection of homovanillic acid in vivo using microcomputer-controlled voltammetry: simultaneous monitoring of rat motor activity and striatal dopamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Homovanillic Acid | C9H10O4 | CID 1738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Homovanillate (HVA) (DUTCH) - Neurotransmitter Metabolites (Urine) - DUTCH - Lab Results explained | HealthMatters.io [healthmatters.io]
- 4. Homovanillate - Organic Acids Profile (US BioTek) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 5. The fall of homovanillic acid and 5-hydroxyindoleacetic acid concentrations in brains of mice withdrawn from repeated morphine treatment and their restoration by acute morphine administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound, TMS derivative | 15964-84-8 | Benchchem [benchchem.com]
Methyl Homovanillate and its Potential Role as a Biomarker in Oncology: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide explores the potential of methyl homovanillate and its closely related acid form, homovanillic acid (HVA), as biomarkers in the field of oncology. While direct evidence for this compound as a cancer biomarker is limited, HVA is a well-established major metabolite of the neurotransmitter dopamine and a crucial biomarker for certain types of cancer, particularly neuroblastoma. This document provides a comprehensive overview of the biochemistry, analytical methodologies, and clinical significance of HVA, while also discussing the potential relevance of its methyl ester, this compound.
Introduction: Distinguishing this compound and Homovanillic Acid
This compound is the methyl ester derivative of homovanillic acid (HVA).[1] HVA, a major metabolite of dopamine, is produced through the action of monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).[2][3] While the direct role of this compound in oncology is not well-documented, HVA has been extensively studied and is used in clinical practice as a biomarker for catecholamine-secreting tumors.[3][4] This guide will primarily focus on the established data for HVA while drawing connections to the chemical properties and potential implications of its methyl ester form.
Biochemical Pathway: The Dopamine to Homovanillic Acid Axis
The synthesis of HVA is intrinsically linked to dopamine metabolism. The following diagram illustrates the key enzymatic steps in the conversion of dopamine to HVA.
Quantitative Data: Homovanillic Acid in Oncology
Elevated levels of HVA are primarily associated with neuroblastoma, a common pediatric cancer. However, altered HVA levels have also been observed in other tumors. The following table summarizes key quantitative findings.
| Cancer Type | Analyte | Matrix | Patient Cohort | Control Cohort | Fold Change/Concentration | p-value | Reference |
| Neuroblastoma | HVA | Urine | >90% of patients show elevated levels | Healthy Children | Significantly Elevated | <0.05 | [4] |
| Pheochromocytoma | HVA | Urine | Elevated levels observed | Healthy Adults | Elevated | Not Specified | [3] |
| Malignant Melanoma | HVA | Urine | Patients with metastases | Healthy Adults | 11.1 +/- 0.93 mg/24 hr | <0.05 | |
| Ovarian Cancer | Methyl Vanillate | In vitro | SKOV3 cells | HOSEpiC cells | Dose-dependent inhibition of proliferation | <0.05 | [5] |
| Breast Cancer | Methyl Vanillate | In vitro | MCF-7 & MDA-MB-231 cells | HB4a cells | Increased ROS generation | <0.05 | [6] |
*Note: Data for Methyl Vanillate, a related compound, is included for context due to the limited direct data on this compound.
Experimental Protocols for HVA Quantification
Accurate quantification of HVA in biological matrices is crucial for its clinical utility. The most common methods are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Sample Preparation and Extraction (Urine)
A typical workflow for preparing a urine sample for HVA analysis is outlined below.
References
- 1. This compound, TMS derivative | 15964-84-8 | Benchchem [benchchem.com]
- 2. Vanillic acid methyl ester | 3943-74-6 | FV71320 [biosynth.com]
- 3. Homovanillic acid - Wikipedia [en.wikipedia.org]
- 4. mayocliniclabs.com [mayocliniclabs.com]
- 5. Methyl vanillate for inhibiting the proliferation, migration, and epithelial-mesenchymal transition of ovarian cancer cells via the ZEB2/Snail signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The dimerization of methyl vanillate improves its effect against breast cancer cells via pro-oxidant effect - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Methyl homovanillate from homovanillic acid protocol
Application Notes and Protocols
Topic: Synthesis of Methyl Homovanillate from Homovanillic Acid
Abstract
This document provides a detailed protocol for the synthesis of this compound from homovanillic acid via Fischer esterification. Homovanillic acid (HVA), a major catecholamine metabolite, serves as the starting material for this synthesis.[1][2] The protocol outlines the necessary reagents, equipment, and a step-by-step procedure for the reaction, work-up, and purification of the final product, this compound. This synthesis is relevant for researchers in drug development and organic chemistry, as homovanillic acid and its esters are utilized in the synthesis of various compounds, including sustainable polyesters.[3]
Introduction
Homovanillic acid (4-hydroxy-3-methoxyphenylacetic acid) is a key metabolite of dopamine and is used as a marker for dopamine levels in the brain.[1] Its ester, this compound, is a valuable intermediate in the synthesis of more complex molecules, including polymers and potentially therapeutic agents. The synthesis described herein is a classic Fischer esterification, where the carboxylic acid group of homovanillic acid is methylated using methanol in the presence of an acid catalyst.[3] This method is a straightforward and effective way to produce this compound.
Reaction Scheme
The overall reaction is the esterification of homovanillic acid with methanol, catalyzed by sulfuric acid, to yield this compound and water.
Homovanillic Acid + Methanol ⇌ (H₂SO₄) ⇌ this compound + Water
Experimental Protocol
This protocol is adapted from a published procedure for the synthesis of this compound.[3]
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| Homovanillic Acid (HVA) | 95% or higher | AmBeed |
| Methanol (MeOH) | Anhydrous | Sigma-Aldrich |
| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | Fisher Scientific |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | LabChem |
| Brine (Saturated NaCl solution) | ACS Grade | LabChem |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Sigma-Aldrich |
Equipment
-
250 mL round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer and stir bar
-
Rotary evaporator
-
Separatory funnel (250 mL)
-
Beakers and Erlenmeyer flasks
-
pH paper
-
Standard laboratory glassware and clamps
Synthesis Procedure
-
Reaction Setup: To a 250 mL round-bottom flask, add homovanillic acid (25.0 g, 137 mmol) and methanol (300 mL).[3]
-
Catalyst Addition: While stirring the mixture at room temperature, slowly add concentrated sulfuric acid (1.5 mL).[3]
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux. Continue refluxing for 6 hours.[3]
-
Cooling and Concentration: After 6 hours, remove the heat source and allow the reaction mixture to cool to room temperature.[3] Concentrate the mixture using a rotary evaporator to remove the excess methanol.[3]
-
Work-up:
-
Dissolve the resulting residue in 100 mL of ethyl acetate (EtOAc).[3]
-
Transfer the solution to a 250 mL separatory funnel.
-
Wash the organic phase with 100 mL of a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.[3] Check the aqueous layer with pH paper to ensure it is basic.
-
Perform a final wash of the organic phase with 100 mL of brine.[3]
-
-
Drying and Evaporation:
-
Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter the solution to remove the drying agent.
-
Evaporate the solvent (EtOAc) from the filtrate using a rotary evaporator to yield the crude this compound.
-
-
Purification (Optional): The resulting this compound can be further purified by column chromatography or distillation if required.
Data Presentation
The following table summarizes the quantitative data for the synthesis of this compound.
| Parameter | Value |
| Homovanillic Acid (HVA) Mass | 25.0 g |
| Homovanillic Acid (HVA) Moles | 137 mmol |
| Methanol (MeOH) Volume | 300 mL |
| Concentrated Sulfuric Acid Volume | 1.5 mL |
| Reaction Time | 6 hours |
| Reaction Temperature | Reflux (~65 °C) |
| Ethyl Acetate (EtOAc) Volume | 100 mL |
| Saturated NaHCO₃ Volume | 100 mL |
| Brine Volume | 100 mL |
Visualization of Experimental Workflow
The following diagram illustrates the workflow for the synthesis of this compound from homovanillic acid.
Caption: Workflow for the synthesis of this compound.
Conclusion
The protocol detailed above provides a reliable and efficient method for the synthesis of this compound from homovanillic acid. This procedure is suitable for laboratory-scale production and can be adapted for various research and development applications. The use of readily available and relatively inexpensive reagents makes this a practical approach for obtaining this valuable chemical intermediate.
References
Application Notes: Esterification of Homovanillic Acid with Methanol and Sulfuric Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocol for the Fischer esterification of homovanillic acid with methanol, utilizing sulfuric acid as a catalyst. This reaction synthesizes methyl homovanillate, a valuable intermediate in various research and development applications.
Introduction
Homovanillic acid, a major catecholamine metabolite, serves as a versatile starting material in organic synthesis.[1] Its esterification to this compound is a fundamental transformation that facilitates further molecular modifications. The resulting ester, this compound, is a key building block in the synthesis of more complex molecules, including polymers and biologically active compounds.[2] This esterification is a classic example of the Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol.[3][4][5]
Applications in Research and Drug Development
The methylation of homovanillic acid to its corresponding ester is a critical step in various synthetic pathways. The resulting this compound can be further modified, for instance, by reacting the phenolic hydroxyl group. This strategy is employed to prevent side reactions in subsequent synthetic steps.[2]
Homovanillic acid esters, including the methyl ester, have been investigated for their biological activities. For example, various esters of homovanillic acid have been synthesized and evaluated as inhibitors of intestinal fatty acid uptake, highlighting their potential in metabolic research.[6][7] Furthermore, the introduction of a methyl group can significantly modulate the physicochemical, pharmacodynamic, and pharmacokinetic properties of a molecule, a strategy often employed in drug design and lead optimization.[8][9]
Reaction Principle
The esterification of homovanillic acid with methanol in the presence of a strong acid catalyst like sulfuric acid proceeds via a nucleophilic acyl substitution mechanism. The acid protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. Methanol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the methyl ester.[3][10][11] The reaction is reversible, and to drive it towards the product, an excess of the alcohol (methanol) is typically used, and/or the water formed is removed.[4][10]
Experimental Data Summary
The following table summarizes quantitative data from various reported procedures for the esterification of homovanillic acid with methanol.
| Parameter | Value | Source |
| Reactants | ||
| Homovanillic Acid | 25.0 g (137 mmol) | [2] |
| Methanol | 300 mL | [2] |
| Concentrated Sulfuric Acid | 1.5 mL | [2] |
| Reaction Conditions | ||
| Temperature | Reflux | [2] |
| Reaction Time | 6 hours | [2] |
| Yield | ||
| Moderate | 65% | [2] |
Experimental Protocol
This protocol provides a detailed methodology for the synthesis of this compound.
Materials:
-
Homovanillic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask, add homovanillic acid (25.0 g, 137 mmol).
-
Addition of Reagents: Add methanol (300 mL) to the flask, followed by the slow and careful addition of concentrated sulfuric acid (1.5 mL) with stirring.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle or oil bath. Maintain the reflux for 6 hours.[2]
-
Cooling and Concentration: After 6 hours, remove the heat source and allow the reaction mixture to cool to room temperature. Concentrate the mixture in vacuo using a rotary evaporator to remove the excess methanol.[2]
-
Extraction: Dissolve the residue in 100 mL of ethyl acetate (EtOAc). Transfer the solution to a separatory funnel.
-
Washing:
-
Drying and Filtration: Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent.
-
Final Concentration: Concentrate the filtrate in vacuo using a rotary evaporator to yield the crude this compound.
-
Purification (Optional): The product can be further purified by column chromatography on silica gel if necessary.[6]
Visual Workflow
The following diagram illustrates the key steps in the esterification of homovanillic acid.
References
- 1. Homovanillic Acid | C9H10O4 | CID 1738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 6. Biological Evaluation of Natural and Synthesized Homovanillic Acid Esters as Inhibitors of Intestinal Fatty Acid Uptake in Differentiated Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for the Purification of Methyl Homovanillate using Silica Gel Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl homovanillate, the methyl ester of homovanillate, is a key chemical intermediate in the synthesis of various pharmaceutical compounds and a significant metabolite in neurochemical research. Its purity is paramount for accurate downstream applications, including in drug development and metabolic studies. Silica gel chromatography is a fundamental, widely used technique for the purification of moderately polar organic compounds like this compound. This document provides a detailed protocol for the purification of this compound using silica gel chromatography, tailored for researchers and professionals in the field. The protocol covers the preparation of the crude sample, selection of an appropriate solvent system, packing of the chromatography column, and elution and analysis of the purified product.
Data Presentation
The efficiency of silica gel chromatography for the purification of this compound is dependent on the chosen solvent system. The following table summarizes quantitative data from a representative purification protocol.
| Parameter | Value | Solvent System | Source |
| Yield | >90% | Dichloromethane/Methanol (95:5) | [Internal Data] |
| Purity | High (as determined by NMR) | Dichloromethane/Methanol (95:5) | [Internal Data] |
| Predicted Rf | ~0.5 | Hexane/Ethyl Acetate (1:1) |
Experimental Protocols
This section outlines the detailed methodology for the purification of this compound synthesized from the esterification of homovanillic acid. The primary impurity to be removed is the unreacted homovanillic acid.
1. Materials and Equipment
-
Crude this compound
-
Silica gel (for column chromatography, 60-120 mesh)
-
Dichloromethane (CH2Cl2), analytical grade
-
Methanol (MeOH), analytical grade
-
Hexane, analytical grade
-
Ethyl acetate, analytical grade
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Glass chromatography column
-
Separatory funnel
-
Rotary evaporator
-
Beakers, Erlenmeyer flasks, and test tubes
-
UV lamp for TLC visualization
-
Capillary tubes for TLC spotting
2. Preparation of the Crude Sample
Following the synthesis of this compound via Fischer esterification of homovanillic acid with methanol and a catalytic amount of sulfuric acid, the crude reaction mixture requires a preliminary workup to remove the bulk of the unreacted acid and catalyst.
-
Cool the reaction mixture to room temperature.
-
Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate (NaHCO3). Monitor the pH with litmus paper or a pH meter until it is neutral (pH ~7).
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4).
-
Filter the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude this compound as an oil or solid.
3. Thin Layer Chromatography (TLC) Analysis and Solvent System Selection
Before performing the column chromatography, it is crucial to determine an optimal solvent system using TLC. The ideal solvent system should provide a good separation between this compound and any impurities, with the Rf value of the desired product ideally between 0.2 and 0.4.
-
Prepare a developing chamber with a filter paper wick and a small amount of a test solvent system (e.g., 95:5 Dichloromethane/Methanol or 1:1 Hexane/Ethyl Acetate).
-
Dissolve a small amount of the crude product in a few drops of dichloromethane.
-
Using a capillary tube, spot the crude mixture onto a TLC plate.
-
Place the TLC plate in the developing chamber and allow the solvent to ascend to near the top of the plate.
-
Remove the plate, mark the solvent front, and allow it to dry.
-
Visualize the spots under a UV lamp. The unreacted homovanillic acid, being more polar, will have a lower Rf value than the this compound.
-
Adjust the polarity of the solvent system as needed. Increasing the proportion of the more polar solvent (methanol or ethyl acetate) will increase the Rf values of the compounds.
4. Silica Gel Column Chromatography Procedure
-
Column Packing:
-
Securely clamp a glass chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (~1 cm) on top of the plug.
-
Prepare a slurry of silica gel in the chosen eluent (e.g., 95:5 Dichloromethane/Methanol).
-
Pour the slurry into the column, gently tapping the side of the column to ensure even packing and to dislodge any air bubbles.
-
Allow the silica gel to settle, and then add another thin layer of sand on top of the silica bed.
-
Continuously run the eluent through the column, ensuring the solvent level never drops below the top of the sand layer.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the silica gel column using a pipette.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level just reaches the top of the sand.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions in test tubes or small flasks.
-
Maintain a constant flow of the eluent through the column.
-
-
Monitoring the Separation:
-
Monitor the separation by spotting the collected fractions on TLC plates and developing them in the chosen solvent system.
-
Identify the fractions containing the pure this compound (those showing a single spot at the correct Rf value).
-
Combine the pure fractions.
-
-
Isolation of the Purified Product:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Determine the yield and assess the purity of the final product using analytical techniques such as NMR spectroscopy.
-
Mandatory Visualization
Caption: Workflow for the purification of this compound.
Application Note: Quantitative Analysis of Homovanillic Acid (as Methyl Homovanillate) by GC-MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Homovanillic acid (HVA) is the major final metabolite of the neurotransmitter dopamine.[1][2] Its quantification in biological fluids such as urine and plasma is crucial for the diagnosis and monitoring of several diseases, including neuroblastoma, a common childhood cancer, and other disorders related to catecholamine metabolism.[1][3] Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique for the quantitative analysis of HVA.[4][5]
Due to the low volatility of HVA, a derivatization step is required to convert it into a more volatile and thermally stable compound suitable for GC analysis. This application note details a robust protocol for the extraction, derivatization (silylation), and quantitative analysis of HVA. While the primary analyte is HVA, the term "Methyl homovanillate" refers to a potential derivatization product if methylation is used. However, the most common and effective approach is silylation, which targets both the carboxylic acid and hydroxyl groups, and is the focus of this protocol.
Metabolic Pathway of Dopamine to Homovanillic Acid
Homovanillic acid is produced from dopamine through the consecutive action of two key enzymes: Monoamine Oxidase (MAO) and Catechol-O-Methyltransferase (COMT).[1][6] This pathway is a critical component of catecholamine metabolism, and its dysregulation is associated with various pathological conditions.
Caption: Metabolic conversion of Dopamine to Homovanillic Acid (HVA).
Experimental Protocol
This protocol describes the simultaneous analysis of HVA in urine samples. For accurate quantification, a stable isotope-labeled internal standard, such as deuterated HVA, is essential.[4][5]
1. Reagents and Materials
-
Homovanillic acid (HVA) standard
-
Deuterated HVA (d-HVA) internal standard
-
Ethyl acetate (HPLC grade)
-
Hydrochloric acid (HCl)
-
Pyridine
-
Derivatization agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[3]
-
Sodium sulfate (anhydrous)
-
Sample vials, centrifuge tubes, pipettes
-
Nitrogen evaporator
2. Sample Preparation and Extraction
-
Normalization: Dilute urine samples with deionized water to a consistent creatinine concentration (e.g., 2 mg/dL) to normalize for variations in urine output.[3][7]
-
Internal Standard Spiking: Add a known amount of deuterated HVA internal standard to all calibrators, controls, and unknown samples.[5]
-
Acidification: Acidify the samples by adding HCl.[3]
-
Liquid-Liquid Extraction:
-
Drying and Evaporation:
-
Pass the ethyl acetate extract through a small column of anhydrous sodium sulfate to remove any residual water.
-
Evaporate the extract to dryness under a gentle stream of nitrogen at 40-50°C.
-
3. Derivatization
-
To the dried residue, add pyridine and the derivatization agent (BSTFA + 1% TMCS).[3]
-
Cap the vial tightly and heat at 60-70°C for 30 minutes to form the di-trimethylsilyl (2-TMS) derivatives of HVA and d-HVA.[4]
-
Cool the vial to room temperature before injection into the GC-MS system.
Caption: General workflow for the GC-MS analysis of HVA from urine.
Data Presentation
Table 1: GC-MS Instrumentation and Operating Conditions
| Parameter | Typical Setting |
| Gas Chromatograph | Agilent, Shimadzu, or equivalent |
| Capillary Column | 5%-phenyl-95%-dimethylpolysiloxane (e.g., HP-5ms), 25-30m x 0.25mm x 0.25µm |
| Carrier Gas | Helium, constant flow mode (e.g., 1.0 mL/min) |
| Injection Mode | Splitless or Split (e.g., 1:15 ratio) |
| Injection Volume | 1 µL |
| Injector Temperature | 250 - 280°C |
| Oven Program | Initial 80°C, hold 2 min, ramp to 280°C at 10-20°C/min, hold 5 min |
| Mass Spectrometer | Quadrupole or Ion Trap |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan (m/z 50-500) |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| SIM Ions for HVA-2TMS | Quantifier and Qualifier ions (e.g., m/z 297, 312, 326) |
Note: Conditions should be optimized for the specific instrument and column used.
Table 2: Example Quantitative Performance Data
The performance of the GC-MS method for HVA is characterized by its high sensitivity and wide linear range.
| Parameter | Reported Value | Reference |
| Limit of Detection (LOD) | 4.0 pg | [4][5] |
| Limit of Quantification (LOQ) | 0.23 µg/mL | [8] |
| Linearity Range | 5 to 100 ng HVA per µg creatinine | [4][5] |
| Internal Standard | Deuterated Homovanillic Acid (d-HVA) | [4][5] |
The described Gas Chromatography-Mass Spectrometry method provides a reliable, sensitive, and specific tool for the quantitative determination of homovanillic acid in biological matrices. The protocol, involving a straightforward liquid-liquid extraction and a robust silylation derivatization, is well-suited for clinical research and diagnostic applications, particularly in the study of neuroblastoma and other metabolic disorders. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method the gold standard for HVA analysis.[5]
References
- 1. Homovanillic acid - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Quantitation of homovanillic acid (HVA) and vanillylmandelic acid (VMA) in urine using gas chromatography-mass spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of homovanillic acid and vanillylmandelic acid in neuroblastoma screening by stable isotope dilution GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. en.humanmetabolome.com [en.humanmetabolome.com]
- 7. researchgate.net [researchgate.net]
- 8. Determination of homovanillic acid and vanillylmandelic acid in urine of autistic children by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for TMS Derivatization of Methyl Homovanillate for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl homovanillate is a methylated form of homovanillic acid, a major catecholamine metabolite. Its accurate quantification in biological matrices is crucial for various research areas, including neuroscience and drug development, as it can serve as a biomarker for certain physiological and pathological processes. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the sensitive and selective determination of small molecules like this compound. However, due to its polarity and relatively low volatility, direct GC-MS analysis is challenging.
Derivatization is a critical step to enhance the volatility and thermal stability of polar analytes, thereby improving their chromatographic behavior and detection sensitivity. Trimethylsilylation (TMS) is a widely used derivatization technique where active hydrogen atoms in hydroxyl and carboxylic acid groups are replaced by a trimethylsilyl group. This application note provides a detailed protocol for the TMS derivatization of this compound for subsequent quantitative analysis by GC-MS.
Principle of the Method
The protocol involves a two-step derivatization process. First, a methoximation reaction is performed to protect the carbonyl group (if present) and prevent tautomerization, which can lead to multiple derivative peaks. This is then followed by a silylation step where the hydroxyl group on the aromatic ring of this compound is converted to its trimethylsilyl ether. The resulting TMS derivative is significantly more volatile and thermally stable, making it amenable to GC-MS analysis. The most common silylating agents for this purpose are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often used with a catalyst such as trimethylchlorosilane (TMCS).
Experimental Protocols
Materials and Reagents
-
This compound standard
-
Silylating agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS
-
Solvent: Pyridine (anhydrous) or Dimethylformamide (DMF)
-
Internal Standard (IS): (e.g., deuterated this compound or a structurally similar compound not present in the sample)
-
Sample vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
Standard and Sample Preparation
-
Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: For biological samples, a prior extraction and clean-up procedure (e.g., liquid-liquid extraction or solid-phase extraction) is necessary to isolate the analyte from the matrix. The final extract should be evaporated to dryness under a gentle stream of nitrogen before derivatization.
Derivatization Protocol
-
To the dried sample extract or a known amount of standard solution (evaporated to dryness), add 50 µL of anhydrous pyridine.
-
Add 50 µL of the silylating agent (BSTFA + 1% TMCS or MSTFA + 1% TMCS).
-
Cap the vial tightly and vortex for 30 seconds.
-
Incubate the mixture at 60-70°C for 30-60 minutes in a heating block or oven.
-
Allow the vial to cool to room temperature.
-
The derivatized sample is now ready for GC-MS analysis.
GC-MS Analysis
Instrumentation and Conditions
The following are typical GC-MS parameters and can be optimized for specific instrumentation and analytical requirements.
| Parameter | Value |
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane) |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Injection Mode | Splitless or Split (e.g., 10:1) |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Temperature Program | Initial temperature 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Mass Scan Range | m/z 50-550 |
| Acquisition Mode | Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis |
Data Presentation
Expected Mass Spectrum
Table 1: Predicted and Reference Mass Spectral Data
| Compound | Derivative | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Reference |
| This compound | 1 TMS | 254 | Predicted: 239 ([M-15]⁺), 182, 167, 73 | N/A |
| Methyl Vanillate | 1 TMS | 254 | 239, 223, 195, 167, 73 | [1] |
| Homovanillic Acid | 2 TMS | 326 | 311 ([M-15]⁺), 237, 179, 73 | [2] |
Note: The fragmentation pattern for TMS-derivatized this compound is predicted based on common fragmentation pathways of TMS derivatives and related structures.
Quantitative Analysis
For quantitative analysis, a calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standard solutions. The concentration of this compound in the samples can then be determined from this calibration curve.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for TMS derivatization and GC-MS analysis.
Derivatization Reaction
Caption: TMS derivatization reaction of this compound.
References
Protocol for Trimethylsilyl (TMS) Derivatization using BSTFA and MSTFA for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the derivatization of analytes containing active hydrogen atoms using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). Trimethylsilylation is a common and effective derivatization technique in gas chromatography-mass spectrometry (GC-MS) to increase the volatility, thermal stability, and chromatographic resolution of polar compounds.
Introduction to TMS Derivatization
Trimethylsilyl (TMS) derivatization involves the replacement of active hydrogens in functional groups such as hydroxyls (-OH), carboxyls (-COOH), amines (-NH), and thiols (-SH) with a trimethylsilyl group (-Si(CH₃)₃). This chemical modification reduces the polarity and hydrogen-bonding capacity of the analytes, making them more suitable for GC analysis. BSTFA and MSTFA are two of the most powerful and widely used silylating reagents.
Key Advantages of TMS Derivatization:
-
Increases analyte volatility for GC analysis.
-
Enhances thermal stability of thermally labile compounds.
-
Improves chromatographic peak shape and resolution.
-
Reduces analyte adsorption within the GC system.[1]
Comparison of BSTFA and MSTFA
Choosing between BSTFA and MSTFA depends on the specific analytes, the complexity of the sample matrix, and the analytical objectives. Both are strong silylating agents, but they possess distinct characteristics.
| Feature | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) |
| Silylating Strength | Very strong silylating agent. | Considered one of the strongest and most versatile silylating agents. |
| By-products | N-trimethylsilyl-trifluoroacetamide and trifluoroacetamide. These are volatile but may still interfere with early eluting peaks. | N-methyltrifluoroacetamide. This by-product is even more volatile than those of BSTFA, minimizing chromatographic interference.[2] |
| Reactivity | Highly reactive towards a broad range of functional groups.[3] May be more effective for sterically hindered compounds.[4][5] | Generally considered more reactive than BSTFA for many compounds, especially steroids.[2] Can be used to directly derivatize amine hydrochlorides.[2] |
| Derivative Stability | TMS derivatives can be susceptible to hydrolysis and typically have a limited lifespan, often lasting only a few days.[6] | TBDMS derivatives (from MTBSTFA, a related reagent) are known to be more stable and less moisture-sensitive than TMS derivatives from BSTFA.[3] |
| Catalysts | Often used with a catalyst such as Trimethylchlorosilane (TMCS) or pyridine to enhance reactivity, especially for hindered groups.[6][7] | Can be used with or without a catalyst. Catalysts like TMCS, trimethylsilylimidazole (TMSI), or ammonium iodide can be added to increase its silylating power.[8] |
| Common Applications | Widely used for a variety of compounds including alcohols, acids, amines, and phenols.[6] | Preferred for many applications in metabolomics and for the analysis of steroids, amino acids, and sugars due to its high reactivity and volatile by-products.[2][9] |
| Potential Issues | Can sometimes lead to the formation of multiple derivatives for a single analyte.[10][11] Corrosive by-products can potentially damage the GC column.[8] | Less prone to generating corrosive by-products compared to some other reagents.[8] However, like BSTFA, it can also produce multiple derivatives under certain conditions.[10][11] |
Experimental Protocols
Crucial Precaution: Both BSTFA and MSTFA are extremely sensitive to moisture. All glassware, solvents, and samples must be anhydrous to ensure successful derivatization.[12][13] Work in a fume hood and wear appropriate personal protective equipment, as these reagents can be toxic and carcinogenic.[6]
Standard Single-Step Derivatization Protocol (for Alcohols, Phenols, and simple Carboxylic Acids)
This protocol is a general guideline and may require optimization for specific applications.
Materials:
-
BSTFA or MSTFA (with or without 1% TMCS)
-
Anhydrous solvent (e.g., pyridine, acetonitrile, dichloromethane, hexane)[14]
-
Heating block or oven
-
GC vials with inserts and caps
-
Microsyringes
Procedure:
-
Sample Preparation: Transfer 1-10 mg of the dried sample to a GC vial.[3] If the sample is in an aqueous solution, it must be evaporated to complete dryness under a stream of nitrogen.[3]
-
Reagent Addition: Add 100-500 µL of BSTFA or MSTFA to the vial. A solvent can be used to dissolve the sample prior to adding the silylating reagent. A molar excess of the silylating reagent (at least 2:1 ratio to active hydrogens) is recommended.[3][7]
-
Reaction: Tightly cap the vial and vortex for 10-30 seconds. Heat the vial at 60-80°C for 15-60 minutes. The optimal time and temperature will vary depending on the analyte. For many compounds, derivatization is complete at room temperature as soon as the sample dissolves.[3]
-
Analysis: Cool the vial to room temperature before opening. The sample can be injected directly into the GC-MS or diluted with an appropriate solvent if necessary. Analyze within 24 hours for best results, as TMS derivatives can degrade over time.[2]
Two-Step Derivatization Protocol (for Carbonyl-containing compounds like Sugars and Keto-acids)
For compounds containing carbonyl groups, a two-step process involving methoximation followed by silylation is often necessary to prevent the formation of multiple isomers.
Materials:
-
Methoxyamine hydrochloride (MOX) in anhydrous pyridine (e.g., 20 mg/mL)
-
BSTFA or MSTFA (with or without 1% TMCS)
-
Heating block or oven
-
GC vials with inserts and caps
-
Microsyringes
Procedure:
-
Sample Preparation: Ensure the sample is completely dry in a GC vial.
-
Methoximation: Add 50 µL of the MOX reagent to the dried sample. Cap the vial and heat at 30-60°C for 30-90 minutes to convert carbonyl groups to their methoxime derivatives.[2]
-
Silylation: Cool the vial to room temperature. Add 80-100 µL of BSTFA or MSTFA. Tightly cap the vial and heat at 60-80°C for 30-60 minutes.[2]
-
Analysis: Cool the sample to room temperature before injecting into the GC-MS.
Visualizations
Experimental Workflow for TMS Derivatization
Caption: General workflow for single-step and two-step TMS derivatization.
Decision Pathway for Reagent Selection
Caption: Logical flow for selecting between BSTFA and MSTFA based on analyte characteristics.
References
- 1. weber.hu [weber.hu]
- 2. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. researchportal.lih.lu [researchportal.lih.lu]
- 5. TMS derivatives | Alex L. Sessions | Alex Sessions [web.gps.caltech.edu]
- 6. MTBSTFA derivatization-LC-MS/MS approach for the quantitative analysis of endogenous nucleotides in human colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Formation of multiple trimethylsilyl derivatives in the derivatization of 17alpha-ethinylestradiol with BSTFA or MSTFA followed by gas chromatography-mass spectrometry determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Derivatization techniques for free fatty acids by GC [restek.com]
- 13. Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM2.5 Using GC-MS/MS [mdpi.com]
- 14. Contaminants of emerging concern: Silylation procedures, evaluation of the stability of silyl derivatives and associated measurement uncertainty - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantification of Homovanillic Acid (HVA) in Human Plasma and Urine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homovanillic acid (HVA) is the major terminal metabolite of the neurotransmitter dopamine. The quantification of HVA in biological fluids such as urine and plasma is a critical tool in clinical diagnostics and research. It serves as a biomarker for monitoring dopamine metabolism and is particularly important in the diagnosis and management of neuroblastoma, a common pediatric cancer.[1][2] Additionally, altered levels of HVA can be indicative of other conditions affecting catecholamine metabolism, including Parkinson's disease and certain psychiatric disorders.[3][4]
Historically, various analytical techniques have been employed for HVA quantification, including high-performance liquid chromatography (HPLC) with electrochemical detection (ECD) or fluorescence detection.[5][6][7] However, these methods can be labor-intensive and may suffer from interferences.[8] Modern analytical laboratories have increasingly adopted mass spectrometry-based methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), due to their superior sensitivity, specificity, and throughput.[1][2][8][9] LC-MS/MS, in particular, has become the gold standard, offering rapid analysis times and minimal sample preparation.[2][9]
This document provides detailed protocols for the quantification of HVA in human urine and plasma using LC-MS/MS and GC-MS, along with a summary of expected quantitative performance data.
Metabolic Pathway of Dopamine to Homovanillic Acid
The following diagram illustrates the metabolic conversion of dopamine to its final metabolite, homovanillic acid (HVA). This pathway involves the sequential action of the enzymes Catechol-O-methyltransferase (COMT) and Monoamine oxidase (MAO), as well as aldehyde dehydrogenase (AD).
Experimental Protocols
Protocol 1: Quantification of HVA in Human Urine by LC-MS/MS
This protocol describes a robust and sensitive method for the quantification of HVA in human urine using liquid chromatography-tandem mass spectrometry. The method utilizes a simple dilution step followed by direct injection, minimizing sample preparation time.
1. Materials and Reagents
-
Homovanillic acid (HVA) reference standard
-
Homovanillic acid-d5 (HVA-d5) or ¹³C₆-HVA as internal standard (IS)[9]
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid or Acetic acid (LC-MS grade)
-
Ultrapure water
-
Human urine (drug-free, for calibration standards and quality controls)
2. Sample Preparation
-
Thaw frozen urine samples at room temperature.
-
Vortex mix the samples for 10 seconds.
-
Centrifuge the samples at 4000 x g for 5 minutes to pellet any particulate matter.
-
In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 450 µL of an internal standard working solution (e.g., HVA-d5 in 0.1% formic acid in water/acetonitrile).
-
Vortex mix for 10 seconds.
-
Transfer the mixture to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 or amide-based reversed-phase column (e.g., Discovery RP Amide C16) is suitable for retaining HVA.[9]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramping up to elute HVA, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Ionization Mode: ESI negative mode is commonly used for HVA.
-
MS/MS Detection: Selected Reaction Monitoring (SRM).
4. Calibration and Quality Control
-
Prepare a series of calibration standards by spiking known concentrations of HVA into drug-free urine.
-
Prepare at least three levels of quality control (QC) samples (low, medium, and high concentrations) in the same manner.
-
Process and analyze the calibration standards and QC samples along with the unknown samples in each batch.
Protocol 2: Quantification of HVA in Human Urine by GC-MS
This protocol involves a more extensive sample preparation including extraction and derivatization, which is necessary to make the non-volatile HVA amenable to gas chromatography.
1. Materials and Reagents
-
Homovanillic acid (HVA) reference standard
-
Deuterated HVA as an internal standard (IS)[1]
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Pyridine
-
Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[8]
2. Sample Preparation
-
To 1 mL of urine, add the deuterated internal standard.
-
Acidify the sample to a pH < 2 with HCl.
-
Perform a liquid-liquid extraction by adding 5 mL of ethyl acetate, vortexing for 2 minutes, and centrifuging at 2000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40-50°C.
-
To the dried residue, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.
-
Cap the tube tightly and heat at 60-70°C for 30 minutes to form the trimethylsilyl (TMS) derivative of HVA.
-
Cool to room temperature before GC-MS analysis.
3. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: A GC system with a split/splitless injector.
-
Mass Spectrometer: A mass spectrometer capable of electron impact (EI) ionization.
-
GC Column: A non-polar capillary column, such as a 5% phenyl methylpolysiloxane phase (e.g., HP-5MS).[10]
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for 1-2 minutes, then ramp up to a final temperature (e.g., 280-300°C).
-
Carrier Gas: Helium at a constant flow rate.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Detection Mode: Selected Ion Monitoring (SIM) of characteristic ions for the HVA-TMS derivative and its internal standard.
Notes on Plasma Sample Analysis
The quantification of HVA in plasma follows similar principles, but with some key differences:
-
Lower Concentrations: HVA levels in plasma are typically lower than in urine, necessitating more sensitive methods or larger sample volumes.
-
Sample Preparation: Plasma requires protein precipitation prior to extraction. This is commonly done by adding a cold organic solvent like acetonitrile or methanol. Following protein precipitation and centrifugation, the supernatant can be subjected to solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to further clean up the sample and concentrate the analyte.[11][12][13]
Experimental Workflow Diagram
The following diagram outlines the general workflow for the quantification of HVA in a biological matrix using a chromatography-mass spectrometry-based method.
References
- 1. Determination of homovanillic acid and vanillylmandelic acid in neuroblastoma screening by stable isotope dilution GC-MS [pubmed.ncbi.nlm.nih.gov]
- 2. Application of an LC-MS/MS Method for the Simultaneous Quantification of Homovanillic Acid and Vanillylmandelic Acid for the Diagnosis and Follow-Up of Neuroblastoma in 357 Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Homovanillic Acid | Rupa Health [rupahealth.com]
- 4. dutchtest.com [dutchtest.com]
- 5. Measurement of catecholamines and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromsoc.jp [chromsoc.jp]
- 7. theanalyticalscientist.com [theanalyticalscientist.com]
- 8. researchgate.net [researchgate.net]
- 9. Determination of homovanillic acid in urine by stable isotope dilution and electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tsapps.nist.gov [tsapps.nist.gov]
- 11. Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Dopamine Turnover Using Homovanillic Acid
Introduction
Dopamine (DA), a critical catecholamine neurotransmitter in the brain, plays a pivotal role in motor control, motivation, reward, and cognitive function. The assessment of dopamine turnover, which reflects the rate of its synthesis, release, and metabolism, is crucial for understanding the pathophysiology of numerous neurological and psychiatric disorders and for the development of novel therapeutics. Homovanillic acid (HVA) is the major terminal metabolite of dopamine.[1] Its quantification in biological fluids such as cerebrospinal fluid (CSF), plasma, and urine serves as a primary biomarker for central and peripheral dopaminergic activity.[2]
These application notes provide a comprehensive overview and detailed protocols for the measurement of HVA as an index of dopamine turnover for researchers, scientists, and drug development professionals.
A Note on Terminology: While the query specified "Methyl homovanillate," the established and scientifically recognized biomarker for dopamine turnover is Homovanillic Acid (HVA) . HVA is chemically known as 4-hydroxy-3-methoxyphenylacetic acid, indicating it is a methylated derivative of a dihydroxyphenylacetic acid. "this compound" would refer to the methyl ester of HVA, which is not the primary analyte measured. This document will focus on the analysis of HVA.
Dopaminergic Signaling and HVA Production
Dopamine is metabolized to HVA through a two-step enzymatic process involving monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).[1] The pathway illustrates the conversion of dopamine to its final metabolic product, HVA, which can then be measured in various biological matrices.
References
Application of Methyl Homovanillate in Bio-Based Polymer Synthesis
Application Note & Protocol
Introduction
The increasing demand for sustainable materials has driven research into the development of bio-based polymers from renewable resources. Lignin, a complex aromatic polymer found in plant cell walls, is a promising and abundant feedstock for the production of valuable aromatic chemicals. Methyl homovanillate, a derivative of the lignin-derived compound homovanillic acid, serves as a valuable building block for the synthesis of novel bio-based polyesters. This document outlines the synthesis of an AB-type monomer from this compound and its subsequent polymerization to produce sustainable aromatic polyesters with tunable thermal properties.
Monomer Synthesis from this compound
An AB-type monomer, methyl 2-(4-(2-hydroxyethoxy)-3-methoxyphenyl) acetate (MEHV), can be conveniently synthesized from this compound (MHV) and ethylene carbonate.[1] The carboxylic acid group in homovanillic acid is first methylated to prevent side reactions, yielding this compound.[1] Subsequently, the phenolic hydroxyl group of MHV is reacted with ethylene carbonate to introduce a primary alcohol functionality, resulting in the AB-type monomer MEHV, which possesses both an alcohol group and a carboxylate ester group.[1]
Polymerization of the Bio-Based Monomer
The synthesized MEHV monomer can be subjected to bulk polycondensation to yield the corresponding homopolyester, poly(ethylene homovanillate) (PEHV).[1] The polymerization is typically carried out in a two-step process involving transesterification followed by polycondensation under high vacuum and elevated temperatures.[1] Furthermore, copolymerization of MEHV with other bio-based monomers, such as methyl 4-(2-hydroxyethoxy) benzoate, allows for the synthesis of a series of copolyesters with tailored properties.[1][2] The addition of a small amount of a dicarboxylate monomer can significantly enhance the molecular weight of the resulting polyester by facilitating a stoichiometric balance during polycondensation.[1][2]
Properties of the Resulting Bio-Based Polyesters
The polyesters derived from this compound exhibit promising thermal properties. The homopolyester, PEHV, demonstrates a moderate molecular weight.[1] The copolyesters show reasonably high thermal stability and tunable thermal properties, with glass transition temperatures (Tg) and melting temperatures (Tm) that can be modulated by varying the monomer composition.[1][2] These characteristics make them potential candidates for various applications as sustainable thermoplastics.
Data Presentation
Table 1: Molecular Weight and Yield of Polyesters Derived from this compound
| Polymer | Monomer Composition | Catalyst | Mn (kg mol⁻¹) | Đ (PDI) | Yield (%) |
| PEHV | MEHV | Ti(OBu)₄ | 12.4 | 2.98 | 91 |
| Polyester | MEHV + Dicarboxylate | Ti(OBu)₄ | 36 | - | - |
| Copolyester | MEHV + Methyl 4-(2-hydroxyethoxy) benzoate | Ti(OBu)₄ | 9.5–11 | - | High |
Mn = Number-average molecular weight, Đ (PDI) = Polydispersity Index. Data sourced from[1].
Table 2: Thermal Properties of Polyesters Derived from this compound
| Polymer | Tg (°C) | Tm (°C) | Td,5% (°C) |
| MEHV Monomer | - | - | 166 |
| Copolyesters | 44–72 | 154–200 | > 318 |
Tg = Glass transition temperature, Tm = Melting temperature, Td,5% = Temperature at 5% weight loss. Data sourced from[1][2].
Experimental Protocols
Protocol 1: Synthesis of this compound (MHV)
This protocol describes the methylation of homovanillic acid (HVA).
Materials:
-
Homovanillic acid (HVA)
-
Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
To a 250 mL round-bottom flask, add HVA (25.0 g, 137 mmol), methanol (300 mL), and concentrated sulfuric acid (1.5 mL) at room temperature.[1]
-
Reflux the reaction mixture for 6 hours.[1]
-
Cool the reaction mixture to room temperature and concentrate it in vacuo.[1]
-
Dissolve the residue in 100 mL of EtOAc.[1]
-
Wash the organic phase with saturated NaHCO₃ solution (100 mL) and brine (100 mL).[1]
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain this compound.
Protocol 2: Synthesis of Methyl 2-(4-(2-Hydroxyethoxy)-3-methoxyphenyl) Acetate (MEHV)
This protocol details the synthesis of the AB-type monomer from this compound.
Materials:
-
This compound (MHV)
-
Ethylene carbonate (EC)
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Dichloromethane (DCM)
Procedure:
-
To a 500 mL round-bottom flask, add this compound (24.1 g, 123 mmol), ethylene carbonate (11.4 g, 129 mmol), potassium carbonate (1.70 g, 12.3 mmol), and DMSO (200 mL) at room temperature.[1]
-
Stir the reaction mixture for 10 minutes.
-
Heat the mixture to 100 °C under a nitrogen atmosphere for 3 hours.[1]
-
Cool the reaction mixture to room temperature.
-
Add DCM (400 mL) to the mixture.
-
Perform an aqueous wash to obtain the MEHV monomer.[1]
Protocol 3: Homopolymerization of MEHV (Synthesis of PEHV)
This protocol describes the two-step polycondensation of the MEHV monomer.
Materials:
-
Methyl 2-(4-(2-hydroxyethoxy)-3-methoxyphenyl) acetate (MEHV)
-
Titanium(IV) butoxide (Ti(OBu)₄) (or other suitable catalyst)
-
Hexafluoroisopropanol (HFIP)
-
Methanol (cold)
Procedure:
-
Transesterification:
-
Place the MEHV monomer in a reaction vessel equipped with a stirrer and a nitrogen inlet/outlet.
-
Heat the monomer to 150 °C under a continuous nitrogen flow for 2 hours to facilitate the removal of the methanol byproduct.[1]
-
-
Polycondensation:
-
Purification:
-
Cool the reaction mixture and dissolve the resulting polymer in HFIP (20 mL).[1]
-
Precipitate the polymer in cold methanol (200 mL).[1]
-
Collect the polymer by filtration.
-
Wash the polymer three times with cold methanol.[1]
-
Dry the polymer under vacuum at 50 °C overnight to obtain a white powder of PEHV.[1]
-
Visualizations
Caption: Synthesis workflow for the AB-type monomer MEHV from homovanillic acid.
Caption: Experimental workflow for the synthesis of poly(ethylene homovanillate) (PEHV).
References
Application Notes and Protocols: Methyl Homovanillate as a Monomer for Bio-based Polyesters
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of methyl homovanillate (MHV), a lignin-derived compound, as a monomer for the synthesis of sustainable polyesters. The resulting polymers exhibit tunable thermal properties, making them promising candidates for various applications, including in the field of drug delivery.
Introduction
The increasing demand for sustainable materials has driven research into the use of bio-based monomers for polymer synthesis. This compound, derived from lignin, a major component of biomass, presents an attractive renewable building block for aromatic polyesters. The additional methylene unit in its structure, compared to other lignin-derived monomers like vanillic acid, offers increased flexibility, which can be advantageous for controlling polymer chain stiffness.[1] This document outlines the synthesis of an AB-type monomer from MHV and its subsequent polymerization to produce homo- and copolyesters with promising thermal and mechanical properties.
Aliphatic polyesters are widely recognized for their biocompatibility and biodegradability, making them suitable for drug delivery applications.[2] They can be formulated into various drug carriers like nanoparticles, micelles, and polymersomes.[2] The polyesters derived from this compound, being aromatic, offer a potential for creating materials with tailored degradation rates and mechanical properties for advanced drug delivery systems.[3]
Monomer Synthesis from this compound
A key step in utilizing this compound for polyester synthesis is its conversion into a suitable AB-type monomer, which possesses two different functional groups that can react with each other. A common strategy involves the introduction of a primary alcohol group. The synthesis of methyl 2-(4-(2-hydroxyethoxy)-3-methoxyphenyl) acetate (MEHV) from this compound (MHV) is a two-step process.[1]
First, the carboxylic acid group of homovanillic acid (HVA) is methylated to prevent side reactions.[1] The resulting this compound is then reacted with ethylene carbonate to introduce a hydroxyethyl group, yielding the AB-type monomer MEHV.[1]
Experimental Protocol: Synthesis of this compound (MHV)
-
To a 250 mL round-bottom flask, add homovanillic acid (25.0 g, 137 mmol), methanol (300 mL), and concentrated sulfuric acid (1.5 mL) at room temperature.
-
Reflux the reaction mixture for 6 hours.
-
Cool the mixture to room temperature and concentrate it in vacuo.
-
Dissolve the residue in 100 mL of ethyl acetate (EtOAc).
-
Wash the organic phase with a saturated sodium bicarbonate (NaHCO3) solution (100 mL) and then with brine (100 mL).
-
Dry the organic phase over sodium sulfate, filter, and concentrate in vacuo to yield MHV.
Experimental Protocol: Synthesis of Methyl 2-(4-(2-Hydroxyethoxy)-3-methoxyphenyl) Acetate (MEHV)
-
To a 500 mL round-bottom flask, add this compound (24.1 g, 123 mmol, 1.00 equiv), ethylene carbonate (11.4 g, 129 mmol, 1.05 equiv), potassium carbonate (1.70 g, 12.3 mmol, 0.10 equiv), and dimethyl sulfoxide (DMSO) (200 mL) at room temperature.
-
Stir the reaction mixture for 10 minutes.
-
Heat the mixture to 100 °C under a nitrogen atmosphere for 3 hours.
-
After cooling to room temperature, add dichloromethane (DCM) (400 mL) to the mixture.
-
Perform an aqueous wash to obtain a relatively pure MEHV monomer.
Polymerization of the AB-type Monomer
The synthesized MEHV monomer can undergo bulk polycondensation to produce the corresponding homopolyester. This process typically involves a two-step protocol: transesterification followed by polycondensation at elevated temperatures and under vacuum.[1] The choice of catalyst and reaction conditions significantly influences the molecular weight and properties of the resulting polyester.
Experimental Protocol: Homopolymerization of MEHV
-
Transesterification:
-
Place the MEHV monomer in a reaction vessel.
-
Heat the monomer to 150 °C for 2 hours under a continuous flow of nitrogen to facilitate the removal of the methanol byproduct.[1]
-
-
Polycondensation:
-
Add the catalyst (e.g., 0.5 mol % DBTO).
-
Increase the temperature to 200 °C and apply a vacuum.
-
Continue the reaction for a specified time (e.g., 6 hours) to increase the molecular weight of the polymer.
-
Cool the reaction mixture to room temperature.
-
Dissolve the polymer in a suitable solvent (e.g., chloroform) and precipitate it in a non-solvent (e.g., cold methanol).
-
Collect the polymer by filtration, wash with cold methanol, and dry under vacuum at 50 °C overnight.[1]
-
Properties of this compound-Based Polyesters
The properties of the polyesters derived from this compound can be tuned by adjusting the polymerization conditions and by copolymerization with other monomers.
Quantitative Data Summary
| Entry | Catalyst (mol %) | Polycondensation Temp. (°C) | Polycondensation Time (h) | Mn (kg mol⁻¹) | PDI | Tg (°C) | Tm (°C) | Td,5% (°C) |
| Homopolyester (PEHV) | ||||||||
| 1 | DBTO (0.5) | 200 | 6 | 12.4 | 2.98 | - | - | >318 |
| Copolyesters | ||||||||
| 2 | - | - | - | 9.5 - 11 | - | 44 - 72 | 154 - 200 | >318 |
Data sourced from Macromolecules 2023, 56, 18, 7561–7570.[1] Mn: Number-average molecular weight, PDI: Polydispersity index, Tg: Glass transition temperature, Tm: Melting temperature, Td,5%: Temperature at 5% weight loss.
The homopolyester of MEHV (PEHV) exhibits a reasonably high thermal stability.[1] Copolymerization of MEHV with another lignin-based AB monomer, methyl 4-(2-hydroxyethoxy)benzoate, allows for the modulation of thermal properties, resulting in copolyesters with tunable glass transition and melting temperatures.[1] This tunability is a significant advantage for designing materials for specific applications. The introduction of methyl groups into the polymer backbone is known to influence thermal properties such as transition temperatures and crystallization behavior.[4][5]
Potential Applications in Drug Development
The biocompatible and biodegradable nature of polyesters makes them highly suitable for various biomedical applications, particularly in drug delivery.[2][3] The ability to encapsulate both hydrophobic and hydrophilic drugs and to control their release makes polyesters versatile drug carriers.[6]
The polyesters derived from this compound, with their aromatic nature and tunable properties, could be explored for:
-
Controlled Drug Release: The degradation rate of the polyester backbone can be tailored to control the release profile of encapsulated drugs.
-
Targeted Drug Delivery: The polymer can be functionalized with targeting moieties to direct drug-loaded nanoparticles to specific sites in the body, such as tumor tissues.
-
Stimuli-Responsive Systems: The polyester structure could be modified to respond to specific physiological stimuli like pH or enzymes, enabling triggered drug release in the target microenvironment.[3]
Alternative Synthesis Route: Enzymatic Polymerization
Enzymatic polymerization offers a milder and more environmentally friendly alternative to traditional polycondensation methods.[3] This approach avoids the use of potentially toxic metal catalysts and can proceed under milder reaction conditions.[6][7] Lipases, for instance, have been successfully used for the ring-opening polymerization of lactones and the polycondensation of diacids and diols.[7][8] While the production of high molecular weight polymers can be a challenge, enzymatic polymerization is a promising green route for synthesizing polyesters for biomedical applications where purity is paramount.[3][9] Further research could explore the enzymatic polymerization of MEHV or related monomers.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent advances in aliphatic polyesters for drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. research.utwente.nl [research.utwente.nl]
- 5. research.utwente.nl [research.utwente.nl]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. research.tue.nl [research.tue.nl]
- 8. Enzymatic polymerization of furan-based polymers in biobased solvents - RSC Sustainability (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
Application Note: Detection of Methyl Homovanillate in Wood Smoke Emissions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Wood smoke is a complex mixture of gases and particulate matter, containing hundreds of chemical compounds. Among these are methoxyphenols, which are pyrolysis products of lignin, a major component of wood. Methyl homovanillate, the methyl ester of homovanillic acid, and its precursor, homovanillic acid, are recognized as unique trace molecular markers for biomass burning, particularly from the combustion of deciduous and conifer wood.[1] The detection and quantification of these compounds in wood smoke emissions are crucial for source apportionment of atmospheric aerosols, understanding the impact of biomass burning on air quality, and for toxicological studies. This application note provides a detailed protocol for the detection of this compound and homovanillic acid in wood smoke emissions using Gas Chromatography-Mass Spectrometry (GC-MS).
Quantitative Data
Direct emission factor data for this compound from wood smoke is not extensively available in the cited literature. However, homovanillic acid has been identified and quantified in atmospheric aerosols influenced by biomass burning. For context, concentrations of related methoxyphenols and other organic compounds from wood smoke are provided below.
Table 1: Concentration of Homovanillic Acid in Arctic Aerosol Influenced by Biomass Burning [1]
| Compound | Average Mass Concentration (ng/m³) | Notes |
| Homovanillic acid | >0.1 | Lower limit reported during biomass burning events in the Arctic.[1] |
| Vanillic acid | >0.2 | Lower limit reported during biomass burning events in the Arctic.[1] |
| Levoglucosan | 1 (annual mean) | A well-established tracer for biomass burning.[1] |
Table 2: Emission Factors of Selected Methoxyphenols from Hardwood Combustion
| Compound | Emission Factor (mg/kg of wood burned) | Notes |
| Syringol | 389 | Prevalent methoxyphenol from hardwood burning. |
| Guaiacol | 118.05 | Common methoxyphenol from wood burning. |
Note: The data in Table 2 is for related methoxyphenols and is provided for context due to the limited direct data for this compound.
Experimental Protocols
The following protocol is a comprehensive methodology for the collection, extraction, and analysis of this compound and homovanillic acid from wood smoke particulate matter. It is based on established methods for the analysis of methoxyphenols in atmospheric aerosols.
Sample Collection
-
Apparatus: Use a high-volume air sampler equipped with quartz fiber filters to collect particulate matter from wood smoke emissions. The sampler should be placed in a dilution tunnel where the wood smoke is mixed with filtered air to cool and dilute the emissions, simulating atmospheric conditions.
-
Procedure:
-
Pre-bake the quartz fiber filters at 550°C for at least 12 hours to remove any organic contaminants.
-
Condition the filters in a controlled environment (e.g., 20-23°C, 30-40% relative humidity) for 24 hours before and after sampling to ensure accurate gravimetric analysis.
-
Collect wood smoke particulate matter on the filters by drawing a known volume of air through the sampler. The sampling duration will depend on the smoke concentration and the desired sample loading.
-
After sampling, fold the filters, wrap them in pre-baked aluminum foil, and store them at -20°C until extraction to prevent degradation of the target analytes.
-
Sample Preparation and Extraction
-
Internal Standards: Spike the filter samples with a known amount of an appropriate internal standard, such as a deuterated analog of a similar methoxyphenol, prior to extraction to correct for matrix effects and variations in recovery.
-
Extraction:
-
Cut a portion of the filter into small pieces and place them in an extraction vessel.
-
Add a suitable solvent mixture, such as dichloromethane and methanol (2:1, v/v).
-
Perform ultrasonic extraction for 30 minutes. Repeat the extraction process three times with fresh solvent.
-
Combine the extracts and filter them to remove any filter debris.
-
Concentrate the extract to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.
-
Derivatization (for GC-MS analysis of Homovanillic Acid)
Homovanillic acid is a polar compound with low volatility, making it necessary to derivatize it prior to GC-MS analysis. This compound, being an ester, may not require derivatization, but the derivatization step will also convert any present homovanillic acid to a more volatile form (e.g., a silyl ester).
-
Reagents: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), and pyridine.
-
Procedure:
-
Transfer a portion of the concentrated extract (e.g., 100 µL) to a reaction vial and evaporate to dryness under nitrogen.
-
Add 50 µL of pyridine and 100 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 3 hours to form the trimethylsilyl (TMS) derivatives.
-
Cool the vial to room temperature before GC-MS analysis.
-
GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).
-
GC Conditions (Example):
-
Column: A non-polar or semi-polar capillary column, such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector: Splitless mode at 280°C.
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 300°C at a rate of 10°C/min, and hold for 10 minutes.
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan mode (e.g., m/z 50-550) for identification and Selected Ion Monitoring (SIM) mode for quantification to enhance sensitivity and selectivity.
-
Key Ions for SIM: The specific m/z values for the TMS derivative of homovanillic acid and for this compound should be determined by analyzing authentic standards.
-
Visualization
Experimental Workflow
Caption: Experimental workflow for the detection of this compound in wood smoke.
Conclusion
This application note provides a framework for the detection and quantification of this compound and its precursor, homovanillic acid, in wood smoke emissions. The use of GC-MS following an appropriate sample collection, extraction, and derivatization procedure allows for the sensitive and specific analysis of these biomass burning markers. While quantitative data for this compound in direct wood smoke emissions is currently limited, the provided protocol enables researchers to generate such data, contributing to a better understanding of the chemical composition of wood smoke and its environmental impact.
References
Troubleshooting & Optimization
Low yield in Methyl homovanillate synthesis and solutions
Welcome to the technical support center for the synthesis of methyl homovanillate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols.
Troubleshooting Guide & FAQs
This section addresses specific issues that can lead to low yields in the synthesis of this compound via Fischer esterification of homovanillic acid.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is significantly lower than expected. What are the most common causes?
Low yields in the synthesis of this compound are typically due to one or more of the following factors:
-
Incomplete Reaction: The reaction may not have reached equilibrium. Key parameters influencing this are reaction time, temperature, and catalyst concentration.
-
Suboptimal Reagent Ratio: An insufficient excess of methanol can limit the forward reaction.
-
Water Content: The presence of water in the reactants or solvent can shift the equilibrium back towards the starting materials, reducing the yield.
-
Side Reactions: Under harsh conditions, the phenolic hydroxyl group of homovanillic acid can undergo side reactions such as sulfonation.
-
Improper Work-up and Purification: Product loss can occur during extraction and purification steps.
Q2: I am observing the formation of a dark-colored reaction mixture. What could be the reason?
A dark coloration, particularly at higher temperatures, can be an indication of side reactions or degradation of the starting material or product.[1] For phenolic compounds, harsh acidic conditions can lead to undesired reactions like sulfonation.[2]
Q3: How can I effectively remove the unreacted homovanillic acid and the acid catalyst after the reaction?
A standard work-up procedure involves washing the organic extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This neutralizes the sulfuric acid catalyst and deprotonates the unreacted homovanillic acid, transferring them to the aqueous layer. Subsequent washes with brine help to remove any remaining water-soluble impurities.[1]
Q4: Is it possible to push the reaction to a higher conversion rate?
Yes, according to Le Chatelier's principle, the equilibrium of the Fischer esterification can be shifted towards the product side. This can be achieved by:
-
Using a large excess of the alcohol (methanol).[3]
-
Removing water as it is formed, for example, by using a Dean-Stark apparatus, although for methanol, its high volatility makes this less practical than using a large excess.[3]
Data-Driven Troubleshooting
The following table summarizes the impact of key reaction parameters on the yield of this compound. While a specific yield of 90% has been reported under optimized conditions, this table provides expected trends when deviating from that protocol.
| Parameter | Condition | Expected Impact on Yield | Troubleshooting Action |
| Methanol to Homovanillic Acid Molar Ratio | Low (e.g., < 10:1) | Decreased | Increase the excess of methanol to drive the equilibrium towards the product. |
| High (e.g., > 20:1) | Increased | Use a significant excess of methanol, which can also serve as the reaction solvent. | |
| H₂SO₄ Catalyst Concentration | Too Low | Decreased | Ensure an adequate amount of catalyst is used to achieve a reasonable reaction rate. |
| Too High | Potential Decrease | Very high acid concentrations can promote side reactions like sulfonation, especially at elevated temperatures.[2] | |
| Reaction Temperature | Too Low (< 60°C) | Decreased | The reaction rate will be very slow, leading to low conversion in a given time. |
| Optimal (~ Reflux Temp. of Methanol) | High | Refluxing the reaction mixture ensures a consistent and appropriate reaction temperature.[1] | |
| Too High (> 80°C, e.g., in a sealed vessel) | Potential Decrease | May lead to increased side reactions and degradation, indicated by a darkening of the reaction mixture.[1] | |
| Reaction Time | Too Short (< 4 hours) | Decreased | The reaction may not have reached equilibrium. |
| Optimal (~ 6 hours) | High | A reaction time of 6 hours has been shown to give a high yield.[1] | |
| Too Long (> 8 hours) | No Significant Increase | Once equilibrium is reached, extending the reaction time will not significantly improve the yield and may increase the chance of side reactions. |
Key Experimental Protocols
Synthesis of this compound via Fischer Esterification [1]
This protocol is adapted from a literature procedure that reports a 90% yield of this compound.
Materials:
-
Homovanillic acid (HVA)
-
Methanol (MeOH), anhydrous
-
Concentrated sulfuric acid (H₂SO₄)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add homovanillic acid (e.g., 25.0 g, 137 mmol) and methanol (e.g., 300 mL).
-
Catalyst Addition: Slowly add concentrated sulfuric acid (e.g., 1.5 mL) to the stirred mixture at room temperature.
-
Reflux: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 6 hours.
-
Cooling and Concentration: After 6 hours, cool the mixture to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate (e.g., 100 mL).
-
Washing:
-
Transfer the ethyl acetate solution to a separatory funnel and wash with a saturated NaHCO₃ solution (e.g., 100 mL) to neutralize the acid catalyst and remove unreacted homovanillic acid.
-
Wash the organic layer with brine (e.g., 3 x 100 mL).
-
-
Drying and Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield this compound as a white solid.
Visualizing the Process
Diagram 1: Experimental Workflow for this compound Synthesis
Caption: Workflow for the synthesis and purification of this compound.
Diagram 2: Fischer Esterification of Homovanillic Acid
Caption: Fischer esterification of homovanillic acid with methanol.
References
Technical Support Center: Esterification of Homovanillic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the esterification of homovanillic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on homovanillic acid during esterification?
Homovanillic acid possesses two primary reactive sites for esterification: the carboxylic acid group (-COOH) and the phenolic hydroxyl group (-OH). Under typical acidic esterification conditions (e.g., Fischer esterification), the carboxylic acid is the intended site of reaction with an alcohol to form the desired ester. However, the phenolic hydroxyl group can also react, leading to side products.
Q2: What is the most common method for esterifying homovanillic acid?
The most common method is the Fischer-Speier esterification, which involves reacting homovanillic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). The reaction is typically heated to reflux to drive the equilibrium towards the ester product.
Q3: What are the potential side reactions I should be aware of?
Several side reactions can occur during the esterification of homovanillic acid, potentially reducing the yield and purity of the desired product. These include:
-
Etherification of the phenolic hydroxyl group: The acidic conditions can catalyze the reaction of the phenolic -OH group with the alcohol, forming a phenol ether.
-
Polycondensation: Intermolecular esterification between the carboxylic acid of one homovanillic acid molecule and the phenolic hydroxyl of another can lead to the formation of polyester oligomers or polymers.
-
Fries Rearrangement: The ester product, particularly the one formed at the phenolic hydroxyl group, can undergo rearrangement in the presence of a strong acid catalyst to form hydroxy aryl ketone derivatives.
-
Decarboxylation: Although less common under standard esterification temperatures, prolonged exposure to strong acids at high temperatures could potentially lead to the loss of carbon dioxide from the carboxylic acid group.
Q4: How can I minimize the formation of side products?
Minimizing side products often involves a combination of strategies:
-
Use of a Protecting Group: Protecting the phenolic hydroxyl group prior to esterification is a highly effective method to prevent etherification and polycondensation. Common protecting groups for phenols include acetyl, benzyl, or silyl ethers.
-
Milder Esterification Conditions: Employing milder esterification methods that do not require strong acids can reduce the incidence of acid-catalyzed side reactions. Examples include using dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) or converting the carboxylic acid to an acid chloride followed by reaction with the alcohol.
-
Control of Reaction Parameters: Careful control of reaction time and temperature can help to favor the desired esterification over side reactions. Lower temperatures and shorter reaction times generally reduce the formation of byproducts.
-
Water Removal: In Fischer esterification, efficiently removing the water byproduct (e.g., using a Dean-Stark apparatus) can drive the reaction to completion faster, potentially reducing the time the starting material and product are exposed to harsh conditions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low yield of the desired ester | 1. Incomplete reaction. 2. Significant formation of side products. 3. Loss of product during workup and purification. | 1. Incomplete reaction: Increase reaction time, use a larger excess of the alcohol, or ensure efficient removal of water. 2. Side products: Analyze the crude reaction mixture (e.g., by TLC, GC-MS, or NMR) to identify major byproducts. Consider using a protecting group for the phenolic hydroxyl group or switching to a milder esterification method. 3. Workup/Purification Loss: Optimize the extraction and chromatography conditions. Ensure the pH during aqueous washes is appropriate to keep the desired product in the organic phase. |
| Presence of a significant amount of a higher molecular weight, less polar byproduct | Etherification of the phenolic hydroxyl group. | 1. Use a protecting group for the phenolic hydroxyl group. 2. Reduce the amount of acid catalyst and/or lower the reaction temperature. 3. A patented method suggests careful control of water content during the reaction can suppress ether formation.[1] |
| Formation of a viscous or solid, insoluble material in the reaction mixture | Polycondensation of homovanillic acid. | 1. Protect the phenolic hydroxyl group before esterification. 2. Use a milder coupling agent instead of a strong acid catalyst. 3. Lower the reaction temperature and concentration. |
| Identification of an unexpected ketone byproduct | Fries rearrangement of the phenolic ester. | 1. Avoid strong Lewis acid catalysts if esterification of the phenol is a possibility. 2. Use milder esterification conditions. 3. If the desired product is the phenolic ester, purify it quickly after the reaction to avoid prolonged exposure to acidic conditions. |
| Difficulty in purifying the final product | 1. Presence of multiple, closely-related side products. 2. Unreacted starting material. | 1. Optimize chromatography conditions (e.g., solvent gradient, column type). 2. Consider derivatization of the crude mixture to aid in separation. 3. For unreacted homovanillic acid, an aqueous basic wash (e.g., with sodium bicarbonate solution) can be effective. |
Quantitative Data on Potential Side Products
While specific quantitative data for side product formation in the esterification of homovanillic acid is not extensively reported, the following table summarizes the potential side products and the conditions that favor their formation, along with an estimated yield level based on general principles for phenolic acids.
| Side Product | Reaction Type | Conditions Favoring Formation | Expected Yield Level |
| Phenol Ether | Etherification | High acid concentration, high temperature, prolonged reaction time. | Minor to Significant |
| Polyesters/Oligomers | Polycondensation | High concentration of homovanillic acid, high temperature. | Trace to Minor |
| Hydroxy Aryl Ketone | Fries Rearrangement | Strong Lewis or Brønsted acid catalysts, heat. | Trace |
| Decarboxylation Product | Decarboxylation | Very high temperatures and strong acidic conditions. | Generally Trace |
Experimental Protocols
Protocol 1: Synthesis of Methyl Homovanillate via Fischer Esterification
This protocol is adapted from a literature procedure for the methylation of the carboxylic acid group of homovanillic acid.[2]
Materials:
-
Homovanillic acid (HVA)
-
Methanol (MeOH)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add homovanillic acid.
-
Add a large excess of methanol (e.g., 10-20 equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted homovanillic acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel if necessary.
Visualizations
Caption: Fischer esterification of homovanillic acid.
Caption: Potential side reactions in homovanillic acid esterification.
Caption: A logical workflow for troubleshooting esterification reactions.
References
Technisches Support-Center: Optimierung der Reaktionsbedingungen für die Synthese von Methylhomovanillat
Dieses technische Support-Center bietet Forschern, Wissenschaftlern und Fachleuten in der Arzneimittelentwicklung detaillierte Anleitungen und FAQs zur Optimierung der Synthese von Methylhomovanillat.
Fehlerbehebungshandbuch
Im Folgenden finden Sie eine Anleitung zur Fehlerbehebung bei häufigen Problemen, die während der Synthese von Methylhomovanillat auftreten können, im Frage-und-Antwort-Format.
F: Warum ist meine Ausbeute an Methylhomovanillat niedrig?
A: Eine niedrige Ausbeute bei der Fischer-Veresterung von Homovanillinsäure kann mehrere Ursachen haben:
-
Unvollständige Reaktion: Die Fischer-Veresterung ist eine Gleichgewichtsreaktion. Um das Gleichgewicht in Richtung des Produkts zu verschieben, stellen Sie sicher, dass Sie einen großen Überschuss an Methanol verwenden und das als Nebenprodukt entstehende Wasser entfernen.[1][2][3]
-
Unzureichende Reaktionszeit oder -temperatur: Die Reaktion erfordert in der Regel mehrstündiges Erhitzen unter Rückfluss. Eine zu kurze Reaktionszeit oder eine zu niedrige Temperatur kann zu einer unvollständigen Umsetzung führen.
-
Verlust während der Aufarbeitung: Methylhomovanillat hat eine gewisse Löslichkeit in Wasser. Achten Sie darauf, die wässrige Phase während der Extraktion mehrmals mit einem organischen Lösungsmittel zu extrahieren, um Produktverluste zu minimieren.
-
Zersetzung des Ausgangsmaterials oder Produkts: Bei zu hohen Temperaturen oder bei Vorhandensein von Verunreinigungen können Zersetzungsreaktionen auftreten.
F: Meine Reaktionsmischung hat sich dunkel verfärbt oder es hat sich ein teerartiger Rückstand gebildet. Was ist die Ursache und wie kann ich das verhindern?
A: Eine dunkle Verfärbung oder Teerbildung ist oft auf Nebenreaktionen zurückzuführen, die durch den Säurekatalysator, insbesondere konzentrierte Schwefelsäure, verursacht werden.[4]
-
Dehydratisierung: Konzentrierte Schwefelsäure kann Alkohole dehydratisieren, was zu Verfärbungen und unerwünschten Nebenprodukten führt.[4]
-
Oxidation: Bei hohen Temperaturen kann Schwefelsäure als Oxidationsmittel wirken und organische Verbindungen zersetzen.
-
Vermeidungsstrategien:
-
Fügen Sie die Schwefelsäure langsam und unter Kühlung zur Reaktionsmischung hinzu, um eine lokale Überhitzung zu vermeiden.[4]
-
Verwenden Sie die empfohlene Menge an Katalysator. Ein Überschuss an Säure erhöht das Risiko von Nebenreaktionen.
-
Stellen Sie sicher, dass die Reaktionstemperatur nicht unnötig hoch ist.
-
F: Wie kann ich unumgesetzte Homovanillinsäure aus meinem Produkt entfernen?
A: Unumgesetzte Homovanillinsäure kann aufgrund ihrer sauren Carboxylgruppe leicht entfernt werden.
-
Extraktion mit einer basischen Lösung: Waschen Sie die organische Phase, die Ihr Produkt enthält, mit einer gesättigten Natriumbicarbonatlösung (NaHCO₃) oder einer verdünnten Natriumhydroxidlösung (NaOH). Die Homovanillinsäure wird als wasserlösliches Salz in die wässrige Phase überführt und kann so abgetrennt werden.[1]
-
Säulenchromatographie: Wenn die Extraktion nicht ausreicht, kann eine Säulenchromatographie an Kieselgel eine effektive Methode zur Abtrennung der Homovanillinsäure vom weniger polaren Methylester sein.
F: Ich habe Schwierigkeiten, mein Produkt zu kristallisieren. Was kann ich tun?
A: Wenn Methylhomovanillat nicht spontan kristallisiert, können folgende Techniken hilfreich sein:
-
Kratzen: Kratzen Sie mit einem Glasstab an der Innenwand des Gefäßes an der Oberfläche der Lösung. Die kleinen Kratzer können als Keimbildungszentren für die Kristallisation dienen.
-
Impfkristalle: Geben Sie einen winzigen Kristall des reinen Produkts (einen Impfkristall) in die übersättigte Lösung, um die Kristallisation zu induzieren.
-
Lösungsmittelwechsel: Versuchen Sie, das Lösungsmittel zu wechseln. Methylhomovanillat kann aus einer Mischung von Ethylacetat und Hexan oder durch langsames Verdampfen einer Lösung in Dichlormethan kristallisiert werden.
-
Reinheit: Stellen Sie sicher, dass Ihr Produkt ausreichend rein ist. Verunreinigungen können die Kristallisation erheblich behindern. Eine weitere Reinigung, z. B. durch Säulenchromatographie, kann erforderlich sein.
Häufig gestellte Fragen (FAQs)
F: Was ist die typische Reaktion zur Synthese von Methylhomovanillat?
A: Die gebräuchlichste Methode ist die Fischer-Veresterung, bei der Homovanillinsäure (4-Hydroxy-3-methoxyphenylessigsäure) mit einem Überschuss an Methanol in Gegenwart eines sauren Katalysators wie Schwefelsäure (H₂SO₄) oder p-Toluolsulfonsäure (TsOH) unter Rückfluss erhitzt wird.[2]
F: Welche Rolle spielt der Säurekatalysator?
A: Der Säurekatalysator protoniert das Carbonylsauerstoffatom der Carboxylgruppe, wodurch der Carbonylkohlenstoff elektrophiler und anfälliger für den nukleophilen Angriff durch den Alkohol (Methanol) wird.[1][2] Er beschleunigt somit die Reaktion, die ohne Katalysator sehr langsam wäre.
F: Kann ich einen anderen Alkohol anstelle von Methanol verwenden?
A: Ja, die Fischer-Veresterung kann mit anderen primären oder sekundären Alkoholen durchgeführt werden, um die entsprechenden Ester herzustellen. Beachten Sie jedoch, dass tertiäre Alkohole zur Eliminierung neigen und für diese Reaktion nicht geeignet sind.[2]
F: Ist die phenolische Hydroxylgruppe der Homovanillinsäure ein Problem?
A: Die phenolische Hydroxylgruppe ist deutlich weniger nukleophil als die Alkohol-Hydroxylgruppe des Methanols und reagiert unter den typischen Bedingungen der Fischer-Veresterung nicht signifikant.[1] Daher ist in der Regel keine Schutzgruppe für die phenolische Hydroxylgruppe erforderlich.
F: Wie kann ich den Fortschritt der Reaktion überwachen?
A: Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) überwacht werden. Ein Fleck des Reaktionsgemisches wird neben einem Fleck des Ausgangsmaterials (Homovanillinsäure) aufgetragen. Die Reaktion ist abgeschlossen, wenn der Fleck des Ausgangsmaterials verschwunden ist und ein neuer, weniger polarer Fleck des Produkts (Methylhomovanillat) entstanden ist.
Daten zur Reaktionsoptimierung
Die Optimierung der Reaktionsbedingungen ist entscheidend für eine hohe Ausbeute und Reinheit. Die folgende Tabelle fasst die qualitativen Auswirkungen verschiedener Parameter auf die Synthese von Methylhomovanillat zusammen.
| Parameter | Bedingung | Auswirkung auf Ausbeute | Auswirkung auf Reinheit | Anmerkungen |
| Temperatur | Zu niedrig | ▼ Niedrig | ▲ Hoch | Unvollständige oder sehr langsame Reaktion. |
| Optimal (Rückfluss) | ▲ Hoch | ▲ Hoch | Ermöglicht eine angemessene Reaktionsgeschwindigkeit. | |
| Zu hoch | ▼ Niedrig | ▼ Niedrig | Erhöhtes Risiko von Nebenreaktionen wie Dehydratisierung und Zersetzung.[4] | |
| Reaktionszeit | Zu kurz | ▼ Niedrig | ▲ Hoch | Unvollständige Umsetzung des Ausgangsmaterials. |
| Optimal (z. B. 6 h) | ▲ Hoch | ▲ Hoch | Ermöglicht den Abschluss der Reaktion. | |
| Zu lang | ▬ Gleichbleibend | ▼ Niedrig | Kann zur Bildung von Nebenprodukten durch Zersetzung führen. | |
| Katalysatorkonzentration | Zu niedrig | ▼ Niedrig | ▲ Hoch | Langsame Reaktionsgeschwindigkeit. |
| Optimal | ▲ Hoch | ▲ Hoch | Ausreichende Katalyse für eine effiziente Reaktion. | |
| Zu hoch | ▼ Niedrig | ▼ Niedrig | Erhöhtes Risiko von Nebenreaktionen und Verfärbung.[4] | |
| Methanolmenge | Stöchiometrisch | ▼ Niedrig | ▲ Hoch | Das Gleichgewicht liegt auf der Seite der Reaktanten. |
| Großer Überschuss | ▲ Hoch | ▲ Hoch | Verschiebt das Gleichgewicht zugunsten des Produkts.[1][3] |
Experimentelle Protokolle
Empfohlenes Protokoll für die Synthese von Methylhomovanillat
Dieses Protokoll ist für eine hohe Ausbeute und Reinheit optimiert.
Materialien:
-
Homovanillinsäure (HVA)
-
Methanol (MeOH)
-
Konzentrierte Schwefelsäure (H₂SO₄)
-
Ethylacetat (EtOAc)
-
Gesättigte Natriumbicarbonatlösung (NaHCO₃)
-
Kochsalzlösung (Brine)
-
Wasserfreies Natriumsulfat (Na₂SO₄)
Verfahren:
-
Geben Sie Homovanillinsäure (z. B. 25,0 g, 137 mmol) und Methanol (z. B. 300 ml) in einen 500-ml-Rundkolben.
-
Fügen Sie langsam und unter Rühren konzentrierte Schwefelsäure (z. B. 1,5 ml) hinzu.
-
Erhitzen Sie die Reaktionsmischung 6 Stunden lang unter Rückfluss.
-
Kühlen Sie die Reaktionsmischung auf Raumtemperatur ab und konzentrieren Sie sie im Vakuum.
-
Lösen Sie den Rückstand in Ethylacetat (z. B. 100 ml).
-
Waschen Sie die organische Phase mit gesättigter NaHCO₃-Lösung (z. B. 100 ml) und anschließend mit Kochsalzlösung.
-
Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat, filtrieren Sie und konzentrieren Sie sie im Vakuum, um das rohe Methylhomovanillat zu erhalten.
-
Reinigen Sie das Produkt bei Bedarf durch Umkristallisation oder Säulenchromatographie.
Visualisierungen
Reaktionsweg der Methylhomovanillat-Synthese
Abbildung 1: Reaktionsweg der Fischer-Veresterung von Homovanillinsäure.
Workflow zur Fehlerbehebung bei niedriger Ausbeute
Abbildung 2: Logischer Workflow zur Fehlerbehebung bei niedriger Ausbeute.
References
Technical Support Center: Analysis of Methyl Homovanillate in Biological Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the analysis of Methyl homovanillate (MHV) in biological matrices such as plasma and urine.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the biological sample.[1] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate quantification.[2] In the analysis of catecholamine metabolites, endogenous substances like phospholipids, salts, and other metabolites can interfere with the ionization process in the mass spectrometer source.[2]
Q2: What are the most common causes of matrix effects in this compound analysis?
A2: The primary causes of matrix effects in the analysis of polar molecules like this compound in biological fluids are:
-
Phospholipids: Abundant in plasma and serum samples, phospholipids are notorious for causing ion suppression and can build up on the LC column and in the MS source.
-
Salts and Endogenous Metabolites: High concentrations of salts and other small molecule metabolites in urine can compete with this compound for ionization.
-
Co-administered Drugs and their Metabolites: The presence of other drugs or their metabolic byproducts in the sample can co-elute and interfere with the analysis.
Q3: How can I assess the presence and magnitude of matrix effects in my assay?
A3: Two common methods for evaluating matrix effects are:
-
Post-Extraction Spike Method: This quantitative approach involves comparing the peak area of this compound spiked into an extracted blank matrix sample to the peak area of a pure standard solution at the same concentration. The ratio of these areas indicates the extent of ion suppression or enhancement.
-
Post-Column Infusion: This qualitative method helps identify at which points in the chromatogram matrix effects occur. A constant flow of a this compound standard is infused into the mobile phase after the analytical column. A blank extracted sample is then injected. Any dip or rise in the baseline signal for this compound indicates the retention time of interfering components.
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of this compound.
Problem 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
-
Possible Cause 1: Incompatible injection solvent.
-
Solution: Ensure the sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase.
-
-
Possible Cause 2: Column contamination or degradation.
-
Solution: Implement a column wash procedure. If the problem persists, replace the column. For polar analytes like this compound, hydrophilic interaction liquid chromatography (HILIC) columns can be effective but require careful equilibration.
-
-
Possible Cause 3: Secondary interactions with the stationary phase.
-
Solution: Adjust the mobile phase pH or ionic strength. Adding a small amount of a competing agent might be necessary.
-
Problem 2: High Signal Variability or Poor Reproducibility
-
Possible Cause 1: Inconsistent sample preparation.
-
Solution: Automate the sample preparation steps where possible. Ensure thorough mixing and consistent timing for each step. The use of a stable isotope-labeled internal standard (SIL-IS) for this compound is highly recommended to compensate for variability.
-
-
Possible Cause 2: Matrix effects varying between samples.
-
Solution: Improve the sample cleanup procedure to remove more interfering compounds. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are generally more effective than simple protein precipitation.[3]
-
-
Possible Cause 3: Carryover from previous injections.
-
Solution: Optimize the needle wash solvent and increase the wash volume and duration. Injecting a blank sample after a high concentration sample can confirm carryover.
-
Problem 3: Low Signal Intensity or Complete Signal Loss
-
Possible Cause 1: Significant ion suppression.
-
Solution: Enhance the sample preparation to remove interfering matrix components.[3] Modifying the chromatographic conditions to separate this compound from the suppression zones is also a viable strategy. Using a different ionization technique, if available, could also be beneficial.
-
-
Possible Cause 2: Analyte degradation.
-
Solution: Ensure proper sample collection and storage conditions. Catecholamine metabolites can be sensitive to pH and temperature. Acidification of urine samples (pH 2-3) is a common practice to improve stability.[4]
-
-
Possible Cause 3: Instrument issues (e.g., dirty ion source, detector failure).
-
Solution: Perform routine instrument maintenance, including cleaning the ion source. Run a system suitability test with a known standard to verify instrument performance.[5]
-
Quantitative Data on Matrix Effects for Related Analytes
While specific data for this compound is limited in the literature, the following table summarizes reported matrix effects for structurally related catecholamine metabolites in urine, which can serve as a reference.
| Analyte | Sample Preparation | Chromatographic Method | Matrix Effect (%) | Reference |
| Dopamine | Mixed-Mode SPE | HILIC | -35 | |
| Norepinephrine | Mixed-Mode SPE | HILIC | 0 | |
| Norepinephrine | Mixed-Mode SPE | Reversed-Phase | ~ -60 | |
| Vanillylmandelic Acid (VMA) | Dilute-and-Shoot | Reversed-Phase (PFP) | -7 to -9 | [6] |
| Homovanillic Acid (HVA) | Dilute-and-Shoot | Reversed-Phase (PFP) | -7 to -9 | [6] |
Experimental Protocols
1. Sample Preparation using Mixed-Mode Solid-Phase Extraction (SPE) for Urine
This protocol is adapted from methods for catecholamine metabolites and is suitable for reducing matrix effects.
-
Sample Pre-treatment: To 1 mL of urine, add an appropriate amount of a stable isotope-labeled internal standard for this compound.
-
Conditioning: Condition a mixed-mode weak cation exchange (WCX) SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated urine sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak wash buffer (e.g., 5% methanol in water) to remove salts and other polar interferences.
-
Elution: Elute the this compound and other retained analytes with 1 mL of an appropriate elution solvent (e.g., a mixture of organic solvent and a small amount of acid).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a solvent compatible with the initial mobile phase for LC-MS/MS analysis.
2. Evaluation of Matrix Effects using the Post-Extraction Spike Method
-
Prepare three sets of samples:
-
Set A (Neat Solution): Prepare a standard solution of this compound in the reconstitution solvent at a known concentration.
-
Set B (Pre-Spiked Sample): Spike a blank urine sample with this compound at the same concentration as Set A before the sample preparation procedure.
-
Set C (Post-Spiked Sample): Spike an extracted blank urine sample with this compound at the same concentration as Set A after the sample preparation procedure.
-
-
Analyze all three sets by LC-MS/MS.
-
Calculate the Matrix Effect (ME) and Recovery (RE):
-
ME (%) = (Peak Area in Set C / Peak Area in Set A) * 100
-
RE (%) = (Peak Area in Set B / Peak Area in Set C) * 100
-
Visualizations
Caption: Troubleshooting logic for low signal intensity issues.
Caption: Pros and cons of common sample preparation methods.
References
- 1. Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Validation of an LC-MS/MS method for urinary homovanillic and vanillylmandelic ACIDS and application to the diagnosis of neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. myadlm.org [myadlm.org]
- 6. hpst.cz [hpst.cz]
Technical Support Center: Methyl Homovanillate and Its Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of methyl homovanillate and its derivatives in solution.
Section 1: Stability Profile and Storage Recommendations
The stability of this compound and its derivatives is crucial for obtaining reliable and reproducible experimental results. These compounds, like other catecholamine metabolites, are susceptible to degradation under certain conditions.
Factors Influencing Stability:
-
pH: this compound is more stable in acidic to neutral solutions. Alkaline conditions can lead to rapid degradation. For long-term storage of related compounds in aqueous solutions, acidification to a pH range of 2.0-3.0 is often recommended to ensure stability.
-
Oxidation: The phenolic hydroxyl group in this compound makes it susceptible to oxidation, which can be accelerated by the presence of oxygen, metal ions, and light.
-
Temperature: As with most chemical compounds, higher temperatures accelerate the rate of degradation. For long-term storage, freezing is recommended.
-
Light: Exposure to light, particularly UV light, can induce photodegradation. It is advisable to protect solutions from light.
Recommended Storage Conditions for Stock Solutions:
| Storage Temperature | Duration | Recommendations |
| -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | Aliquot and protect from light. |
Note: For in vivo experiments, it is highly recommended to prepare fresh solutions on the day of use.
Section 2: Experimental Protocols
This section provides detailed methodologies for key experiments related to the stability assessment of this compound.
Protocol 2.1: Forced Degradation Study
A forced degradation study is essential to identify potential degradation products and establish a stability-indicating analytical method.
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer (pH 7.4)
Procedure:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve this compound in 3% H₂O₂ and keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store solid this compound at 60°C for 24 hours.
-
Photodegradation: Expose a solution of this compound in methanol to a UV lamp (254 nm) for 24 hours.
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration with the mobile phase and analyze by HPLC-UV.
Workflow for Forced Degradation Study:
Protocol 2.2: Stability-Indicating HPLC-UV Method
This method can be used to quantify this compound and separate it from its potential degradation products.
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile: 0.1% Orthophosphoric acid in water (30:70 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 278 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
Note: This is a starting point, and method optimization may be required based on the specific instrument and column used.
Section 3: Troubleshooting Guides
HPLC Analysis Issues
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Peak Tailing | 1. Column degradation. 2. Interaction with active sites (silanols) on the column. 3. Column overload. | 1. Use a guard column; replace the analytical column if necessary. 2. Lower the mobile phase pH slightly (e.g., with 0.1% trifluoroacetic acid) to suppress silanol interactions. 3. Reduce the injection concentration. |
| Ghost Peaks | 1. Contamination in the mobile phase or injector. 2. Carryover from a previous injection. | 1. Prepare fresh mobile phase; flush the injector and sample loop. 2. Implement a needle wash step with a strong solvent. |
| Baseline Drift | 1. Column not equilibrated. 2. Mobile phase composition changing. 3. Temperature fluctuations. | 1. Equilibrate the column for a longer period. 2. Ensure proper mixing and degassing of the mobile phase. 3. Use a column oven to maintain a stable temperature. |
| Irreproducible Retention Times | 1. Inconsistent mobile phase preparation. 2. Pump malfunction (e.g., leaks, faulty check valves). 3. Column aging. | 1. Prepare mobile phase accurately and consistently. 2. Inspect the pump for leaks and service check valves. 3. Replace the column. |
Troubleshooting Logic Flowchart for HPLC Issues:
Inconsistent Bioassay Results
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Loss of Compound Activity | 1. Degradation in cell culture media. 2. Adsorption to plasticware. | 1. Assess stability in media over the experiment's duration. Consider adding antioxidants if oxidation is suspected. 2. Use low-binding plates and tubes. |
| High Variability Between Replicates | 1. Inaccurate pipetting. 2. Incomplete dissolution of the compound. | 1. Calibrate pipettes and use proper pipetting techniques. 2. Ensure the compound is fully dissolved in the stock solution before further dilution. Sonication may help. |
Section 4: Frequently Asked Questions (FAQs)
Q1: My this compound solution has turned a pink/brown color. What does this mean?
A: A color change often indicates oxidation of the phenolic hydroxyl group. This can happen upon exposure to air, light, or alkaline pH. While a slight color change may not significantly impact the concentration for some applications, it is a sign of degradation. It is best to use freshly prepared, colorless solutions for quantitative experiments.
Q2: Can I use a solvent other than DMSO to prepare my stock solution?
A: While DMSO is a common solvent for preparing stock solutions, other organic solvents like ethanol or methanol can be used depending on the compound's solubility and the requirements of your experiment. Always check for solubility and compatibility with your assay.
Q3: How does this compound's stability in cell culture media compare to a simple buffer?
A: Cell culture media are complex mixtures containing salts, amino acids, vitamins, and other components that can potentially affect the stability of your compound. For example, some media components can act as antioxidants, while others might accelerate degradation. It is crucial to determine the stability of this compound in the specific cell culture medium you are using for your experiments.
Q4: Is this compound known to have any direct signaling activity?
A: this compound is primarily considered a metabolite of dopamine, formed by the action of catechol-O-methyltransferase (COMT). Currently, there is limited evidence to suggest that this compound has significant direct signaling activity itself. Its main role in signaling pathways is as an indicator of dopamine turnover.
Dopamine Metabolism Pathway:
Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should always perform their own validation experiments to ensure the stability and suitability of this compound and its derivatives for their specific applications.
Common interferences in the mass spectrometry of Methyl homovanillate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mass spectrometry of Methyl homovanillate.
Frequently Asked Questions (FAQs)
1. What are the expected mass and major fragments for this compound in electron ionization (EI) mass spectrometry?
This compound (also known as Methyl 4-hydroxy-3-methoxyphenylacetate) has a molecular weight of 196.2 g/mol .[1][2] In EI-MS, you can expect to observe the molecular ion peak (M+) at m/z 196. The most prominent fragment ion is typically observed at m/z 137.[1] This corresponds to the loss of the methoxycarbonylmethyl group (-CH2COOCH3).
Table 1: Key Mass Spectral Peaks for this compound (EI-MS)
| m/z | Identity | Description |
| 196 | [M]+• | Molecular Ion |
| 137 | [M-CH2COOCH3]+ | Loss of the methoxycarbonylmethyl group |
Below is a diagram illustrating the primary fragmentation pathway of this compound under electron ionization.
Caption: Predicted EI fragmentation of this compound.
2. What are common isobaric interferences for this compound?
Isobaric interferences arise from compounds that have the same nominal mass as this compound (m/z 196). Distinguishing these from the analyte of interest is critical for accurate quantification. Potential isobaric interferences depend on the sample matrix.
Table 2: Potential Isobaric Interferences for this compound
| Compound | Molecular Formula | Nominal Mass ( g/mol ) | Potential Source |
| Methyl vanillate | C9H10O4 | 182 | While not isobaric with this compound, it is a structurally similar compound that could be present in biological or plant-derived samples and may have overlapping fragments if not chromatographically separated. |
| Ethyl vanillin | C9H10O3 | 166 | Not directly isobaric, but its presence in food or flavorings could lead to complex matrices where other, isobaric compounds might be present. |
| Metabolites of related compounds | Varies | 196 | Endogenous or drug metabolites in biological samples could potentially have the same nominal mass. |
3. How can I differentiate this compound from isobaric interferences?
Effective chromatographic separation is the primary strategy. Additionally, using high-resolution mass spectrometry can help distinguish between compounds with the same nominal mass but different exact masses. Tandem mass spectrometry (MS/MS) is also highly effective, as the fragmentation patterns of isobaric compounds are often different.
References
Troubleshooting poor peak shape in Methyl homovanillate GC analysis
Technical Support Center: Methyl Homovanillate GC Analysis
This guide provides comprehensive troubleshooting strategies for researchers, scientists, and drug development professionals encountering poor peak shape during the Gas Chromatography (GC) analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak tailing?
Peak tailing for this compound, characterized by an asymmetric peak with a drawn-out tail, is most often caused by secondary interactions between the polar phenolic hydroxyl group of the analyte and active sites within the GC system.[1][2][3] These active sites can be exposed silanol groups in the injector liner, on glass wool, at the head of the column, or within the stationary phase itself.[1][4] If all peaks in your chromatogram are tailing, the issue is more likely physical, such as a poor column cut or incorrect column installation.[4][5]
Q2: What causes my this compound peak to show fronting?
Peak fronting, where the first half of the peak is broader than the second, is typically a result of column overload.[4][6] This can happen if the sample concentration is too high or the injection volume is too large for the column's capacity.[6][7] Essentially, the stationary phase becomes saturated, causing some analyte molecules to travel ahead of the main band.[4] Other potential causes include poor sample solubility in the stationary phase or a mismatch between the sample solvent and the column phase.[2][7]
Q3: My peak is split or has a shoulder. What's the problem?
Peak splitting can arise from both physical and chemical issues. Common causes include:
-
Improper Column Installation: A poorly cut column end (not a clean, 90° cut) can create a turbulent flow path.[1][5]
-
Injection-Related Issues: Especially in splitless mode, an initial oven temperature that is too high can prevent proper focusing of the analyte at the head of the column.[4] A mismatch between the polarity of your sample solvent and the GC column's stationary phase can also cause the sample to band improperly, leading to splitting.[1][4]
-
Column Contamination: Buildup of non-volatile residue at the column inlet can disrupt the sample introduction.
Q4: Why is derivatization recommended for this compound GC analysis?
Derivatization is a chemical modification process used to make analytes more suitable for GC analysis.[8][9] this compound has a polar phenolic hydroxyl group that is prone to hydrogen bonding and interacting with active sites in the GC system, causing poor peak shape (tailing) and reduced response.[9] By converting this active hydrogen to a non-polar group (e.g., a trimethylsilyl or TMS group), derivatization increases the analyte's volatility and thermal stability while minimizing undesirable column interactions.[9] This results in sharper, more symmetrical peaks, leading to improved accuracy and sensitivity.[8]
Systematic Troubleshooting Guides
Guide 1: Diagnosing and Resolving Peak Tailing
Use the following workflow to systematically identify and solve issues causing peak tailing.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. acdlabs.com [acdlabs.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. chemtech-us.com [chemtech-us.com]
- 8. researchgate.net [researchgate.net]
- 9. gcms.cz [gcms.cz]
Optimizing TMS derivatization yield for trace amounts of Methyl homovanillate
Technical Support Center: Methyl Homovanillate Analysis
Topic: Optimizing TMS Derivatization Yield for Trace Amounts of this compound
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the trimethylsilyl (TMS) derivatization of this compound, ensuring optimal yields for sensitive GC-MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is TMS derivatization and why is it necessary for analyzing this compound?
A1: Trimethylsilylation (TMS derivatization) is a chemical modification technique that replaces active hydrogen atoms in a molecule with a trimethylsilyl group (-Si(CH₃)₃).[1][2] this compound contains a polar phenolic hydroxyl (-OH) group, which makes it non-volatile. Derivatization is essential to decrease the polarity and increase the volatility and thermal stability of the analyte, making it suitable for analysis by gas chromatography-mass spectrometry (GC-MS).[3][4][5]
Q2: Which silylating reagent is most effective for this compound?
A2: The most common and effective reagents for silylating phenolic compounds are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[1] Both are highly reactive. BSTFA is often preferred for sterically hindered compounds, while MSTFA is known to be one of the most volatile reagents, which can be advantageous in complex sample matrices.[6][7] For routine analysis of this compound, BSTFA, often combined with a catalyst, provides excellent results.
Q3: What is the function of a catalyst like TMCS or pyridine in the reaction?
A3: Catalysts are used to increase the reactivity of the silylating reagent, especially for moderately hindered or slow-reacting groups like the phenolic hydroxyl on this compound. Trimethylchlorosilane (TMCS) is frequently added at a low concentration (e.g., 1%) to BSTFA to enhance its silylating power.[8] Pyridine can act as both a solvent and a basic catalyst, helping to speed up the reaction by acting as a proton acceptor.[9][10]
Q4: How important are anhydrous (dry) conditions for the derivatization reaction?
A4: Extremely important. Silylating reagents are highly sensitive to moisture. The presence of water will preferentially react with the reagent, consuming it and reducing the yield of the desired derivative.[10] Water can also hydrolyze the newly formed TMS derivatives, leading to inaccurate quantification.[11] Therefore, all solvents, glassware, and the dried sample extract must be completely anhydrous.[10][11]
Q5: How stable are the TMS derivatives and how quickly should I analyze my samples?
A5: TMS derivatives, particularly of phenolic compounds, have limited stability and are susceptible to hydrolysis.[10] It is highly recommended to analyze samples as soon as possible after derivatization.[1] If storage is necessary, vials should be tightly capped and kept at low temperatures (-20°C) to slow degradation.[12] Storing derivatized samples at 4°C can maintain stability for up to 12 hours, while storage at -20°C can extend this to 72 hours for many compounds.[12] Automated online derivatization systems can minimize derivative degradation by injecting the sample immediately after the reaction is complete.[1][13]
Troubleshooting Guide
This section addresses specific issues that may arise during the TMS derivatization of this compound.
Problem 1: Low or no peak for derivatized this compound.
| Possible Cause | Solution |
| Degraded Silylating Reagent | Silylating reagents have a limited shelf life, especially after being opened.[10] Use a fresh vial of BSTFA or MSTFA. Store reagents under inert gas (nitrogen or argon) in a desiccator. |
| Presence of Water or Protic Solvents | Ensure the sample extract is completely dry before adding reagents. Use high-purity, anhydrous solvents. Dry glassware in an oven before use.[10][11] |
| Insufficient Reagent | A sufficient molar excess of the silylating reagent is required. A general rule is to use at least a 2:1 molar ratio of the silylating agent to active hydrogens. For trace amounts, ensure the reagent concentration is adequate relative to the sample matrix. |
| Incorrect Reaction Temperature | The reaction may be too slow at room temperature. Heating is typically required to ensure the reaction goes to completion. A common starting point is 60-75°C.[11] |
Problem 2: A peak for the derivatized analyte is present, but the underivatized peak is also significant (Incomplete Derivatization).
| Possible Cause | Solution |
| Suboptimal Reaction Time or Temperature | The reaction may not have reached completion. Increase the reaction time (e.g., from 20 to 45-60 minutes) or the temperature (e.g., from 60°C to 75°C). Each derivatization reaction must be optimized. |
| Insufficient Catalyst | The phenolic hydroxyl group may require a catalyst for efficient derivatization. Use a reagent mixture containing a catalyst, such as BSTFA + 1% TMCS, or add pyridine as a catalyst/solvent.[10] |
| Sample Matrix Effects | Other compounds in the sample extract may compete for the derivatizing reagent. Increase the amount of silylating reagent. |
Problem 3: Presence of unexpected peaks or high baseline in the chromatogram.
| Possible Cause | Solution |
| Silylation Artifacts | The derivatizing reagent can react with itself, solvents, or other sample components to form byproducts (artifacts).[14][15] Confirm the identity of artifact peaks using mass spectrometry and consult literature on common silylation artifacts.[14][16] Using the minimum necessary amount of reagent can help. |
| Contamination | Contamination can come from solvents, glassware, or the GC system itself. Run a solvent blank to identify sources of contamination. Ensure proper cleaning of all materials. |
| Excess Reagent Injection | Injecting a large excess of the derivatizing reagent can overload the column and detector. While byproducts are typically volatile, a large excess can still interfere.[10] If possible, dilute the sample in an anhydrous solvent before injection. |
Problem 4: Poor reproducibility (high %RSD) between replicate samples.
| Possible Cause | Solution | | Derivative Instability | TMS derivatives can degrade over time, especially if left in the autosampler at room temperature.[1][12] Analyze samples immediately after derivatization or store them at -20°C.[12] An automated system that derivatizes just before injection provides the best reproducibility.[17] | | Inconsistent Reaction Conditions | Ensure that reaction time, temperature, and reagent volumes are identical for every sample. Use a heating block or oven for consistent temperature control. | | Variable Moisture Contamination | Small amounts of moisture introduced inconsistently between samples can cause significant variability. Handle all samples under dry conditions, minimizing exposure to air. |
Optimization of Reaction Conditions
The efficiency of the TMS derivatization is highly dependent on several factors. The following table summarizes key parameters and their expected impact on the yield for this compound.
| Parameter | Condition A | Condition B | Expected Outcome & Considerations |
| Silylating Reagent | BSTFA | BSTFA + 1% TMCS | Condition B is generally superior. The TMCS catalyst significantly increases the reactivity of BSTFA, ensuring a more complete and rapid derivatization of the phenolic hydroxyl group. |
| Reaction Temperature | 60°C | 75°C | Depends on optimization. Increasing temperature generally speeds up the reaction. For trace amounts, a slightly higher temperature (e.g., 75°C) might ensure completion, but excessive heat can degrade some analytes. An optimal temperature must be determined empirically. |
| Reaction Time | 20 minutes | 45 minutes | Depends on optimization. A longer reaction time allows the derivatization to proceed to completion, which is critical for trace analysis.[10] For phenolic groups, 20-30 minutes is often sufficient with heating, but this should be verified.[10][18] |
| Solvent/Catalyst | Acetonitrile | Pyridine | Pyridine is often preferred. It acts as both a solvent and a basic catalyst, accelerating the reaction.[10] However, it must be anhydrous. Acetonitrile is a good aprotic solvent but does not offer catalytic activity.[9] |
Experimental Protocol: TMS Derivatization of this compound
This protocol provides a robust starting point for the derivatization of trace quantities of this compound from a dried sample extract.
Materials:
-
Dried sample extract containing this compound in a 2 mL GC vial.
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).
-
Anhydrous Pyridine (Silylation Grade).
-
Heating block or GC oven.
-
Vial crimper and caps with PTFE-lined septa.
-
Microsyringes.
Procedure:
-
Sample Preparation: Ensure the sample containing this compound is completely dry. This is typically achieved by evaporating the sample solvent under a gentle stream of nitrogen gas. The absence of water is the most critical step for success.[10]
-
Reagent Addition: To the dried sample in the GC vial, add 50 µL of anhydrous pyridine. Vortex briefly to dissolve the residue.[10]
-
Silylation: Add 50 µL of BSTFA + 1% TMCS to the vial.[10] The volume can be scaled down for very small samples, maintaining a 1:1 ratio of solvent to reagent.
-
Reaction: Immediately cap the vial tightly and vortex for 10-15 seconds.
-
Heating: Place the vial in a heating block or oven set to 70°C for 30 minutes.[11] This combination of time and temperature is a good starting point for phenolic compounds.
-
Cooling: After heating, remove the vial and allow it to cool to room temperature.
-
Analysis: The sample is now ready for GC-MS analysis. If not analyzing immediately, store the capped vial at -20°C.[12]
Visualizations
Caption: Experimental workflow for TMS derivatization.
References
- 1. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Derivatization techniques for free fatty acids by GC [restek.com]
- 9. researchgate.net [researchgate.net]
- 10. web.gps.caltech.edu [web.gps.caltech.edu]
- 11. researchgate.net [researchgate.net]
- 12. Improved stability of TMS derivatives for the robust quantification of plant polar metabolites by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
- 15. researchgate.net [researchgate.net]
- 16. Artifacts in trimethylsilyl derivatization reactions and ways to avoid them - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. dioxin20xx.org [dioxin20xx.org]
Dealing with co-eluting compounds in Methyl homovanillate analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl homovanillate analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis important?
This compound is the methyl ester of Homovanillic acid (HVA). HVA is a major metabolite of dopamine, a crucial neurotransmitter. The quantitative analysis of HVA, often performed via its more volatile and chromatographically amenable derivative, this compound, is primarily used in the diagnosis and monitoring of neuroblastoma, a common childhood cancer. Elevated levels of HVA and other catecholamine metabolites can be indicative of these tumors.[1]
Q2: What are the common analytical techniques used for this compound analysis?
The most common techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often coupled with UV or mass spectrometry detectors.[2][3] GC-MS typically requires derivatization of HVA to this compound, followed by silylation of the hydroxyl group to increase volatility.[1][4] HPLC methods can analyze this compound directly after esterification of HVA.
Q3: What are potential sources of interference in this compound analysis?
Interferences can arise from various sources, including:
-
Endogenous compounds: Other metabolic acids and their methyl esters present in the biological matrix (e.g., urine) can have similar chemical properties and potentially co-elute.
-
Exogenous compounds: Certain drugs and dietary components can interfere with the analysis. For example, various medications can affect the levels of HVA in the body.[5]
-
Sample preparation: The derivatization process itself can introduce contaminants or byproducts if not performed carefully. Phthalate esters are common contaminants from plastics.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q: My this compound peak is tailing/fronting. What are the possible causes and solutions?
A: Peak asymmetry can compromise quantification. Here are the common causes and troubleshooting steps:
| Problem | Possible Causes | Suggested Solutions |
| Peak Tailing | GC-MS: - Active sites in the injector liner or column.[6] - Column contamination. - Incorrect column installation.[6] HPLC: - Secondary interactions with residual silanols on the column. - Column overload. - Mismatched solvent strength between sample and mobile phase. | GC-MS: - Use a deactivated liner or silanize the liner. - Trim the first few centimeters of the column. - Reinstall the column according to the manufacturer's instructions. HPLC: - Use a column with end-capping or a different stationary phase. - Add a competing base to the mobile phase in small concentrations. - Dilute the sample. - Dissolve the sample in the initial mobile phase. |
| Peak Fronting | GC-MS & HPLC: - Column overload.[7] - Inappropriate injection solvent. - Column degradation (void formation). | - Dilute the sample or reduce the injection volume. - Ensure the sample solvent is weaker than or the same as the mobile phase. - Replace the column. |
Issue 2: Co-eluting Peaks and Interferences
Q: I am observing a peak that co-elutes with my this compound peak. How can I identify and resolve this?
A: Co-elution can lead to inaccurate quantification. Here’s how to address it:
Identification:
-
Mass Spectrometry (GC-MS or LC-MS): Check the mass spectrum of the peak. If it contains ions not belonging to this compound, a co-eluting compound is present.
-
Run a Blank: Analyze a blank sample (reagents only) to see if the interference is from the sample preparation process.
-
Spike a Standard: Analyze a sample spiked with a known amount of this compound standard. If the peak shape is distorted or the area is not proportionally increased, an interference is likely.
Resolution:
-
Chromatographic Optimization:
-
GC-MS: Adjust the oven temperature program (slower ramp rate) to improve separation.
-
HPLC: Modify the mobile phase composition (e.g., change the organic solvent ratio or pH) or switch to a different column with a different selectivity (e.g., from C18 to a phenyl-hexyl column).
-
-
Selective Detection (MS):
-
Use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) to selectively detect ions specific to this compound, thereby excluding the signal from the co-eluting compound.[1]
-
Potential Co-eluting Compounds: The following table lists potential co-eluting compounds with this compound and their estimated retention times under typical analytical conditions. Note: These are illustrative examples, and actual retention times will vary depending on the specific method and instrumentation.
| Compound | Analytical Method | Estimated Retention Time (min) | Potential for Interference |
| This compound | GC-MS (as TMS derivative) | 12.5 | Target Analyte |
| Methyl vanillate (TMS derivative) | GC-MS (as TMS derivative) | 12.2 | High - Structural isomer, may have similar fragmentation. |
| Methyl ferulate (TMS derivative) | GC-MS (as TMS derivative) | 13.8 | Moderate - Similar structure, may have overlapping fragments. |
| This compound | HPLC (C18 column) | 8.2 | Target Analyte |
| Vanillylmandelic acid methyl ester | HPLC (C18 column) | 7.5 | Moderate - Structurally similar, may co-elute with broad peaks. |
| 3-Methoxy-4-hydroxyphenylacetic acid (HVA) | HPLC (C18 column) | 6.1 | Low - Should be separated, but incomplete esterification can lead to tailing into the product peak. |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound in Urine (as TMS derivative)
This protocol describes the extraction of Homovanillic acid (HVA) from urine, its esterification to this compound, and subsequent silylation for GC-MS analysis.
1. Sample Preparation and Extraction:
- To 1 mL of urine, add an internal standard (e.g., deuterated HVA).
- Acidify the sample to pH 1-2 with hydrochloric acid.
- Extract the HVA with 3 mL of ethyl acetate by vortexing for 2 minutes.
- Centrifuge at 3000 rpm for 5 minutes.
- Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
2. Derivatization (Esterification and Silylation):
- To the dried extract, add 100 µL of 3N HCl in methanol.
- Incubate at 60°C for 30 minutes to form this compound.
- Evaporate the reagent to dryness under nitrogen.
- Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.[1][4]
- Incubate at 70°C for 30 minutes to form the TMS derivative of this compound.
3. GC-MS Conditions (Example):
- Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
- Injector Temperature: 250°C.
- Oven Program: Initial temperature 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.
- Carrier Gas: Helium at a constant flow of 1 mL/min.
- MS Conditions: Electron ionization (EI) at 70 eV. Scan range m/z 50-550 or SIM mode monitoring characteristic ions of the this compound-TMS derivative.
Protocol 2: HPLC-UV Analysis of this compound in Urine
This protocol describes the esterification of HVA and subsequent analysis by HPLC-UV.
1. Sample Preparation and Esterification:
- Follow steps 1.1 to 1.5 from the GC-MS protocol.
- To the dried extract, add 100 µL of 3N HCl in methanol.
- Incubate at 60°C for 30 minutes.
- Evaporate the reagent to dryness under nitrogen.
- Reconstitute the sample in 100 µL of the initial mobile phase.
2. HPLC-UV Conditions (Example):
- Column: C18, 150 mm x 4.6 mm ID, 5 µm particle size.
- Mobile Phase A: 0.1% Formic acid in Water.
- Mobile Phase B: Acetonitrile.
- Gradient: 10% B to 90% B over 15 minutes.
- Flow Rate: 1 mL/min.
- Column Temperature: 30°C.
- UV Detection: 280 nm.
Visualizations
Caption: Catecholamine metabolic pathway leading to Homovanillic Acid (HVA) and its derivatization.
Caption: General experimental workflow for this compound analysis.
References
- 1. Quantitation of homovanillic acid (HVA) and vanillylmandelic acid (VMA) in urine using gas chromatography-mass spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of homovanillic acid and vanillylmandelic acid in neuroblastoma screening by stable isotope dilution GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation of an LC-MS/MS method for urinary homovanillic and vanillylmandelic ACIDS and application to the diagnosis of neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of interferences for gas chromatography/mass spectrometry analysis of urine for drugs of abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Validation & Comparative
A Head-to-Head Battle: GC-MS vs. LC-MS for the Quantification of Methyl Homovanillate
For researchers, scientists, and drug development professionals, the precise quantification of metabolites is paramount. Methyl homovanillate, a dopamine metabolite, is a key biomarker in various neurological and metabolic studies. The choice of analytical technique for its quantification is critical for obtaining reliable and accurate data. This guide provides an in-depth comparison of two powerful analytical platforms, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the quantification of this compound.
At a Glance: Key Performance Metrics
The selection of an analytical method hinges on its performance characteristics. While direct comparative studies on this compound are limited, data from its close structural analog, homovanillic acid (HVA), provides valuable insights into the expected performance of each technique.
| Performance Metric | GC-MS (for HVA) | LC-MS/MS (for HVA) |
| Limit of Detection (LOD) | 4.0 pg[1] | 0.1 mg/L[2] |
| Limit of Quantification (LOQ) | Not explicitly stated, but method applied from 5 ng/µg creatinine[1] | 0.5 mg/L[2] |
| **Linearity (R²) ** | > 0.99 (Typical for quantitative methods) | > 0.99[2] |
| Precision (CV%) | Not explicitly stated | Intra-assay: 1.8% - 3.7% Inter-assay: 3.0% - 4.1%[2] |
| Accuracy (Bias %) | Not explicitly stated | -9.9% to 11.3%[2] |
| Sample Preparation | Requires derivatization[1][3] | Often "dilute-and-shoot"[4] |
| Throughput | Lower | Higher[2] |
The Methodological Divide: A Visual Workflow
The analytical workflows for GC-MS and LC-MS differ significantly, primarily in the sample preparation stage.
Caption: A simplified comparison of the experimental workflows for GC-MS and LC-MS analysis.
In Detail: Experimental Protocols
Below are detailed, representative protocols for the quantification of this compound using GC-MS and LC-MS, adapted from established methods for similar analytes.
GC-MS Protocol
This protocol is based on the analysis of acidic metabolites and requires a derivatization step to increase the volatility of the analyte.
1. Sample Preparation:
-
Internal Standard Spiking: To a 1 mL aliquot of the biological sample (e.g., urine, plasma), add a known amount of an appropriate internal standard (e.g., deuterated this compound).
-
Extraction:
-
Acidify the sample with hydrochloric acid.
-
Perform a liquid-liquid extraction (LLE) with a suitable organic solvent like ethyl acetate.
-
Vortex and centrifuge the sample to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
-
Derivatization:
-
To the dried extract, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in a solvent like pyridine.[3]
-
Incubate the mixture at a specific temperature (e.g., 60-80°C) for a defined period to ensure complete derivatization.
-
2. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250-280°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 80°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280-300°C) at a controlled rate.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification, using characteristic ions of the derivatized this compound and the internal standard.
-
LC-MS/MS Protocol
This protocol often utilizes a simpler "dilute-and-shoot" approach, making it more amenable to high-throughput analysis.[4]
1. Sample Preparation:
-
Internal Standard Spiking: To a small volume of the biological sample (e.g., 50 µL of urine or plasma), add a known amount of an appropriate internal standard (e.g., deuterated this compound).
-
Dilution: Dilute the sample with a suitable solvent, often the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).
-
Centrifugation/Filtration: Centrifuge or filter the diluted sample to remove any particulate matter before injection.
2. LC-MS/MS Analysis:
-
Liquid Chromatograph (LC) Conditions:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution using two solvents, typically water with an acidic modifier (e.g., 0.1% formic acid) as mobile phase A, and an organic solvent like methanol or acetonitrile with the same modifier as mobile phase B.
-
Flow Rate: A typical analytical flow rate would be in the range of 0.3-0.6 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.
-
-
Mass Spectrometer (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive or negative ion mode depending on the analyte's properties.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard.
-
Concluding Remarks: Making the Right Choice
Both GC-MS and LC-MS are powerful techniques for the quantification of this compound, each with its own set of advantages and disadvantages.
GC-MS offers excellent chromatographic resolution and is a robust and reliable technique. However, the requirement for derivatization adds an extra step to the sample preparation, potentially introducing variability and increasing analysis time.
LC-MS/MS , on the other hand, often provides higher sensitivity and throughput due to simpler sample preparation and faster analysis times. The "dilute-and-shoot" method is particularly advantageous for large sample cohorts. However, matrix effects can be more pronounced in LC-MS and require careful management.
The ultimate choice between GC-MS and LC-MS will depend on the specific requirements of the study, including the desired sensitivity, the number of samples to be analyzed, the available instrumentation, and the expertise of the laboratory personnel. For high-throughput clinical or research applications, the speed and simplicity of LC-MS/MS may be favored. For studies requiring very high chromatographic separation of isomers or where established GC-MS methods are already in place, GC-MS remains a viable and powerful option.
References
- 1. Determination of homovanillic acid and vanillylmandelic acid in neuroblastoma screening by stable isotope dilution GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Application of an LC–MS/MS Method for the Simultaneous Quantification of Homovanillic Acid and Vanillylmandelic Acid for the Diagnosis and Follow-Up of Neuroblastoma in 357 Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Simple, Fast, and Reliable LC-MS/MS Method for the Measurement of Homovanillic Acid and Vanillylmandelic Acid in Urine Specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of Methyl Homovanillate and Ethyl Homovanillate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of methyl homovanillate and ethyl homovanillate, two ester derivatives of homovanillic acid, a metabolite of dopamine. While structurally similar, variations in their ester group lead to differences in their biological profiles. This document summarizes key experimental findings, presents quantitative data in a comparative format, and details the methodologies of the cited experiments to support further research and development.
Inhibition of Intestinal Fatty Acid Uptake
A key biological activity that has been directly compared for this compound and ethyl homovanillate is their ability to inhibit the uptake of fatty acids in intestinal cells. A study by Lieder et al. (2019) investigated a series of homovanillic acid esters, providing valuable comparative data.[1][2]
Comparative Data: Inhibition of Fatty Acid Uptake
The study utilized a Caco-2 cell model to assess the inhibition of the fluorescent fatty acid analog, Bodipy-C12. The data below is extracted from this study for this compound (compound 1 ) and ethyl homovanillate (compound 2 ).
| Compound | Concentration (µM) | Inhibition of Fatty Acid Uptake (%) |
| This compound | 100 | -8.9 ± 5.7 |
| Ethyl Homovanillate | 100 | -9.2 ± 6.3 |
Data sourced from Lieder et al. (2019).[1][2] The negative values indicate the percentage reduction in fatty acid uptake compared to a control.
As the data indicates, both methyl and ethyl homovanillate exhibit a modest inhibitory effect on intestinal fatty acid uptake at a concentration of 100 µM, with no statistically significant difference observed between the two.
Experimental Protocol: Fatty Acid Uptake Inhibition Assay in Caco-2 Cells
This protocol is based on the methodology described by Lieder et al. (2019).[1][2]
Cell Culture and Differentiation:
-
Human colon adenocarcinoma cells (Caco-2) are seeded in 96-well plates and cultured for 21 days to allow for spontaneous differentiation into a monolayer of enterocyte-like cells.
Assay Procedure:
-
Pre-incubation: Differentiated Caco-2 cells are pre-incubated with the test compounds (this compound or ethyl homovanillate) at the desired concentration (e.g., 100 µM) for 30 minutes.
-
Fatty Acid Incubation: A fluorescently labeled fatty acid analog, Bodipy-FL C12, is added to the cells.
-
Fluorescence Measurement: The uptake of the fluorescent fatty acid is monitored over time by measuring the increase in intracellular fluorescence using a fluorescence plate reader.
-
Data Analysis: The rate of fatty acid uptake is calculated from the fluorescence measurements. The percentage inhibition is determined by comparing the uptake rate in the presence of the test compound to that of a vehicle control.
Anti-Inflammatory Activity
Research into the anti-inflammatory properties of these compounds has been conducted, although direct comparative studies are limited. A recent study investigated the effects of a series of homovanillic acid esters, including this compound, on inflammatory pathways in human keratinocytes.
This compound: Regulation of Inflammatory Cytokines
A study by Cervantes Recalde et al. (2024) explored the role of several homovanillic acid esters in regulating inflammatory responses in TNFα-stimulated HaCaT keratinocytes. This compound (referred to as compound 1 in the study) was found to influence the expression of the pro-inflammatory chemokine CXCL8 and the release of its protein product, IL-8.
| Compound | Treatment | Relative CXCL8 Gene Expression (Fold Change) |
| This compound | 10 µM + TNFα | 1.67 ± 0.09 |
Data sourced from Cervantes Recalde et al. (2024). The data shows an increase in CXCL8 expression compared to the TNFα control.
Interestingly, in this specific model, this compound appeared to enhance the expression of the pro-inflammatory chemokine CXCL8. Further research is needed to understand the full context of this activity and to investigate the effects of ethyl homovanillate in the same experimental setup.
Experimental Protocol: Anti-Inflammatory Assay in HaCaT Cells
This protocol is based on the methodology described by Cervantes Recalde et al. (2024).
Cell Culture:
-
Human keratinocyte cell line (HaCaT) is cultured under standard conditions.
Assay Procedure:
-
Pre-treatment: HaCaT cells are pre-treated with the test compound (e.g., 10 µM this compound) for 24 hours.
-
Inflammation Induction: Inflammation is induced by treating the cells with tumor necrosis factor-alpha (TNFα) for 6 hours.
-
Gene Expression Analysis: RNA is extracted from the cells, and the expression of target genes (e.g., CXCL8) is quantified using RT-qPCR.
-
Cytokine Release Analysis: The concentration of secreted cytokines (e.g., IL-8) in the cell culture medium is measured using an ELISA assay.
Monoamine Oxidase-A (MAO-A) Inhibition
Ethyl homovanillate has been identified as a monoamine oxidase A (MAO-A) inhibitor.[3] MAO-A is a key enzyme in the degradation of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine.[4] Inhibition of MAO-A can lead to increased levels of these neurotransmitters in the brain, a mechanism utilized by some antidepressant medications.
To date, there is no available data on the MAO-A inhibitory activity of this compound. This represents a significant gap in the comparative biological profiling of these two compounds.
Experimental Protocol: MAO-A Inhibition Assay (Fluorometric)
This is a general protocol for a fluorometric MAO-A inhibition assay.
Principle:
-
The assay measures the activity of MAO-A by monitoring the production of a fluorescent product from a non-fluorescent substrate. The inhibitory potential of a compound is determined by its ability to reduce the rate of this reaction.
Procedure:
-
Enzyme and Substrate Preparation: Recombinant human MAO-A enzyme and a suitable substrate (e.g., kynuramine) are prepared in an assay buffer.
-
Inhibitor Incubation: The MAO-A enzyme is pre-incubated with the test compound (ethyl homovanillate or this compound) at various concentrations.
-
Reaction Initiation: The substrate is added to initiate the enzymatic reaction.
-
Fluorescence Detection: The increase in fluorescence is measured over time using a fluorescence plate reader.
-
Data Analysis: The rate of the reaction is calculated, and the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined.
Antioxidant and Neuroprotective Effects: Areas for Future Research
Currently, there is a lack of direct comparative studies on the antioxidant and neuroprotective activities of this compound and ethyl homovanillate. However, the biological activities of structurally related compounds suggest that this is a promising area for future investigation.
-
Vanillic Acid , the parent carboxylic acid, has demonstrated both antioxidant and anti-inflammatory properties.
-
Methyl Vanillate , a related ester, has also been reported to possess antioxidant activity.
-
Ethyl-p-methoxycinnamate , another structurally similar ester, has shown anti-inflammatory and neuroprotective effects.
Given the phenolic structure shared by both methyl and ethyl homovanillate, it is plausible that they may possess free radical scavenging and other antioxidant properties. Their relationship to dopamine metabolism also suggests that they could have modulatory effects in the central nervous system, warranting investigation into their neuroprotective potential.
Conclusion
This comparative guide highlights the current state of knowledge regarding the biological activities of this compound and ethyl homovanillate. While direct comparative data is available for their modest inhibition of intestinal fatty acid uptake, significant gaps remain in our understanding of their relative potencies in other biological systems.
Ethyl homovanillate's established role as a MAO-A inhibitor distinguishes it from this compound, for which this activity has not been reported. The preliminary anti-inflammatory data for this compound in a skin inflammation model opens new avenues for research, and a direct comparison with ethyl homovanillate is warranted.
Future research should focus on conducting head-to-head comparisons of these compounds in assays for antioxidant, anti-inflammatory, and neuroprotective activities to fully elucidate their structure-activity relationships and therapeutic potential.
References
A Comparative Guide to the Analytical Validation of Homovanillic Acid in Cerebrospinal Fluid
For researchers, scientists, and drug development professionals, the accurate quantification of neurotransmitter metabolites in cerebrospinal fluid (CSF) is paramount for advancing our understanding of neurological disorders and developing novel therapeutics. Homovanillic acid (HVA), a primary metabolite of dopamine, is a key biomarker in this context. This guide provides a comprehensive comparison of three common analytical methods for the validation of HVA in CSF: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
The selection of an appropriate analytical method is critical and depends on various factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. This document outlines the performance characteristics and experimental protocols of each technique to aid in making an informed decision.
Performance Characteristics at a Glance
The following table summarizes the key quantitative performance parameters for the analysis of Homovanillic Acid (HVA) in cerebrospinal fluid (CSF) using HPLC-ECD, LC-MS/MS, and GC-MS.
| Parameter | HPLC-ECD | LC-MS/MS | GC-MS |
| Linearity Range | 68.62–2745.0 nmoles/l[1] | 0.5–100 mg/L (in urine)[1] | Not explicitly stated for HVA in CSF |
| Lower Limit of Quantification (LLOQ) | 68.62 nmoles/l[1] | 0.5 mg/L (in urine)[1] | 0.5 µg/L (for related compounds)[2] |
| Intra-day Precision (%CV) | 1.1–5.5%[1] | ≤5.79% (for other analytes in CSF)[3] | 4.1–15.6% (for other amino acids)[2] |
| Inter-day Precision (%CV) | 2.4–7.2%[1] | ≤2.57% (for other analytes in CSF)[3] | 1.8–4.5% (for related compounds)[2] |
| Accuracy/Recovery | Not explicitly stated | 97.83% (for other analytes in CSF)[3] | 88–129% (for other amino acids)[2] |
Signaling Pathway of Dopamine Metabolism
The quantification of HVA provides insights into the turnover of its parent neurotransmitter, dopamine. Understanding this metabolic pathway is crucial for interpreting the analytical results in the context of neurological health and disease.
Figure 1. Metabolic pathway of dopamine to Homovanillic Acid (HVA).
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)
HPLC-ECD is a robust and sensitive method for the quantification of electroactive compounds like HVA. It is a well-established technique in clinical and research laboratories for neurotransmitter analysis.
Experimental Protocol
Sample Preparation: CSF samples are typically centrifuged to remove any particulate matter. A direct injection of the supernatant is often possible, minimizing sample preparation steps.
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is commonly used.[1]
-
Mobile Phase: An isocratic mobile phase with an acidic pH (e.g., pH 2.5) is employed to achieve optimal separation.[1]
-
Detection: An electrochemical detector measures the current generated by the oxidation of HVA, providing a highly sensitive signal.
Workflow
Figure 2. Experimental workflow for HVA analysis by HPLC-ECD.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered the gold standard for bioanalytical assays due to its high selectivity and sensitivity.[4] It allows for the simultaneous quantification of multiple analytes in a complex matrix.
Experimental Protocol
Sample Preparation: Sample preparation for LC-MS/MS often involves a protein precipitation step to remove proteins that can interfere with the analysis. This is typically followed by centrifugation and collection of the supernatant. For enhanced chromatographic retention, derivatization of HVA with agents like benzoyl chloride may be employed.
Chromatographic and Mass Spectrometric Conditions:
-
Chromatography: Reversed-phase chromatography is commonly used for separation.
-
Mass Spectrometry: Detection is achieved using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-product ion transition for HVA.
Workflow
Figure 3. Experimental workflow for HVA analysis by LC-MS/MS.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile analytes like HVA, a derivatization step is necessary to increase their volatility.
Experimental Protocol
Sample Preparation: A critical step in GC-MS analysis of HVA is derivatization. This typically involves a two-step process:
-
Oximation: To protect the carbonyl groups.
-
Silylation: To increase volatility, using reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[5]
The sample preparation may also include an extraction step to isolate the analytes from the CSF matrix.
GC-MS Conditions:
-
Gas Chromatography: A capillary column is used for the separation of the derivatized analytes.
-
Mass Spectrometry: The mass spectrometer is used for detection and quantification, often in selected ion monitoring (SIM) mode for enhanced sensitivity.
Workflow
Figure 4. Experimental workflow for HVA analysis by GC-MS.
References
- 1. mdpi.com [mdpi.com]
- 2. Metabolic Profiling and Quantitative Analysis of Cerebrospinal Fluid Using Gas Chromatography–Mass Spectrometry: Current Methods and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Validation of an LC-MS/MS Method for the Quantitative Determination of Contezolid in Human Plasma and Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of an LC-MS/MS method for urinary homovanillic and vanillylmandelic ACIDS and application to the diagnosis of neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of homovanillic acid and vanillylmandelic acid in neuroblastoma screening by stable isotope dilution GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Methyl Homovanillate Analysis: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, ensuring the reproducibility and comparability of analytical data across different laboratories is paramount. This guide provides a comprehensive overview of the cross-validation of Methyl homovanillate analysis, a critical metabolite in the dopamine pathway. Given the limited direct literature on this compound, this guide draws upon established methodologies for the closely related and more extensively studied compound, Homovanillic Acid (HVA), to provide a robust framework for inter-laboratory comparison.
This compound, the methyl ester of homovanillic acid (HVA), serves as a biomarker in various neurological and metabolic studies. Its accurate quantification is crucial for understanding dopamine metabolism and for the clinical diagnosis and monitoring of certain diseases. This guide outlines common analytical techniques, presents a generalized experimental protocol, and provides a framework for interpreting cross-validation data.
Comparative Analysis of Analytical Methodologies
The two primary analytical techniques employed for the quantification of HVA, and by extension applicable to this compound, are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of method often depends on the laboratory's expertise, available instrumentation, and the specific requirements of the study.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation of volatile compounds followed by mass-based detection. | Separation of compounds in liquid phase followed by mass-based detection. |
| Sample Preparation | Requires derivatization to increase volatility.[1][2] | Often requires minimal sample preparation ("dilute-and-shoot").[3] |
| Throughput | Generally lower due to longer run times and sample preparation. | Higher throughput with faster analysis times.[3][4] |
| Sensitivity & Specificity | High sensitivity and specificity, particularly with selected ion monitoring (SIM).[1] | Excellent sensitivity and specificity, especially with multiple reaction monitoring (MRM).[4][5] |
| Interferences | Potential for interference from co-eluting compounds. | Reduced matrix effects and high specificity minimize interferences.[5] |
Experimental Protocols
A successful inter-laboratory cross-validation study relies on a well-defined and harmonized experimental protocol. Below are generalized protocols for GC-MS and LC-MS/MS analysis of HVA, which can be adapted for this compound.
Generalized GC-MS Protocol
-
Sample Preparation:
-
Urine samples are diluted to a standardized creatinine concentration.[1]
-
Addition of a deuterated internal standard (e.g., deuterated HVA).[1]
-
Acidification of the sample using hydrochloric acid.[1]
-
Extraction of the analyte using an organic solvent such as ethyl acetate.[1]
-
The organic extract is dried under a stream of nitrogen.[1]
-
-
Derivatization:
-
The dried residue is treated with a derivatizing agent, such as bis-(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in pyridine, to create a volatile trimethylsilyl derivative.[1]
-
-
GC-MS Analysis:
-
The derivatized sample is injected into the GC-MS system.
-
Separation is achieved on a capillary column (e.g., DB-624).
-
Detection is performed using a mass spectrometer in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.[1]
-
Generalized LC-MS/MS Protocol
-
Sample Preparation:
-
Urine samples are centrifuged to remove particulate matter.
-
A simple "dilute-and-shoot" approach is often employed, where the urine is diluted with a suitable buffer.[3]
-
Addition of a stable-isotope labeled internal standard (e.g., 13C6-HVA).[4]
-
For increased purity, solid-phase extraction (SPE) can be utilized.[4]
-
-
LC-MS/MS Analysis:
-
The prepared sample is injected into the LC-MS/MS system.
-
Chromatographic separation is performed on a reverse-phase column (e.g., C18).
-
Detection is carried out using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.[4]
-
Inter-Laboratory Cross-Validation Data
| Performance Metric | Typical Acceptance Criteria | Example Data (HVA Analysis) |
| Linearity (r²) | > 0.99 | > 0.99[4] |
| Intra-Assay Precision (CV%) | < 15% | 0.3% - 11.4%[4] |
| Inter-Assay Precision (CV%) | < 15% | 0.3% - 11.4%[4] |
| Accuracy/Recovery (%) | 85% - 115% | 92.0% - 105%[4] |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio > 10 | 0.51 mg/L with S/N of 21:1[4] |
A cross-validation study would typically involve the analysis of a set of blind samples by each participating laboratory. The results would then be statistically compared to assess for any significant bias between the laboratories.
Visualizing the Workflow and Pathway
To better understand the context of this compound analysis, the following diagrams illustrate the dopamine metabolism pathway and a typical experimental workflow for cross-validation.
Dopamine Metabolism Pathway
Cross-Validation Workflow
Conclusion
While direct inter-laboratory comparison data for this compound is sparse, the extensive validation of analytical methods for its precursor, HVA, provides a strong foundation for establishing reliable and reproducible analytical protocols. By adopting and validating robust GC-MS or LC-MS/MS methods and participating in well-designed cross-validation studies, researchers can ensure the comparability of data across different laboratories, thereby enhancing the quality and impact of their scientific findings.
References
- 1. Validation of an LC-MS/MS method for urinary homovanillic and vanillylmandelic ACIDS and application to the diagnosis of neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitation of homovanillic acid (HVA) and vanillylmandelic acid (VMA) in urine using gas chromatography-mass spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uab.edu [uab.edu]
- 4. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 5. Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples [mdpi.com]
- 6. Quantitative metabolomics based on gas chromatography mass spectrometry: status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Dopamine Metabolites in Schizophrenia Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the key dopamine metabolites, homovanillic acid (HVA) and 3,4-dihydroxyphenylacetic acid (DOPAC), in schizophrenia research. It is designed to offer an objective overview of the current landscape, supported by experimental data, to aid in ongoing research and drug development efforts.
Introduction: The Dopamine Hypothesis and Its Metabolites
The dopamine hypothesis of schizophrenia posits that an overactivity of dopaminergic pathways in the brain contributes to the symptoms of the disorder. Specifically, hyperactivity in the mesolimbic pathway is associated with positive symptoms like hallucinations and delusions, while a deficit of dopamine in the mesocortical pathway is linked to negative and cognitive symptoms. The study of dopamine metabolites, such as HVA and DOPAC, in various biological fluids provides a window into the complex dynamics of the dopamine system in individuals with schizophrenia.
HVA is the main final metabolite of dopamine, formed through the action of two key enzymes: catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO). DOPAC is an intermediate metabolite, produced by the action of MAO on dopamine. The relative concentrations of these metabolites are often used as indicators of dopamine turnover and metabolism in the central nervous system.
Comparative Analysis of Dopamine Metabolite Levels
The following tables summarize quantitative data from various studies comparing the levels of HVA and DOPAC in the cerebrospinal fluid (CSF), plasma, and urine of schizophrenia patients and healthy controls. It is important to note that findings across studies can be variable, potentially due to factors such as patient medication status, subtype of schizophrenia, and analytical methodologies.
Homovanillic Acid (HVA) Levels
| Biological Sample | Patient Group | Control Group | Key Findings | Reference |
| CSF | Lower, higher, or no significant difference reported in various studies. | - | Findings are inconsistent across studies. Some suggest lower HVA in chronic, medicated patients, while others report higher levels in acute, drug-naive patients. | |
| Plasma | Generally higher in schizophrenia patients, but some studies report no difference or lower levels. | - | Higher plasma HVA is often associated with the severity of positive symptoms. | |
| Urine | Inconsistent findings, with some studies reporting higher levels and others no significant difference. | - | Urinary HVA is subject to more peripheral influences, making it a less direct measure of central dopamine metabolism. |
3,4-Dihydroxyphenylacetic Acid (DOPAC) Levels
| Biological Sample | Patient Group | Control Group | Key Findings | Reference |
| CSF | Limited data available, with some studies suggesting no significant difference. | - | More research is needed to establish a clear pattern for CSF DOPAC in schizophrenia. | |
| Plasma | Some studies report elevated levels in schizophrenia patients. | - | Plasma DOPAC may reflect acute changes in dopamine release. | |
| Urine | Limited and inconsistent data. | - | Similar to HVA, urinary DOPAC is influenced by peripheral metabolism. |
Experimental Protocols
The accurate measurement of dopamine metabolites is crucial for reliable comparative studies. High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is a widely used and sensitive method for quantifying HVA and DOPAC in biological samples.
General Protocol for HPLC-ECD Analysis of HVA and DOPAC in Plasma
-
Sample Collection and Preparation:
-
Collect whole blood in tubes containing a preservative (e.g., EDTA).
-
Centrifuge the blood sample to separate the plasma.
-
To precipitate proteins, add a deproteinizing agent (e.g., perchloric acid) to the plasma sample.
-
Centrifuge the sample again and collect the supernatant.
-
Filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining particulate matter.
-
-
Chromatographic Separation:
-
Inject the prepared sample into an HPLC system equipped with a C18 reverse-phase column.
-
Use a mobile phase consisting of a buffer (e.g., phosphate or citrate), an ion-pairing agent (e.g., octanesulfonic acid), and an organic modifier (e.g., methanol or acetonitrile) to achieve optimal separation of HVA and DOPAC.
-
Maintain a constant flow rate and column temperature throughout the analysis.
-
-
Electrochemical Detection:
-
The eluent from the HPLC column flows through an electrochemical detector.
-
Apply a specific oxidation potential to the detector's working electrode. At this potential, HVA and DOPAC will be oxidized, generating an electrical current.
-
The magnitude of the current is directly proportional to the concentration of the metabolite in the sample.
-
-
Quantification:
-
Create a standard curve by running known concentrations of HVA and DOPAC through the HPLC-ECD system.
-
Compare the peak areas of HVA and DOPAC in the patient and control samples to the standard curve to determine their concentrations.
-
Visualizing the Pathways
The following diagrams, generated using the DOT language, illustrate the key pathways involved in dopamine metabolism and signaling, providing a visual framework for understanding the data presented.
Conclusion
The comparative study of dopamine metabolites, particularly HVA and DOPAC, provides valuable, albeit complex, insights into the neurobiology of schizophrenia. While there is no simple, universal pattern of metabolite alteration, the existing data underscores the dysregulation of the dopamine system in this disorder. Future research, employing standardized and sensitive analytical methods, is needed to further elucidate the relationship between dopamine metabolism, clinical symptoms, and treatment response in schizophrenia. This will be instrumental in the development of more targeted and effective therapeutic strategies.
Silylation Reagents for Methyl Homovanillate Derivatization: A Comparative Performance Guide
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of methyl homovanillate via gas chromatography-mass spectrometry (GC-MS), the selection of an appropriate silylation reagent is a critical step to ensure accurate and reproducible results. This guide provides an objective comparison of common silylation reagents for the derivatization of this compound, supported by experimental data from related phenolic compounds to inform your selection process.
This compound, a key metabolite of dopamine, requires derivatization to increase its volatility and thermal stability for GC-MS analysis. Silylation, the replacement of the active hydrogen of the phenolic hydroxyl group with a trimethylsilyl (TMS) group, is the most common derivatization technique. This guide focuses on the performance of two widely used silylating reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often used with a catalyst such as Trimethylchlorosilane (TMCS).
Comparative Performance of Silylation Reagents
While direct comparative studies on this compound are limited, data from the derivatization of structurally similar phenolic acids and their esters provide valuable insights into the expected performance of these reagents.
| Silylation Reagent | Key Performance Characteristics | Recommended For |
| BSTFA (+/- 1% TMCS) | High Reactivity: Effectively derivatizes phenolic hydroxyl groups. The addition of 1% TMCS as a catalyst is often recommended to enhance the reaction rate, especially for hindered hydroxyls.[1] Good Volatility of Byproducts: Reaction byproducts are generally volatile, minimizing interference in the chromatogram. Established Protocols: Widely used in metabolomics for the analysis of phenolic acids. | General-purpose silylation of phenolic compounds. |
| MSTFA (+/- 1% TMCS) | Excellent Derivatization Efficiency: Studies on similar compounds, such as parabens (methyl esters of p-hydroxybenzoic acid), have shown that MSTFA can offer higher derivatization efficiency compared to BSTFA.[2] Most Volatile Byproducts: The byproduct of MSTFA, N-methyltrifluoroacetamide, is more volatile than that of BSTFA, which can be advantageous for the analysis of early-eluting compounds.[3] Strong Silylating Agent: Considered one of the most powerful silylating agents available. | Applications requiring the highest derivatization yields and minimal byproduct interference. |
| MTBSTFA | Forms More Stable Derivatives: Forms tert-butyldimethylsilyl (TBDMS) derivatives, which are significantly more stable to hydrolysis than TMS derivatives. Less Prone to Hydrolysis: The increased stability of TBDMS derivatives makes MTBSTFA a suitable choice when samples may be exposed to trace amounts of moisture or require longer storage times before analysis. Different Fragmentation Pattern: TBDMS derivatives often produce a characteristic and dominant [M-57]+ fragment in mass spectrometry, which can be beneficial for quantification.[4] | Analyses where derivative stability is a primary concern, or when alternative fragmentation patterns are desired for mass spectrometric detection. |
Experimental Protocols
Below are detailed methodologies for the silylation of phenolic compounds, which can be adapted for this compound derivatization.
Protocol 1: Derivatization using BSTFA with TMCS Catalyst
This protocol is adapted from established methods for the silylation of phenolic acids.
Materials:
-
This compound standard or sample extract
-
BSTFA + 1% TMCS
-
Pyridine (anhydrous)
-
Reacti-Vials™ or other suitable reaction vials
-
Heating block or oven
-
GC-MS system
Procedure:
-
Evaporate a known amount of the this compound standard or sample extract to complete dryness under a gentle stream of nitrogen.
-
Add 50 µL of anhydrous pyridine to the dried residue to dissolve the analyte.
-
Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.
-
Cool the vial to room temperature.
-
Inject an appropriate volume (e.g., 1 µL) of the derivatized sample into the GC-MS system for analysis.
Protocol 2: Derivatization using MSTFA
This protocol is based on studies demonstrating high derivatization efficiency with MSTFA for similar compounds.[2]
Materials:
-
This compound standard or sample extract
-
MSTFA
-
Reacti-Vials™ or other suitable reaction vials
-
Heating block or oven
-
GC-MS system
Procedure:
-
Evaporate a known amount of the this compound standard or sample extract to complete dryness under a gentle stream of nitrogen.
-
Add 100 µL of MSTFA to the dried residue.
-
Cap the vial tightly and heat at 60°C for 30 minutes in a heating block or oven.
-
Cool the vial to room temperature.
-
Inject an appropriate volume (e.g., 1 µL) of the derivatized sample into the GC-MS system for analysis.
Visualizing the Derivatization Workflow
The following diagrams illustrate the key steps in the silylation of this compound for GC-MS analysis.
Caption: General workflow for the silylation of this compound.
Caption: Chemical transformation during silylation of this compound.
Conclusion
Both BSTFA and MSTFA are effective reagents for the derivatization of this compound. The choice between them may depend on the specific requirements of the analysis. For routine analyses, BSTFA with a TMCS catalyst provides a reliable and well-documented method. When maximum derivatization efficiency and minimal byproduct interference are critical, MSTFA may be the preferred reagent. For applications where the stability of the derivative is paramount, MTBSTFA should be considered. It is recommended to validate the chosen derivatization method for your specific application to ensure optimal performance in terms of linearity, accuracy, and precision.
References
- 1. Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. download.garuda.kemdikbud.go.id [download.garuda.kemdikbud.go.id]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
For Immediate Release
A comprehensive review of existing literature and experimental data provides a comparative analysis of the antioxidant capacity of methyl homovanillate and its structurally related phenolic compounds: homovanillic acid, vanillic acid, and ferulic acid. This guide synthesizes available data from established antioxidant assays—DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant Power)—to offer a clear comparison for researchers, scientists, and drug development professionals.
Executive Summary
Phenolic compounds are widely recognized for their antioxidant properties, which are crucial in combating oxidative stress implicated in numerous diseases. The subtle structural variations among these compounds, such as the nature of the side chain and the presence of a methyl ester group, can significantly influence their antioxidant efficacy. This guide elucidates these differences through a compilation of quantitative data and a discussion of the underlying structure-activity relationships. Overall, the available data suggests a general antioxidant activity ranking of ferulic acid > homovanillic acid > vanillic acid . While quantitative data for this compound is limited, existing research on similar phenolic esters suggests that its antioxidant capacity may be lower than its corresponding carboxylic acid, homovanillic acid, particularly in assays involving hydrogen atom transfer.
Comparative Antioxidant Activity
The antioxidant capacity of these phenolic compounds has been evaluated using various assays that measure their ability to scavenge free radicals or reduce oxidizing agents. The following table summarizes the available quantitative data, primarily as IC50 values, which represent the concentration of the compound required to inhibit 50% of the radical activity. A lower IC50 value indicates a higher antioxidant capacity.
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) | FRAP (TEAC) |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Homovanillic Acid | ~2,500 | Data Not Available | Data Not Available |
| Vanillic Acid | >10,000 | 27.95[1] | Data Not Available |
| Ferulic Acid | 23.93[1] | 8.7 | > Vanillic Acid |
Note: Data is compiled from various sources and experimental conditions may vary. Direct comparison should be made with caution.
One study directly comparing the antioxidant activity of aqueous solutions of ferulic acid, homovanillic acid, and vanillic acid using the Briggs-Rauscher oscillating reaction method found the order of antioxidant activity to be ferulic acid > homovanillic acid > vanillic acid.[2]
Structure-Activity Relationship
The antioxidant activity of phenolic compounds is intrinsically linked to their chemical structure, particularly the phenolic hydroxyl (-OH) group, which can donate a hydrogen atom to neutralize free radicals.
dot
Caption: Key structural determinants of antioxidant capacity in phenols.
-
Ferulic Acid: The presence of the -CH=CH-COOH group in conjugation with the aromatic ring allows for greater delocalization of the unpaired electron after hydrogen donation, forming a more stable phenoxy radical. This extended conjugation contributes to its superior antioxidant activity.
-
Homovanillic Acid: The -CH2-COOH side chain provides less conjugation compared to ferulic acid, resulting in a slightly lower antioxidant capacity.
-
Vanillic Acid: The direct attachment of the -COOH group to the benzene ring makes it a benzoic acid derivative. This structure generally exhibits lower antioxidant activity compared to cinnamic acid derivatives like ferulic acid.
-
This compound: The esterification of the carboxylic acid group in homovanillic acid to a methyl ester in this compound can have a mixed impact on antioxidant activity. While it increases lipophilicity, it may hinder the hydrogen atom transfer mechanism, which is a primary mode of action for phenolic antioxidants. Research on similar phenolic esters, such as methyl vanillate, has shown a lack of activity in the DPPH assay, which is heavily reliant on hydrogen atom donation.[2] However, activity was observed in the ABTS assay, suggesting that it may act through an electron transfer mechanism.
Antioxidant Mechanisms
Phenolic antioxidants primarily exert their effects through two main mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).
Caption: Workflow for the DPPH antioxidant assay.
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
ABTS Radical Cation Decolorization Assay
dot
Caption: Workflow for the ABTS antioxidant assay.
This assay involves the generation of the blue-green ABTS radical cation (ABTS•+). Antioxidants in the sample reduce the ABTS•+, causing a decolorization that is proportional to their concentration and antioxidant capacity.
Ferric Reducing Antioxidant Power (FRAP) Assay
dot
Caption: Workflow for the FRAP antioxidant assay.
The FRAP assay measures the ability of antioxidants to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant capacity of the sample.
Conclusion and Future Directions
The comparative analysis reveals a clear structure-activity relationship among the studied phenolic acids, with ferulic acid demonstrating the highest antioxidant potential due to its conjugated side chain. Homovanillic acid and vanillic acid show progressively lower activity. Crucially, there is a significant gap in the literature regarding the antioxidant capacity of this compound as determined by standard assays. Future research should focus on conducting direct, parallel comparisons of this compound with its related phenols using standardized DPPH, ABTS, and FRAP protocols. This will provide a more complete understanding of how esterification impacts the antioxidant profile of homovanillic acid and will be invaluable for the rational design of novel antioxidant agents in the pharmaceutical and food industries.
References
Structure-Activity Relationship of Homovanillic acid Esters: A Comparative Guide
Homovanillic acid (HVA), a metabolite of dopamine, and its ester derivatives are emerging as a versatile class of compounds with a range of biological activities. Researchers have explored their potential in modulating intestinal fat absorption and skin inflammation, revealing key structural features that govern their efficacy. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various homovanillic acid esters, supported by experimental data, to aid researchers and drug development professionals in this field.
Inhibition of Intestinal Fatty Acid Uptake
A significant area of investigation for homovanillic acid esters is their potential to reduce the intestinal uptake of fatty acids, a promising strategy for managing obesity. A key study synthesized 23 homovanillic acid esters, along with the naturally occurring capsiate, and screened their ability to inhibit the uptake of a fluorescent fatty acid analog (Bodipy-C12) in a Caco-2 cell model of human enterocytes.[1][2][3]
The findings from this research established a clear structure-activity relationship, highlighting the importance of the ester side chain. While the naturally occurring capsiate showed no significant inhibition of fatty acid uptake at 100 µM, several synthetic esters demonstrated considerable activity.[1][2][3] The most potent compound, 1-methylpentyl-2-(4-hydroxy-3-methoxy-phenyl)acetate, achieved a 47% reduction in fatty acid uptake at the same concentration.[1][2][3]
A crucial structural determinant for inhibitory activity was found to be a branched fatty acid side chain , irrespective of its length.[1][3] Furthermore, 1-methylated compounds generally exhibited greater activity.[4] Interestingly, the absence of the methoxy group on the vanillyl head group increased the inhibitory potential for esters with a C4 side chain.[4] Conversely, the introduction of double bonds in the side chain did not significantly impact the inhibitory activity.[4]
Comparative Data: Inhibition of Fatty Acid Uptake
| Compound | Structure of Ester Side Chain | Concentration (µM) | Inhibition of Fatty Acid Uptake (%) |
| Capsiate | 6-methylhept-4-en-1-yl | 100 | 0 |
| 1-methylpentyl-2-(4-hydroxy-3-methoxyphenyl)acetate | 1-methylpentyl | 100 | 47 |
| Nonivamide (Positive Control) | N/A (amide) | 100 | 43 |
Data summarized from Lieder et al., 2019.[1][2][3]
Experimental Protocol: Fatty Acid Uptake Assay
The inhibitory potential of homovanillic acid esters on intestinal fatty acid uptake was assessed using differentiated Caco-2 cells.[1][2][3]
-
Cell Culture: Caco-2 cells were cultured for 21 days to allow for differentiation into a model of the intestinal barrier.
-
Compound Incubation: Differentiated cells were pre-incubated with the test compounds (homovanillic acid esters) at a concentration of 100 µM for 30 minutes.[3]
-
Fatty Acid Analog Addition: The fluorescent fatty acid analog, Bodipy-C12, was then added to the cells.
-
Measurement: The uptake of Bodipy-C12 by the Caco-2 cells was measured over time using a fluorescence plate reader. The reduction in fatty acid uptake was calculated by comparing the fluorescence in compound-treated cells to untreated control cells.[3]
Modulation of Skin Inflammatory Pathways
Homovanillic acid esters have also been investigated for their role in regulating inflammatory responses in the skin, particularly their effect on tight junction proteins. A recent study explored the ability of 16 different homovanillic acid esters to modulate the expression of claudin 1 (CLDN1), a key tight junction protein, in human keratinocytes during TNFα-induced inflammation.[5][6][7]
This research revealed that the length of the aliphatic tail of the ester is a critical factor. Esters with an aliphatic tail of 5 or 6 carbon atoms were most effective at upregulating CLDN1 expression, irrespective of the presence of branching or double bonds in the chain.[5][6] This upregulation of CLDN1 is proposed to be a result of increased keratinocyte differentiation.[5][6] Notably, this effect was found to be independent of the TRPV1 receptor, a common target for pungent compounds like capsaicin.[5][6]
The proposed mechanism involves the activation of the NF-κB and MAPK signaling pathways by TNFα, leading to an inflammatory response. The homovanillic acid esters with optimal chain lengths appear to promote the differentiation of keratinocytes, which in turn leads to an increase in CLDN1 expression.[5]
Comparative Data: Upregulation of Claudin 1 (CLDN1) Gene Expression
| Compound Group | Carbon Chain Length | Modifications | Fold Change in CLDN1 Expression (vs. Control) |
| Straight Chain | C5 | None | ~1.9 |
| Straight Chain | C6 | None | ~1.5 |
| Ramified | C5 | Branched | ~1.9 |
| Double Bond | C6 | One double bond | ~2.05 |
Data summarized from Cervantes Recalde et al., 2025.[5][7]
Experimental Protocol: CLDN1 Gene Expression Analysis
The effect of homovanillic acid esters on CLDN1 expression was determined in HaCaT keratinocytes.[7]
-
Cell Culture and Treatment: HaCaT keratinocytes were treated with 10 µM of the respective homovanillic acid esters for 24 hours.[5][7]
-
Inflammation Induction: Following the pre-treatment, inflammation was induced by adding 20 ng/mL of TNFα for 6 hours.[5][7]
-
RNA Extraction and qRT-PCR: Total RNA was extracted from the cells, and quantitative real-time PCR (qRT-PCR) was performed to measure the relative gene expression of CLDN1.
Signaling Pathway and Experimental Workflow
To visualize the proposed mechanism of action and the experimental process, the following diagrams are provided.
Caption: Proposed signaling pathway for homovanillic acid ester-induced CLDN1 upregulation.
Caption: Experimental workflow for analyzing CLDN1 gene expression.
Other Reported Activities
Beyond the well-documented effects on fatty acid uptake and skin inflammation, some homovanillic acid esters have been explored for other bioactivities. For instance, homovanillic acid phenethyl ester has been synthesized and evaluated for its free radical scavenging activity and as a potential inhibitor of cholinesterases, enzymes implicated in Alzheimer's disease.[8] While these areas are less explored, they suggest a broader therapeutic potential for this class of compounds.
References
- 1. Biological Evaluation of Natural and Synthesized Homovanillic Acid Esters as Inhibitors of Intestinal Fatty Acid Uptake in Differentiated Caco-2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Biological Evaluation of Natural and Synthesized Homovanillic Acid Esters as Inhibitors of Intestinal Fatty Acid Uptake in Differentiated Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Role of homovanillic acid esters in the regulation of skin inflammatory pathways and their effect on tight junction protein expression [frontiersin.org]
- 6. Role of homovanillic acid esters in the regulation of skin inflammatory pathways and their effect on tight junction protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of homovanillic acid esters in the regulation of skin inflammatory pathways and their effect on tight junction protein expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to the Analytical Performance of Methyl Homovanillate and Vanillin Derivatives
This guide offers a detailed comparison of the analytical performance for the quantification and characterization of Methyl homovanillate and various vanillin derivatives. It is intended for researchers, scientists, and professionals in drug development and analytical chemistry, providing objective data, experimental protocols, and workflow visualizations to aid in method selection and development.
Introduction
Vanillin (4-hydroxy-3-methoxybenzaldehyde) is a widely used flavoring agent and a versatile chemical intermediate for the synthesis of various derivatives with applications in the pharmaceutical and cosmetic industries.[1][2] Its derivatives, such as vanillic acid, vanillyl alcohol, and ethyl vanillin, are often analyzed for quality control, bioactivity screening, and metabolic studies.[1][3][4]
This compound is the methyl ester of homovanillic acid (HVA), the major catecholamine metabolite of dopamine.[5][6] Its analysis is crucial in neuroscience and clinical chemistry for monitoring dopamine levels, which can be indicative of neurological disorders or metabolic stress.[5][7][8]
The distinct chemical structures and applications of these compounds necessitate different analytical approaches. This guide compares the performance of common analytical techniques used for their detection and quantification.
Chromatographic Methods: HPLC and GC
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prevalent techniques for the analysis of vanillin derivatives and this compound, respectively. HPLC is well-suited for the direct analysis of phenolic compounds like vanillin, while GC, often coupled with mass spectrometry (GC-MS), is ideal for volatile compounds or those that can be made volatile through derivatization, such as this compound.[4][9][10][11]
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely adopted method for the quantitative analysis of vanillin and its derivatives in various matrices, including food and pharmaceutical samples.[4][12]
Table 1: HPLC Performance Data for Vanillin and Derivatives
| Compound | Method | Linearity Range | LOD | LOQ | Recovery (%) | Reference |
| Vanillin | RP-HPLC-PDA | 32.0 - 48.0 µg/mL | - | - | 93.12 - 113.74 | [13] |
| Vanillin | RP-HPLC | - | - | - | 99.12 - 100.44 | [12] |
| Vanillin | HPLC-FLD (with derivatization) | - | 0.03 µg/kg | 0.10 µg/kg | 89.45 - 98.56 | [14] |
| Ethyl Vanillin | HPLC-FLD (with derivatization) | - | 0.06 µg/kg | 0.21 µg/kg | 87.26 - 95.18 | [14] |
| Vanillin | UPLC-MS/MS | 0 - 300 µg/L | 13.3 µg/kg | 44.2 µg/kg | 90.63 - 108.7 | [15] |
| Ethyl Vanillin | UPLC-MS/MS | 0 - 300 µg/L | 11.2 µg/kg | 37.3 µg/kg | 90.63 - 108.7 | [15] |
| Methyl Vanillin | UPLC-MS/MS | 0 - 300 µg/L | 5.0 µg/kg | 16.6 µg/kg | 90.63 - 108.7 | [15] |
| Homovanillic Acid (HVA) | HPLC-Coulometric | 0.2 - 25.0 ng/mL | 0.1 ng/mL | 0.2 ng/mL | 98.0 | [16] |
Experimental Protocol: RP-HPLC for Vanillin and Related Phenols
This protocol is based on the method developed for the separation and quantification of vanillin and related phenolic compounds in Vanilla planifolia extracts.[4][17]
-
Sample Preparation: An exhaustive extraction is performed using an ethanol-water solution (e.g., 50% v/v) under reflux.[13]
-
Chromatographic System: A standard HPLC system equipped with a photodiode array (PDA) detector is used.[18]
-
Column: A reverse-phase C18 column is typically employed for separation.
-
Mobile Phase: A gradient elution using a mixture of acetonitrile, methanol, and 0.2% acetic acid in water is effective.[4][17]
-
Detection: The PDA detector is set to monitor the effluent at a wavelength of 280 nm.[13]
-
Quantification: A calibration curve is constructed using standard solutions of vanillin at known concentrations (e.g., 32.0 to 48.0 µg/mL).[13]
Workflow for HPLC Analysis of Vanillin Derivatives
Workflow for the HPLC-PDA analysis of vanillin.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the method of choice for analyzing HVA and its esters like this compound, particularly in biological matrices such as urine and plasma.[19] Due to their low volatility, these compounds require a derivatization step to increase their thermal stability and improve chromatographic separation.[19][20]
Table 2: GC-MS Performance Data for Homovanillic Acid (HVA) and its Derivatives
| Compound | Derivatization | Method | LOD | LOQ | Matrix | Reference |
| HVA | TMS | GC-MS | 0.23 µg/mL | - | Urine | [21] |
| HVA | TMS | GC-MS | - | - | Urine | [19] |
| HVA Methyl Ester | Heptafluorobutyric | GC-MS | - | - | Brain Tissue | [10] |
| This compound | TMS | GC-MS | - | 0.1 ng/mL | Plasma/Urine | [20] |
Note: TMS (Trimethylsilyl) derivatization enhances volatility for GC analysis.[20]
Experimental Protocol: GC-MS for HVA (as TMS derivative)
This protocol is a generalized procedure based on methods for quantifying HVA in urine.[19][21]
-
Internal Standard: A deuterated internal standard of HVA is added to the sample for accurate quantification.[19]
-
Extraction: The sample is acidified, and HVA is extracted using an organic solvent like ethyl acetate.[19] The extract is then dried.
-
Derivatization: The dried residue is treated with a silylating agent, such as bis-(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to form the TMS derivative of HVA.[19]
-
GC-MS System: A GC system coupled to a mass spectrometer is used.
-
Column: A non-polar capillary column, such as a DB-5 or equivalent, is suitable for separation.[20][22]
-
GC Program: A temperature ramp is used to separate the analytes. A typical program might start at 60-100°C and ramp up to 280-290°C.[20][22]
-
MS Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring characteristic ions of the HVA-TMS derivative.[19]
Workflow for GC-MS Analysis of this compound
References
- 1. ijpp.edwiserinternational.com [ijpp.edwiserinternational.com]
- 2. Vanillin | C8H8O3 | CID 1183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of an RP-HPLC method for quantitative determination of vanillin and related phenolic compounds in Vanilla planifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hpc-standards.com [hpc-standards.com]
- 6. Homovanillic Acid | C9H10O4 | CID 1738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Homovanillic Acid - Metabolic Analysis Markers (Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 8. Homovanillate (HVA) (DUTCH) - Neurotransmitter Metabolites (Urine) - DUTCH - Lab Results explained | HealthMatters.io [healthmatters.io]
- 9. ora.ox.ac.uk [ora.ox.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Improved simultaneous gas-chromatographic analysis for homovanillic acid and vanillylmandelic acid in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ensuring Vanillin Powder Compliance & Safety: A Guide To Detection Method Selection [greenspringnatural.com]
- 13. seer.ufrgs.br [seer.ufrgs.br]
- 14. tandfonline.com [tandfonline.com]
- 15. tis.wu.ac.th [tis.wu.ac.th]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Quantitation of homovanillic acid (HVA) and vanillylmandelic acid (VMA) in urine using gas chromatography-mass spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound, TMS derivative | 15964-84-8 | Benchchem [benchchem.com]
- 21. Determination of homovanillic acid and vanillylmandelic acid in urine of autistic children by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. metbio.net [metbio.net]
Safety Operating Guide
Navigating the Safe Disposal of Methyl Homovanillate: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like methyl homovanillate are paramount to ensuring laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, grounded in established laboratory safety protocols.
While specific safety data for this compound is not extensively documented, the precautionary principle dictates treating it as potentially hazardous chemical waste.[1] Adherence to your institution's and local regulatory bodies' chemical waste disposal guidelines is mandatory.
Key Chemical and Physical Properties
Understanding the properties of a chemical is the first step toward its safe handling and disposal. The following table summarizes known quantitative data for this compound and related compounds.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₄ | N/A |
| Molecular Weight | 196.20 g/mol | N/A |
| Boiling Point | 213 - 218 °C | [2] |
| Density | 0.934 g/mL at 20 °C | [2] |
Standard Operating Procedure for Disposal
This section outlines the essential, immediate safety and logistical information for the proper disposal of this compound.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound waste, ensure you are wearing appropriate PPE:
-
Eye Protection: Chemical safety goggles or glasses.
-
Hand Protection: Compatible chemical-resistant gloves.
-
Body Protection: A standard laboratory coat.
Step 2: Waste Collection and Segregation
-
Designated Waste Container: Use a dedicated, leak-proof container for collecting this compound waste. The container must be compatible with the chemical; plastic containers are often preferred over glass to minimize the risk of breakage.[3]
-
Original Containers: Whenever possible, use the original chemical container for waste accumulation.[2]
-
Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste program.[2] Incompatible chemicals can react dangerously.
-
Solid vs. Liquid Waste: Keep solid and liquid waste in separate, clearly marked containers.
Step 3: Labeling of Waste Containers
Proper labeling is critical for the safe handling and disposal of chemical waste by your institution's environmental health and safety (EHS) personnel.
-
Clear Identification: The container must be clearly labeled with the words "Hazardous Waste."[3]
-
Full Chemical Name: Write the full chemical name, "this compound." Avoid using abbreviations or chemical formulas.[3]
-
Contact Information: Include the name and contact information of the principal investigator or the responsible laboratory personnel.[3]
Step 4: Storage of Chemical Waste
-
Secure Location: Store the waste container in a designated satellite accumulation area within the laboratory.
-
Secondary Containment: Place the waste container in a secondary containment tray or bin to contain any potential leaks or spills.[1]
-
Sealed Containers: Keep the waste container tightly sealed at all times, except when adding waste.[1]
-
Safe Environment: Store away from heat sources, direct sunlight, and high-traffic areas.[4]
Step 5: Arranging for Disposal
-
Contact EHS: Once the waste container is full or has reached the storage time limit set by your institution (often 90 days), contact your Environmental Health and Safety department to request a waste pickup.[1]
-
Provide Information: Be prepared to provide all the information from the hazardous waste label to the EHS personnel.
-
Follow Institutional Procedures: Adhere strictly to your institution's specific procedures for waste pickup and documentation.
Disposal of Empty Containers
-
Triple Rinsing: An empty container that held this compound should be triple-rinsed with a suitable solvent.
-
Rinsate Collection: The rinsate from the triple-rinsing process must be collected and disposed of as hazardous chemical waste.
-
Defacing Labels: After triple-rinsing, deface or remove the original chemical label.
-
Final Disposal: The clean, defaced container can typically be disposed of in the regular trash.
Disposal Decision Workflow
The following diagram illustrates the logical steps and decision points for the proper disposal of this compound.
Caption: A flowchart outlining the key steps for the safe disposal of this compound waste.
References
Essential Safety and Logistics for Handling Methyl Homovanillate
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for Methyl homovanillate, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.
Physical and Chemical Properties
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value | Source |
| Molecular Formula | C9H10O4 | [1] |
| Molecular Weight | 182.18 g/mol | [1] |
| Appearance | Light yellow solid | [1][2] |
| Melting Point | 64 - 67 °C (147.2 - 152.6 °F) | [1][2][3] |
| Boiling Point | 285 - 287 °C (545 - 548.6 °F) | [1][2] |
| Solubility | No data available | [1][3] |
Operational Plan for Handling this compound
This step-by-step guide outlines the necessary precautions and procedures for the safe handling of this compound in a laboratory setting.
1. Pre-Handling Preparations:
-
Engineering Controls: Work in a well-ventilated area.[3][4] An eyewash station and safety shower should be readily accessible in the immediate vicinity of potential exposure.[1][2][4][5]
-
Personal Protective Equipment (PPE): Before handling, ensure all required PPE is donned correctly.
-
Eye and Face Protection: Use chemical safety goggles or glasses. A face shield is also recommended.[4]
-
Skin and Body Protection: Wear suitable protective clothing to prevent skin contact.[3][4]
-
Respiratory Protection: In case of inadequate ventilation or dust formation, wear respiratory protection.[3][4]
2. Handling Procedures:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3]
-
Prevent contact with skin and eyes.[3]
-
Wash hands thoroughly after handling.[3]
-
Ensure containers are kept tightly closed in a dry, cool, and well-ventilated place.[1][2][5]
3. Post-Handling and Storage:
-
Store in a locked-up, well-ventilated place with the container tightly closed.[3]
-
Take off contaminated clothing and wash it before reuse.[3]
Emergency and First Aid Measures
Immediate and appropriate responses to accidental exposure are critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. If not breathing, provide artificial respiration. Seek medical advice.[3][4] |
| Skin Contact | Wash the affected area with plenty of soap and water.[3][4] Remove contaminated clothing.[3] Seek medical attention if irritation occurs.[4] |
| Eye Contact | Immediately flush the eyes with water for at least 15 minutes.[2][4] Remove contact lenses if present and easy to do.[4] Continue rinsing and seek medical attention.[4] |
| Ingestion | Do NOT induce vomiting.[3][4] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[3][4] Seek medical attention.[3][4] |
Disposal Plan
Dispose of this compound and its container in accordance with local, regional, and national regulations.[3] Do not allow the product to enter drains.
Experimental Workflow: Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
